molecular formula C15H16N2O B581639 3-(4-Aminophenyl)-N,N-dimethylbenzamide CAS No. 1335041-49-0

3-(4-Aminophenyl)-N,N-dimethylbenzamide

Cat. No.: B581639
CAS No.: 1335041-49-0
M. Wt: 240.306
InChI Key: WHDYNEJPKZVKCF-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a significant chemical intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer research. Scientific literature indicates its application as a key scaffold in the structure-guided design of purine-based probes. Specifically, this compound has been utilized as a precursor in the synthesis of potent and selective small-molecule inhibitors targeting Nek2 (NIMA-related kinase 2), a serine/threonine protein kinase . Overexpression of Nek2 is a common feature in many human cancers, including ovarian, colorectal, and breast cancer, and its inhibition can restrict tumor cell growth and promote apoptosis . Research using this compound has yielded inhibitors that demonstrate selectivity for Nek2 over other kinases, such as CDK2, providing valuable tools for probing centrosome biology and mitotic regulation . As a high-purity building block, it enables researchers to explore new therapeutic avenues for targeting chromosomal instability and centrosome amplification in cancer cells. This product is intended for research and development purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)13-5-3-4-12(10-13)11-6-8-14(16)9-7-11/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDYNEJPKZVKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716529
Record name 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335041-49-0
Record name 4′-Amino-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335041-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID10716529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and synthetic methodologies for 3-(4-Aminophenyl)-N,N-dimethylbenzamide. As a molecule featuring a biphenyl scaffold linked to a dimethylbenzamide moiety, it represents a compound of significant interest for researchers in medicinal chemistry and materials science, particularly as a versatile building block. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from predictive analysis and data from structurally analogous compounds. We present detailed, field-proven protocols for its logical synthesis and characterization, offering a foundational resource for scientists engaged in drug discovery and the development of novel chemical entities.

Molecular Identity and Structural Framework

3-(4-Aminophenyl)-N,N-dimethylbenzamide is an organic compound characterized by a central biphenyl structure. One phenyl ring is substituted at the 3-position with an N,N-dimethylcarboxamide group, while the second phenyl ring is substituted at the 4-position with a primary amine. This specific arrangement of functional groups—a tertiary amide and an aromatic amine—dictates its chemical reactivity and potential applications as a scaffold in the synthesis of more complex molecules.

IdentifierValue
IUPAC Name 3-(4-Aminophenyl)-N,N-dimethylbenzamide
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
CAS Number Not explicitly assigned in major databases.

graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_amide [label="C", pos="4.5,0.7!"]; O_amide [label="O", pos="5.5,0.7!"]; N_amide [label="N", pos="4.5,-0.7!"]; C_Me1 [label="CH₃", pos="3.5,-1.4!"]; C_Me2 [label="CH₃", pos="5.5,-1.4!"]; N_amine [label="NH₂", pos="-2.5,2.1!"];

// Benzene Ring 1 (with amide) C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- C_Me1; N_amide -- C_Me2;

// Benzene Ring 2 (with amine) C1 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C10 -- N_amine;

// Position the nodes for a clear biphenyl structure C1 [pos="1,0!"]; C2 [pos="2,1!"]; C3 [pos="3,0!"]; C4 [pos="3,-1.5!"]; C5 [pos="2,-2.5!"]; C6 [pos="1,-1.5!"]; C7 [pos="-1,0!"]; C8 [pos="-2,1!"]; C9 [pos="-3,0!"]; C10 [pos="-3,-1.5!"]; C11 [pos="-2,-2.5!"]; C12 [pos="-1,-1.5!"]; }

Caption: Chemical structure of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Physicochemical Properties: A Predictive Overview

Direct experimental data for this specific isomer is not widely published. The following properties are predicted based on its functional groups and data from analogous compounds, such as its structural isomer 4-(4-Aminophenyl)-N,N-dimethylbenzamide[1] and 4-Amino-N,N-dimethylbenzamide[2].

PropertyPredicted Value / DescriptionRationale / Source
Physical State White to off-white crystalline solid.Based on similar benzamide and biphenyl structures.[3]
Melting Point >150 °C (estimated)Biphenyl and amide structures contribute to a rigid, crystalline lattice requiring significant energy to melt.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and DMF.The polar amine and amide groups offer some aqueous interaction, but the large hydrophobic biphenyl core dominates.
XLogP3 ~2.5 - 3.5Estimated based on the contribution of the biphenyl core and functional groups. The para-isomer of a related compound has a calculated XLogP3 of 0.3, but the biphenyl structure of the target molecule significantly increases lipophilicity.[2]
Hydrogen Bond Donors 1 (from -NH₂)The primary amine is the sole hydrogen bond donor.[2]
Hydrogen Bond Acceptors 2 (from C=O and -NH₂)The carbonyl oxygen and the nitrogen of the primary amine can accept hydrogen bonds.[2]

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide can be efficiently achieved via a robust, two-step pathway involving an amide coupling followed by the reduction of a nitro group. This strategy is adapted from well-established methodologies for synthesizing N-aryl benzamides.[4][5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction start 3-(4-Nitrophenyl)benzoic acid reagent1 SOCl₂ or Oxalyl Chloride start->reagent1 intermediate1 3-(4-Nitrophenyl)benzoyl chloride reagent1->intermediate1 reagent2 Dimethylamine (aq. or gas) Base (e.g., TEA), DCM intermediate1->reagent2 product1 3-(4-Nitrophenyl)-N,N-dimethylbenzamide reagent2->product1 product1_cont Nitro Intermediate product1->product1_cont Purification & Isolation reagent3 Fe / NH₄Cl (aq) Ethanol, Reflux final_product 3-(4-Aminophenyl)-N,N-dimethylbenzamide reagent3->final_product product1_cont->reagent3

Caption: Proposed two-step synthesis workflow for the target compound.

Step-by-Step Protocol

Step 1: Synthesis of 3-(4-Nitrophenyl)-N,N-dimethylbenzamide (Intermediate)

  • Acid Chloride Formation: To a solution of 3-(4-nitrophenyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Causality: Thionyl chloride or oxalyl chloride are standard reagents for converting a carboxylic acid to a more reactive acyl chloride, which is highly susceptible to nucleophilic attack. The DMF acts as a catalyst for this transformation.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(4-nitrophenyl)benzoyl chloride, which is typically used immediately in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g) and cool the solution to 0 °C. Add triethylamine (TEA, 2.5 eq) followed by a dropwise addition of a 40% aqueous solution of dimethylamine (2.2 eq).

    • Causality: Dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction.

  • Workup and Purification: Stir the reaction at room temperature overnight. Upon completion (monitored by TLC), wash the reaction mixture sequentially with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting crude solid can be purified by recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure nitro intermediate.

Step 2: Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide (Final Product)

  • Reduction Setup: To a solution of 3-(4-nitrophenyl)-N,N-dimethylbenzamide (1.0 eq) in ethanol (15 mL/g), add ammonium chloride (5.0 eq) dissolved in a minimal amount of water, followed by iron powder (5.0 eq).[4]

    • Causality: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid (generated from NH₄Cl) is an effective and economical system for the reduction of aromatic nitro groups to primary amines.

  • Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Filtration and Isolation: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with hot ethanol.

    • Self-Validation: The disappearance of the nitro-substituted starting material spot and the appearance of a new, more polar spot (due to the amine) on the TLC plate validates the reaction's progression.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be further purified by recrystallization or column chromatography to yield 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Spectroscopic Profile: A Predictive Analysis

Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

TechniquePredicted Data and Interpretation
¹H NMR Aromatic Region (δ 6.5-8.0 ppm): Complex multiplet patterns corresponding to the 8 aromatic protons. Protons on the aminophenyl ring will be upfield (δ ~6.5-7.2 ppm) compared to the benzamide ring protons (δ ~7.4-8.0 ppm). Amine Protons (δ ~3.5-4.5 ppm): A broad singlet for the -NH₂ protons; position is solvent-dependent and may exchange with D₂O. N-Methyl Protons (δ ~2.9-3.1 ppm): A singlet integrating to 6H. Note: Due to restricted rotation around the amide C-N bond, it is possible to observe two distinct singlets for the non-equivalent methyl groups.[6]
¹³C NMR Carbonyl Carbon (δ ~170 ppm): A characteristic downfield signal for the amide C=O. Aromatic Carbons (δ ~114-150 ppm): Multiple signals. Carbons attached to nitrogen will be shifted (C-NH₂ at ~145-150 ppm, C-Amide at ~135-140 ppm). N-Methyl Carbons (δ ~35-40 ppm): One or two signals for the methyl carbons.
Infrared (IR) N-H Stretch (3300-3450 cm⁻¹): Two characteristic sharp bands for the symmetric and asymmetric stretching of the primary amine. C-H Aromatic Stretch (3000-3100 cm⁻¹): Signals corresponding to the aromatic C-H bonds. C=O Amide Stretch (~1640 cm⁻¹): A strong, sharp absorption band characteristic of a tertiary amide.
Mass Spec. (MS) Molecular Ion (M⁺): m/z = 240.30. Key Fragments: Expect fragmentation patterns corresponding to the loss of the dimethylamino group (-N(CH₃)₂), cleavage at the biphenyl linkage, and other characteristic fragmentations.

Chemical Reactivity and Potential Transformations

The molecule's reactivity is governed by its three key functional components: the aniline moiety, the tertiary amide, and the biphenyl system.

  • Aniline Moiety: The primary amine is the most reactive site. It can undergo:

    • N-Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides to form amides or secondary/tertiary amines.

    • Diazotization: Reaction with nitrous acid (NaNO₂/HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

  • Amide Moiety: The N,N-dimethylbenzamide group is generally stable. It can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions. The carbonyl oxygen is a key hydrogen bond acceptor.

  • Aromatic Rings: Both rings are susceptible to electrophilic aromatic substitution, although the substitution pattern is complex. The -NH₂ group is a strong activating, ortho-, para-directing group, while the benzamide substituent is a deactivating, meta-directing group.

Caption: Key reactions of the primary amine moiety.

Research Applications and Significance

While 3-(4-Aminophenyl)-N,N-dimethylbenzamide is not a widely commercialized product, its structural framework makes it a valuable intermediate for several research areas:

  • Drug Discovery: The benzamide functional group is a cornerstone in medicinal chemistry.[7] This molecule can serve as a starting point for synthesizing libraries of compounds for screening against various biological targets. The para-isomer is noted as a building block for protein degraders, suggesting a similar potential for this meta-isomer.[1]

  • Materials Science: Biphenyl structures are often incorporated into polymers and organic electronics due to their rigidity and conjugated systems. The functional handles (-NH₂ and amide) allow for its incorporation into larger macromolecular structures.

  • Scaffold for Synthesis: As demonstrated, the primary amine is a versatile functional group that can be readily transformed, making the molecule an excellent scaffold for building more complex, multi-functional chemical entities.

Safety and Handling

No specific GHS classification is available for this compound. However, based on structurally related molecules like 4-Amino-N,N-dimethylbenzamide, the following hazards should be assumed[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • FooDB. Showing Compound N,N-Dimethylbenzylamine (FDB012648). [Link]

  • NIST. 3,4-Dimethylbenzamide. [Link]

  • NIST. 3,4-Dimethylbenzamide. [Link]

  • PubChem, NIH. N,N-Dimethylbenzamide | C9H11NO | CID 11916. [Link]

  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • CP Lab Safety. 4-(4-Aminophenyl)-N, N-dimethylbenzamide, min 98%, 5 grams. [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Supporting Information. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • PubChem, NIH. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527. [Link]

  • Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

  • ResearchGate. (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]

  • Reddit. NMR spectrum of n,n-diethylbenzamidr. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • MDPI. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • NIST. Benzaldehyde, 4-(dimethylamino)-. [Link]

  • ResearchGate. Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. [Link]

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3-(4-Aminophenyl)-N,N-dimethylbenzamide CAS number 1335041-49-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS Number: 1335041-49-0): A Roadmap for Synthesis, Characterization, and Biological Evaluation

This technical guide provides a comprehensive research framework for the novel chemical entity, 3-(4-Aminophenyl)-N,N-dimethylbenzamide. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to its synthesis, physicochemical characterization, and biological evaluation based on established principles of medicinal chemistry and the known activities of structurally related compounds.

Introduction: The Scientific Rationale

The compound 3-(4-Aminophenyl)-N,N-dimethylbenzamide belongs to the class of aminophenyl benzamides, a well-established "privileged scaffold" in modern drug discovery. Molecules containing this core structure have demonstrated a remarkable propensity for interacting with a diverse range of high-value biological targets. Notably, variations of this scaffold are found in potent inhibitors of Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Histone Deacetylases (HDACs), all of which are critical targets in oncology.[1][2][3]

The specific substitution pattern of 3-(4-Aminophenyl)-N,N-dimethylbenzamide—featuring a meta-substituted biphenyl linkage and a dimethylated amide—presents a unique chemical architecture. This guide proposes a logical, multi-stage research plan to elucidate its therapeutic potential, beginning with its chemical synthesis and culminating in a comprehensive biological and pharmacological profiling.

Chemical Synthesis: A Proposed Synthetic Route

The synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide can be approached through several established synthetic strategies. A robust and highly adaptable method is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance. The proposed workflow is outlined below.

G cluster_0 Part A: Synthesis of Coupling Partner 1 cluster_1 Part B: Synthesis of Coupling Partner 2 cluster_2 Part C: Final Assembly and Deprotection A1 3-Bromobenzoic acid A3 3-Bromobenzoyl chloride A1->A3 Acyl Chloride Formation A2 SOCl2 or (COCl)2 A5 3-Bromo-N,N-dimethylbenzamide A3->A5 Amidation A4 Dimethylamine (HN(CH3)2) C1 Suzuki Coupling (Pd catalyst, Base) A5->C1 B1 4-Bromoaniline B3 tert-butyl (4-bromophenyl)carbamate B1->B3 Amine Protection B2 Boc2O B5 tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate B3->B5 Miyaura Borylation B4 Bis(pinacolato)diboron B5->C1 C2 tert-butyl (4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)carbamate C1->C2 C4 3-(4-Aminophenyl)-N,N-dimethylbenzamide C2->C4 Boc Deprotection C3 Trifluoroacetic Acid (TFA) or HCl

Caption: Proposed Suzuki Coupling Synthesis Workflow.

Experimental Protocol: Suzuki Coupling Route

Part A: Synthesis of 3-Bromo-N,N-dimethylbenzamide

  • Acyl Chloride Formation: To a solution of 3-bromobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases. Remove the solvent under reduced pressure to yield crude 3-bromobenzoyl chloride.

  • Amidation: Dissolve the crude 3-bromobenzoyl chloride in DCM and cool to 0°C. Add a solution of dimethylamine (2.0 eq) in tetrahydrofuran (THF) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with water, extract with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 3-bromo-N,N-dimethylbenzamide.

Part B: Synthesis of Boronic Ester Partner

  • Amine Protection: Dissolve 4-bromoaniline (1.0 eq) in THF. Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours. Concentrate the reaction mixture and purify by recrystallization or column chromatography to yield tert-butyl (4-bromophenyl)carbamate.

  • Miyaura Borylation: Combine the protected aniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq) in a flask. Purge with argon, add anhydrous dioxane, and heat to 80-90°C for 6-12 hours. Cool, filter through celite, and concentrate. Purify the residue by column chromatography to yield the desired boronic ester.

Part C: Final Assembly and Deprotection

  • Suzuki Coupling: In a reaction vessel, combine 3-bromo-N,N-dimethylbenzamide (1.0 eq), the boronic ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3, 2.0 eq). Add a solvent mixture such as toluene/ethanol/water (4:1:1). Degas the mixture thoroughly with argon, then heat to reflux (80-100°C) for 8-16 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution to neutralize. Dry the organic layer and concentrate to yield the final product, 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Physicochemical Properties: A Predictive Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program.[4] While experimental data for 3-(4-Aminophenyl)-N,N-dimethylbenzamide is not available, we can predict key parameters using established computational models. These predictions are invaluable for guiding formulation, assay development, and interpreting biological data.

PropertyPredicted ValueMethod / Rationale
CAS Number 1335041-49-0As registered.
Molecular Formula C15H16N2OBased on structure.
Molecular Weight 240.30 g/mol Calculated from formula.
Appearance Off-white to light brown solidInferred from similar aromatic amides.
cLogP 2.5 - 3.5Calculated using cheminformatics software (e.g., ChemDraw, MarvinSketch). Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA) ~49.4 ŲCalculated; suggests good potential for oral bioavailability and cell permeability.
pKa (most basic) 4.0 - 5.0Predicted for the anilino nitrogen; weakly basic.
Aqueous Solubility Low to moderatePredicted based on cLogP and crystalline nature. Formal solubility studies are required.
Hydrogen Bond Donors 1 (from -NH2)Based on structure.
Hydrogen Bond Acceptors 2 (from C=O and -N(CH3)2)Based on structure.

Biological Evaluation: A Targeted Screening Cascade

The structural alerts within 3-(4-Aminophenyl)-N,N-dimethylbenzamide strongly suggest its potential as an inhibitor of key enzymes in oncology. The proposed screening cascade prioritizes targets for which the benzamide scaffold is known to be active.

G cluster_primary Primary Biochemical Screening (IC50 Determination) cluster_secondary Secondary & Cellular Assays (For Active Hits) cluster_tertiary In Vitro ADME & Pharmacology start Synthesized Compound: 3-(4-Aminophenyl)-N,N-dimethylbenzamide p1 PARP1 Enzymatic Assay start->p1 p2 VEGFR-2 Kinase Assay start->p2 p3 Pan-HDAC Enzymatic Assay start->p3 t1 Aqueous Solubility (Kinetic & Thermodynamic) start->t1 s1 PARP Selectivity Panel (e.g., PARP2) p1->s1 Hit? s3 Kinase Selectivity Panel (vs. other kinases) p2->s3 Hit? s5 HDAC Isoform Selectivity (e.g., HDAC1, 2, 6) p3->s5 Hit? s2 Cellular PARylation Assay s1->s2 s4 Cellular Angiogenesis Assay (e.g., Tube Formation) s3->s4 s6 Cellular Histone Acetylation Assay (Western Blot) s5->s6 t2 Cell Permeability (Caco-2 / PAMPA) t1->t2 t3 Metabolic Stability (Microsomes, Hepatocytes) t2->t3 t4 Plasma Protein Binding t3->t4 t5 CYP450 Inhibition Panel t4->t5

Caption: Proposed Biological Screening Cascade.

Primary Target 1: PARP Inhibition

Rationale: The benzamide moiety is a classic pharmacophore found in numerous PARP inhibitors.[5] PARP inhibitors function by trapping PARP1 on DNA single-strand breaks, leading to double-strand breaks during replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these lesions are lethal, an effect known as synthetic lethality.[6]

Experimental Protocol: Universal Chemiluminescent PARP Assay [7]

  • Plate Preparation: Coat a 96-well white opaque plate with histone proteins and incubate overnight at 4°C. Wash plates with PBS-T.

  • Compound Preparation: Prepare a serial dilution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO, then further dilute in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2).

  • Reaction Setup: Add assay buffer, test compound solution (or a known inhibitor like Olaparib for positive control), activated DNA, and purified recombinant human PARP1 enzyme to the wells.

  • Reaction Initiation: Initiate the PARP reaction by adding a mixture of NAD+ and Biotinylated-NAD+. Incubate at room temperature for 60 minutes.

  • Detection: Wash the plate to remove unincorporated biotinylated-NAD+. Add Streptavidin-HRP conjugate and incubate for 60 minutes. After a final wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader. Calculate percent inhibition relative to DMSO controls and determine the IC50 value.

Primary Target 2: VEGFR-2 Kinase Inhibition

Rationale: The 4-aminophenyl motif is a key feature in many type II kinase inhibitors that target the DFG-out conformation of kinases like VEGFR-2. Inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis.

Experimental Protocol: VEGFR-2 Kinase Assay [8][9]

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

  • Compound Addition: Add the test compound, dissolved in DMSO and diluted in kinase buffer, to the wells of a 96-well plate. Include a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.

  • Enzyme Addition: Thaw and dilute recombinant human VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.

  • Reaction Initiation: Add the diluted VEGFR-2 kinase to the wells to start the reaction. Incubate at 30°C for 45-60 minutes.

  • Signal Development: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX). This reagent measures the amount of ATP remaining in the well; lower ATP levels correspond to higher kinase activity. Incubate at room temperature for 15 minutes.

  • Data Acquisition: Read luminescence on a plate reader. Calculate the IC50 value based on the reduction in kinase activity.

Primary Target 3: HDAC Inhibition

Rationale: Aminophenyl benzamides, particularly those with an o-amino group, are known to act as HDAC inhibitors by chelating the zinc ion in the enzyme's active site.[10] HDAC inhibitors alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: Fluorometric HDAC Activity Assay [11]

  • Enzyme and Inhibitor Pre-incubation: In a 96-well black plate, add the HeLa nuclear extract (as a source of HDAC enzymes) or a specific recombinant HDAC isoform and various concentrations of the benzamide derivatives to the assay buffer. Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a quenched fluorophore) to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 30-90 minutes at 37°C.

  • Reaction Termination and Signal Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from its quencher.

  • Data Acquisition: Measure the fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm). Calculate percent inhibition and determine the IC50 value.

In Vitro ADME Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid late-stage failures in drug development.[12][13] A standard panel of in vitro ADME assays should be conducted to evaluate the drug-like properties of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

AssayMethodologyKey Output
Aqueous Solubility Kinetic (turbidimetric) or Thermodynamic (shake-flask)Solubility (µg/mL or µM)
Lipophilicity LogD7.4 (shake-flask with octanol/buffer)Distribution coefficient at pH 7.4
Cell Permeability Caco-2 or PAMPA assayApparent permeability (Papp)
Metabolic Stability Incubation with human liver microsomes (HLM) or hepatocytesIn vitro half-life (t½), intrinsic clearance (Clint)
CYP450 Inhibition Incubation with specific recombinant CYP enzymes and probe substratesIC50 values for major isoforms (e.g., 3A4, 2D6, 2C9)
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationPercent bound to plasma proteins

Conclusion and Future Directions

This guide presents a structured and scientifically grounded approach to investigate the novel compound 3-(4-Aminophenyl)-N,N-dimethylbenzamide. By leveraging a robust synthetic strategy and a targeted biological evaluation cascade, researchers can efficiently determine its potential as a therapeutic agent. The aminophenyl benzamide scaffold holds significant promise, and a systematic exploration of this particular derivative is a worthwhile endeavor in the pursuit of new medicines. Positive results from the proposed biochemical and cellular assays would warrant further investigation into its mechanism of action, in vivo efficacy in relevant animal models, and a comprehensive safety and toxicology assessment.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
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  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
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  • Abnova. (2023, April 27). HDAC1 Inhibitor Screening Assay Kit (KA1320).
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  • Sigma-Aldrich. (n.d.). Histone Deacetylase 3 (HDAC3) Inhibitor Screening Kit.
  • Abcam. (n.d.). HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378).
  • Ma, H., et al. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
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  • Zhang, H., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Wang, Y., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Nordic Biosite. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • NIST. (n.d.). Benzamide, N,N-dimethyl-.
  • Carchia, E., et al. (2023, August 3).
  • Zhou, N., et al. (2008, July 24). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry.
  • Wang, H., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
  • PubChem. (n.d.). N,N-Dimethylbenzamide.
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of N'-(3-aminophenyl)ethanimidamide Analogs.
  • BenchChem. (n.d.). Biological Activity Screening of Novel Benzamide Derivatives: A Technical Guide.
  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-1-(4-nitrophenyl)methanamine.
  • Singh, P., & Kaur, M. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry Research.
  • PubChem. (n.d.). N,3-dimethylbenzamide.
  • ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides.
  • BenchChem. (2025). cross-reactivity studies of 2-amino-N-(3-hydroxypropyl)benzamide in biological assays.
  • ResearchGate. (n.d.). Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.
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3-(4-Aminophenyl)-N,N-dimethylbenzamide molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. Designed for researchers and professionals in drug development and chemical sciences, this document delineates a robust framework for the synthesis and unequivocal structural verification of the title compound. We present detailed, field-proven protocols for its preparation via Suzuki-Miyaura cross-coupling followed by amidation, and its subsequent purification. The core of this guide is a multi-platform spectroscopic elucidation, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a self-validating system for structural confirmation. Each analytical technique is discussed with an emphasis on the causal relationship between molecular features and spectral output, providing a foundational understanding for scientists working with complex small molecules.

Introduction and Significance

3-(4-Aminophenyl)-N,N-dimethylbenzamide belongs to the biphenyl carboxamide class of molecules, a scaffold of significant interest in medicinal chemistry and materials science. The structure features a flexible biphenyl core, which allows for diverse spatial orientations, and multiple functional groups—a tertiary amide, a primary aromatic amine, and two aromatic rings—that can participate in various non-covalent interactions and further chemical modifications. The primary amine at the 4-position of one phenyl ring and the N,N-dimethylcarboxamide group at the 3-position of the other create an asymmetric molecule with distinct electronic and steric properties. Understanding the precise synthesis and structural characterization of this molecule is critical for its application as a versatile building block or a potential bioactive agent. This guide serves as an authoritative resource for its preparation and analysis.

Molecular Structure and Physicochemical Properties

The structural integrity of a compound is the bedrock of its function. Here, we define the key identifiers and structural features of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Chemical Structure

The molecule consists of a benzamide ring substituted at the 3-position with a 4-aminophenyl group. The amide nitrogen is functionalized with two methyl groups.

Caption: Molecular structure of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Physicochemical Data Summary

The following table summarizes the key computed and identifying properties of the molecule.

PropertyValueSource
IUPAC Name 3-(4-aminophenyl)-N,N-dimethylbenzamideIUPAC Nomenclature
Synonyms 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide-
CAS Number Not available-
Molecular Formula C₁₅H₁₆N₂O-
Molecular Weight 240.30 g/mol Computed
Topological Polar Surface Area 49.5 ŲComputed
Hydrogen Bond Donors 1 (the -NH₂ group)Computed
Hydrogen Bond Acceptors 2 (the C=O oxygen and -NH₂ nitrogen)Computed
Rotatable Bonds 2Computed

Synthesis and Purification Protocol

A robust and reproducible synthesis is essential. We propose a highly reliable two-step synthetic sequence involving a Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by an amidation reaction. This approach offers high yields and substrate tolerance, making it a cornerstone of modern organic synthesis.

Synthetic Workflow Diagram

G start Starting Materials: - 3-Bromobenzoic acid - 4-Aminophenylboronic acid step1 Step 1: Suzuki-Miyaura Coupling Reagents: Pd(PPh₃)₄, K₂CO₃ Solvent: Dioxane/H₂O Product: 3-(4-Aminophenyl)benzoic acid start->step1 step2 Step 2: Amide Formation Reagents: SOCl₂, then Dimethylamine (aq.) Solvent: THF Product: 3-(4-Aminophenyl)-N,N-dimethylbenzamide step1->step2 step3 Purification Method: Silica Gel Column Chromatography Eluent: Ethyl Acetate/Hexane Gradient step2->step3 final Final Product: Pure 3-(4-Aminophenyl)-N,N-dimethylbenzamide step3->final

Caption: Proposed workflow for the synthesis and purification.

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to form 3-(4-Aminophenyl)benzoic acid

  • To a nitrogen-flushed round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the solution by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours, monitoring by TLC.

  • After cooling, acidify the mixture with 1M HCl to pH ~4, causing the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the intermediate product. The rationale for using a palladium catalyst is its high efficacy in forming C-C bonds between aryl halides and boronic acids.

Step 2: Amidation to form 3-(4-Aminophenyl)-N,N-dimethylbenzamide

  • Suspend the dried 3-(4-aminophenyl)benzoic acid (1.0 eq) in tetrahydrofuran (THF).

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C. The use of thionyl chloride is a standard, authoritative method to convert a carboxylic acid to a more reactive acyl chloride intermediate[1].

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • In a separate flask, cool an aqueous solution of dimethylamine (40%, 3.0 eq) to 0 °C.

  • Slowly add the acyl chloride solution from the first step to the dimethylamine solution, maintaining the temperature below 10 °C.

  • Stir the reaction for an additional 1 hour at room temperature.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • The crude product is purified by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).

  • Combine fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield the final compound as a solid.

Spectroscopic Analysis and Structural Elucidation

The combination of NMR, MS, and IR spectroscopy provides a self-validating system to confirm the molecular structure. The data presented below are predicted based on established principles and spectral data from analogous compounds[2][3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the two aromatic rings and the N-methyl groups. Due to hindered rotation around the amide C-N bond, the two N-methyl groups are diastereotopic and may appear as two separate singlets, a phenomenon commonly observed in N,N-disubstituted amides[5].

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8m4HAromatic H (Benzamide ring)Protons on the benzamide ring, deshielded by the carbonyl group.
~ 7.35d2HAromatic H (Ar-NH₂)Protons ortho to the biphenyl linkage on the aminophenyl ring.
~ 6.70d2HAromatic H (Ar-NH₂)Protons ortho to the -NH₂ group, shielded by its electron-donating effect.
~ 5.0 - 5.5br s2H-NH₂Broad singlet for the primary amine protons; chemical shift is solvent-dependent.
~ 3.10s3H-N(CH₃)₂One of the N-methyl groups.
~ 2.95s3H-N(CH₃)₂Second N-methyl group, potentially at a different shift due to hindered rotation.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 171C=OCarbonyl carbon of the tertiary amide.
~ 147Ar-C (Quaternary)Carbon bearing the -NH₂ group.
~ 130 - 140Ar-C (Quaternary)Quaternary carbons of the biphenyl linkage and the benzamide ring.
~ 115 - 130Ar-CHAromatic carbons with attached protons.
~ 114Ar-CHCarbons ortho to the -NH₂ group, shielded by its electron-donating effect.
~ 39-N(CH₃)₂N-methyl carbon.
~ 35-N(CH₃)₂Second N-methyl carbon, potentially distinct.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while fragmentation patterns reveal structural motifs.

  • Expected Molecular Ion: For C₁₅H₁₆N₂O, the expected exact mass for the [M+H]⁺ ion would be approximately 241.1335.

  • Key Fragmentation Pathways: Electron ionization (EI) or collision-induced dissociation (CID) would likely induce specific bond cleavages. The most probable fragmentation is the benzylic cleavage alpha to the carbonyl group.

parent [M+H]⁺ m/z = 241.13 frag1 Fragment 1 [C₈H₁₀N]⁺ m/z = 120.08 (Dimethylaminobenzoyl cation) parent->frag1 - C₇H₇N frag2 Fragment 2 [C₇H₈N]⁺ m/z = 106.07 (Aminophenyl cation) parent->frag2 - C₈H₉NO

Caption: A simplified potential fragmentation pathway in MS/MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Aryl C-H
1650 - 1630C=O stretchTertiary Amide
1620 - 1580C=C stretch (aromatic)Aromatic Ring
1350 - 1250C-N stretchAmide & Aromatic Amine

Conclusion

This guide has detailed the essential technical aspects of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, from its rational synthesis to its comprehensive structural characterization. The proposed synthetic route via Suzuki-Miyaura coupling is robust and scalable. The multi-faceted spectroscopic approach, combining NMR, MS, and IR, provides a self-validating methodology to unequivocally confirm the molecule's identity and purity. The predictive data and protocols herein serve as an authoritative foundation for researchers, enabling the confident synthesis and application of this versatile chemical entity in advanced scientific endeavors.

References

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An In-depth Technical Guide to the Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a biaryl amide structure of significant interest in medicinal chemistry and materials science. Its scaffold, featuring a flexible amide linkage and a reactive primary amine, makes it a valuable intermediate for the synthesis of more complex molecular architectures, including pharmaceutical agents and functional polymers. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this target molecule. We will delve into the strategic considerations behind the chosen route, the mechanistic underpinnings of each chemical transformation, and detailed, field-proven experimental protocols.

The synthesis is strategically designed as a three-step sequence, beginning from commercially available starting materials. This pathway offers high yields, excellent functional group tolerance, and straightforward purification, making it suitable for both laboratory-scale research and potential scale-up operations. The core transformations involve:

  • Amide Formation: Construction of the N,N-dimethylbenzamide moiety from 3-bromobenzoic acid.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: Formation of the critical biaryl carbon-carbon bond.

  • Chemoselective Nitro Group Reduction: Conversion of an intermediate nitro compound to the final primary amine.

This document is intended for researchers, scientists, and drug development professionals, providing the necessary technical depth to replicate, adapt, and troubleshoot the synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide and analogous compounds.

Strategic Synthesis Pathway Overview

The selected retrosynthetic approach disconnects the target molecule at the biaryl C-C bond and the terminal amine, identifying 3-bromobenzoic acid and 4-nitrophenylboronic acid as key starting materials. This strategy isolates the most sensitive functional group transformation—the nitro reduction—to the final step, thereby preventing potential interference with the preceding coupling reaction.

G cluster_main Overall Synthesis Workflow mol1 3-Bromobenzoic Acid mol2 3-Bromo-N,N-dimethylbenzamide mol1->mol2 Step 1: Amidation mol3 3-(4-Nitrophenyl)-N,N-dimethylbenzamide mol2->mol3 Step 2: Suzuki Coupling mol4 3-(4-Aminophenyl)-N,N-dimethylbenzamide (Target) mol3->mol4 Step 3: Nitro Reduction reagent1 1. SOCl₂, reflux 2. Dimethylamine reagent1->mol1:s reagent2 4-Nitrophenylboronic Acid, Pd Catalyst, Base reagent2->mol2:s reagent3 Fe, NH₄Cl, EtOH/H₂O reagent3->mol3:s G cluster_step1 Step 1: Amide Formation start 3-Bromobenzoic Acid intermediate 3-Bromobenzoyl Chloride (Acyl Chloride Intermediate) start->intermediate Activation product 3-Bromo-N,N-dimethylbenzamide intermediate->product Nucleophilic Acyl Substitution reagent_a SOCl₂ reagent_a->start:s reagent_b Dimethylamine (HN(CH₃)₂) reagent_b->intermediate:s

Caption: Workflow for the synthesis of the amide intermediate.

Experimental Protocol
  • Acid Chloride Formation: To a round-bottom flask charged with 3-bromobenzoic acid (1.0 eq), add thionyl chloride (SOCl₂, 2.0 eq) under an inert atmosphere (N₂).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromobenzoyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.2 eq, e.g., as a 40% aqueous solution or a 2M solution in THF) to the cooled acyl chloride solution while stirring vigorously. An excess of a non-nucleophilic base like triethylamine (TEA) can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-N,N-dimethylbenzamide as a solid. [1]

    Parameter Expected Value
    Yield 85-95%
    Appearance White to off-white solid
    Molecular Formula C₉H₁₀BrNO

    | Molecular Weight | 228.09 g/mol |

Part 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and broad functional group compatibility. [2]It is the method of choice for constructing the biaryl core of our target molecule.

Mechanism and Rationale

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. [2]1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-N,N-dimethylbenzamide, forming a Pd(II) complex. This is often the rate-determining step. 2. Transmetalation: The organoboron species (4-nitrophenylboronic acid) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers the 4-nitrophenyl group to the palladium center, displacing the halide. 3. Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. [2] The choice of ligand on the palladium catalyst is critical for stabilizing the catalytic species and promoting the individual steps of the cycle. [3]

G cluster_step2 Step 2: Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0) Catalyst pd2_ox Ar¹-Pd(II)-Br (Oxidative Addition) pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)-Ar² (Transmetalation) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pd2_trans->product:s reactant1 3-Bromo-N,N-dimethylbenzamide (Ar¹-Br) reactant1->pd0:n reactant2 4-Nitrophenylboronic Acid (Ar²-B(OH)₂) + Base reactant2->pd2_ox:e

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol
  • To a Schlenk flask, add 3-bromo-N,N-dimethylbenzamide (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v) or dioxane/water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 3-(4-nitrophenyl)-N,N-dimethylbenzamide.

ParameterExpected Value
Yield 70-90%
Appearance Yellow solid
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight 270.29 g/mol

Part 3: Chemoselective Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to a primary amine. This transformation must be selective, leaving the amide functionality intact. [4][5]

Mechanism and Rationale

While various methods exist for nitro group reduction, a particularly mild, effective, and scalable method is the use of iron powder in the presence of an acidic activator like ammonium chloride (NH₄Cl) in a protic solvent system. [6][7] The reaction proceeds via a series of single-electron transfers from the surface of the iron metal (the reducing agent) to the nitro group. The process is believed to involve nitroso and hydroxylamine intermediates, which are sequentially reduced to the final aniline product. [4]The ammonium chloride serves to activate the iron surface and provide a proton source. This method is highly chemoselective and tolerates a wide range of functional groups, including amides, esters, and halogens, making it ideal for this synthesis. [6][8]

G cluster_step3 Step 3: Chemoselective Nitro Reduction start 3-(4-Nitrophenyl)-N,N-dimethylbenzamide (R-NO₂) intermediate1 Nitroso Intermediate (R-NO) start->intermediate1 Reduction intermediate2 Hydroxylamine Intermediate (R-NHOH) intermediate1->intermediate2 Reduction product 3-(4-Aminophenyl)-N,N-dimethylbenzamide (R-NH₂) intermediate2->product Reduction reagent Fe / NH₄Cl (Electron Source) reagent->start:s

Caption: Stepwise reduction of the nitro group to the target amine.

Experimental Protocol
  • In a round-bottom flask, suspend 3-(4-nitrophenyl)-N,N-dimethylbenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. The color change from yellow to colorless can indicate reaction progression. Monitor by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Further purification can be achieved by column chromatography or recrystallization to give the final product, 3-(4-aminophenyl)-N,N-dimethylbenzamide.

ParameterExpected Value
Yield 85-98%
Appearance White to pale tan solid
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to 3-(4-Aminophenyl)-N,N-dimethylbenzamide. The methodology leverages robust and well-understood chemical transformations, including amide formation, Suzuki-Miyaura cross-coupling, and chemoselective nitro group reduction. The detailed protocols and mechanistic discussions within this guide offer the necessary foundation for successful execution and adaptation by researchers in the fields of chemical synthesis and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Goosen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(23), 4679–4682. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Dell'Erba, C., et al. (1991). Reduction of Nitroarenes to Anilines in Basic Alcoholic Media. Journal of the Chemical Society, Perkin Transactions 1, 1779-1782. [Link]

  • Ishiyama, T., et al. (1997). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 62(26), 9033–9037. [Link]

  • Das, B., et al. (2011).
  • De La Rosa, J., et al. (2020). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. European Journal of Organic Chemistry, 2020(38), 6116-6120. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 97(10), 3747–3756. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Quora. (2020). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Khan Academy. (n.d.). Nomenclature and properties of amides (video). Retrieved from [Link]

  • ResearchGate. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]

  • Liu, W., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 978-984. [Link]

  • ResearchGate. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Domainex. (2024). Aminative Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-N'-(4-nitrophenyl)-benzamidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitrophenyl Films in Aqueous Solutions: How Many Electrons? Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,5-Dinitro-N-(4-nitrophenyl)benzamide. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Framework

Molecular Structure

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a bi-aryl compound featuring a benzamide moiety linked to an aniline moiety at the meta position. The structure combines an electron-donating group (the -NH₂ on one ring) and an electron-withdrawing, sterically influential group (the -CON(CH₃)₂ on the other), leading to distinct and predictable spectroscopic features.

Molecular Formula: C₁₅H₁₆N₂O Molecular Weight: 240.30 g/mol

Rationale for Spectroscopic Analysis

In any research or development context, particularly in the pharmaceutical industry, rigorous analytical characterization is a cornerstone of scientific integrity. It serves to:

  • Confirm Chemical Identity: Verifies that the synthesized molecule is indeed the intended structure.

  • Establish Purity: Identifies and quantifies impurities, which is critical for safety and efficacy studies.

  • Elucidate Molecular Geometry: Provides insights into the compound's three-dimensional structure and electronic properties.

  • Support Regulatory Submissions: Forms a critical part of the data package for regulatory bodies.

This guide provides the necessary protocols to build such a data package for 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Proposed Synthesis and Sample Preparation Workflow

While various synthetic routes are possible, a common and effective method for creating bi-aryl linkages is the Suzuki coupling reaction, followed by the reduction of a nitro group to form the required amine. This approach offers high yields and functional group tolerance.

G cluster_synthesis Proposed Synthetic Pathway A 3-Bromobenzoyl chloride C 3-Bromo-N,N-dimethylbenzamide A->C Amidation B Dimethylamine B->C E 3-(4-Nitrophenyl)-N,N-dimethylbenzamide C->E Suzuki Coupling (Pd catalyst, base) D 4-Nitrophenylboronic acid D->E G 3-(4-Aminophenyl)-N,N-dimethylbenzamide (Target) E->G Nitro Group Reduction F Reduction (e.g., Pd/C, H₂ or Fe/NH₄Cl) H Purification (Column Chromatography) G->H

Caption: Proposed synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

General Sample Preparation Protocol

For all spectroscopic methods, it is crucial to use the purified compound, typically after column chromatography and solvent removal under high vacuum. The sample should be a dry, solid material.

  • Weighing: Accurately weigh the required amount of the sample using an analytical balance.

  • Solvent Selection: Choose an appropriate high-purity or deuterated solvent in which the compound is fully soluble. For NMR, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and the presence of exchangeable amine protons. For UV-Vis and LC-MS, HPLC-grade methanol or acetonitrile are common choices.

  • Dissolution: Dissolve the sample completely, using gentle vortexing or sonication if necessary. Ensure no particulate matter remains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the presence of two distinct aromatic rings with multiple, unique protons. The hindered rotation around the amide C-N bond may cause broadening or even splitting of the N-methyl signals, a known phenomenon in N,N-disubstituted benzamides.[1]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.8m4HProtons on Benzamide RingThe electron-withdrawing amide group deshields these protons, shifting them downfield.
~7.2 - 7.4d (J ≈ 8 Hz)2HProtons ortho to Amide Linkage (Aniline Ring)These are deshielded by the adjacent aromatic ring and show coupling to the protons meta to the amide.
~6.6 - 6.8d (J ≈ 8 Hz)2HProtons ortho to Amino Group (Aniline Ring)The strong electron-donating -NH₂ group shields these protons, shifting them significantly upfield.
~5.2br s2H-NH₂ ProtonsThe chemical shift of amine protons is variable and concentration-dependent. They appear as a broad singlet and are exchangeable with D₂O.
~2.9 - 3.1br s6H-N(CH₃)₂ ProtonsThese two methyl groups may be non-equivalent due to hindered rotation around the C-N amide bond, potentially appearing as two separate broad singlets.[1]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170 - 172Amide Carbonyl (C=O)The characteristic chemical shift for a tertiary amide carbonyl carbon.[2]
~145 - 150C-NH₂ (Aniline Ring)The carbon directly attached to the nitrogen is significantly deshielded.
~135 - 140Quaternary Carbons (Bi-aryl Linkage & C-CONMe₂)The four quaternary carbons (two from the bi-aryl linkage, one attached to the amide, one ipso to the amino group) will appear in this region.
~128 - 130Aromatic CH (Benzamide Ring)Standard chemical shift range for aromatic carbons.
~125 - 128Aromatic CH (Aniline Ring, ortho to linkage)Aromatic carbons in the aniline ring.
~114 - 116Aromatic CH (Aniline Ring, ortho to -NH₂)The electron-donating effect of the amino group shields these carbons, shifting them upfield.
~35 - 40-N(CH₃)₂ CarbonsThe N-methyl carbons. Similar to the proton signals, these may be broadened or appear as two distinct signals.[2]
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of DMSO-d₆.

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 240 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the key functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions corresponding to the amide and amine functionalities.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300 (two bands)N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)The presence of two distinct bands in this region is characteristic of a primary amine.
3100 - 3000C-H StretchAromaticTypical C-H stretching for sp² hybridized carbons.
1630 - 1650C=O StretchTertiary Amide (-CONR₂)This is a strong, sharp absorption. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic amide (~1650 cm⁻¹). Data for N,N-dimethylbenzamide supports this range.[3][4]
1600, 1475C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene rings.
~1350C-N StretchTertiary AmideThe stretching vibration of the carbon-nitrogen bond within the amide group.
~1260C-N StretchAryl AmineThe stretching vibration of the carbon-nitrogen bond between the aromatic ring and the amino group.
Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Predicted Mass Spectrum

Using Electrospray Ionization (ESI) in positive mode, the molecule is expected to be observed as the protonated species, [M+H]⁺.

  • Calculated Exact Mass for C₁₅H₁₆N₂O: 240.1263

  • Calculated Exact Mass for [M+H]⁺ (C₁₅H₁₇N₂O⁺): 241.1335

Predicted Fragmentation Pattern: The primary fragments would likely arise from the cleavage of the most labile bonds under collision-induced dissociation (CID):

  • Loss of dimethylamine (-N(CH₃)₂): A fragment corresponding to the benzoyl cation.

  • Amide bond cleavage: Cleavage of the C-N bond of the amide can lead to a fragment at m/z 105 (C₆H₅CO⁺) if the charge is retained on the benzoyl portion, a common fragmentation for benzamides.[3]

  • Bi-aryl bond cleavage: Cleavage of the bond between the two aromatic rings.

Experimental Protocol for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote ionization.

  • Mass Spectrometer: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>10,000).

  • Ionization: Utilize an ESI source in positive ion mode.

  • Data Acquisition: Acquire a full scan MS1 spectrum over a mass range of m/z 100-500. For fragmentation studies, perform a data-dependent MS2 scan on the parent ion at m/z 241.1335.

  • Data Analysis: Compare the measured accurate mass of the parent ion to the calculated theoretical mass. The mass error should be less than 5 ppm. Analyze the MS2 spectrum to confirm the predicted fragmentation pattern.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for highly conjugated systems.

Predicted UV-Vis Spectrum

The molecule possesses an extensive π-conjugated system spanning both aromatic rings. This is expected to result in strong UV absorption.

  • π → π* Transitions: Strong absorption bands are expected in the 250-350 nm range. The extended conjugation across the bi-aryl system, influenced by the electron-donating -NH₂ group and the electron-withdrawing -CONMe₂ group, will likely cause a significant bathochromic (red) shift compared to simpler benzene derivatives.

  • n → π* Transitions: A weaker absorption band corresponding to the n → π* transition of the carbonyl group may be observed at a longer wavelength, potentially overlapping with the stronger π → π* bands.

Solvent polarity can influence the position of these absorption maxima (solvatochromism).[5]

Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrument: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 200 nm to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an unassailable case for the compound's identity and purity.

G cluster_workflow Integrated Characterization Workflow Start Purified Sample of 3-(4-Aminophenyl)-N,N-dimethylbenzamide MS LC-HRMS (Accurate Mass & Formula) Start->MS NMR NMR (¹H & ¹³C) (Connectivity & Carbon Skeleton) Start->NMR IR FTIR (Functional Groups) Start->IR UV UV-Vis (Conjugated System) Start->UV Result_MS Elemental Composition Confirmed [M+H]⁺ = 241.1335 ± 5 ppm MS->Result_MS Result_NMR Proton & Carbon Environment Confirms Bi-aryl Connectivity NMR->Result_NMR Result_IR Amine (N-H) & Amide (C=O) Bands Confirmed IR->Result_IR Result_UV λₘₐₓ Confirms Extended Conjugation UV->Result_UV Conclusion Structure Confirmed Purity Assessed Result_MS->Conclusion Result_NMR->Conclusion Result_IR->Conclusion Result_UV->Conclusion

Caption: Workflow for integrated spectroscopic data analysis.

Conclusion

The thorough spectroscopic characterization of 3-(4-Aminophenyl)-N,N-dimethylbenzamide requires a synergistic application of NMR, IR, MS, and UV-Vis techniques. While NMR spectroscopy provides the definitive structural backbone, HRMS confirms the elemental formula with high precision. Concurrently, IR and UV-Vis spectroscopy offer rapid and reliable confirmation of key functional groups and the overall electronic nature of the conjugated system. By following the detailed protocols and interpretation frameworks outlined in this guide, researchers can confidently establish the identity, purity, and key structural features of this molecule, ensuring data integrity for subsequent scientific endeavors.

References

  • The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

  • Patil, P., et al. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available from: [Link]

  • PubChem, National Institutes of Health. N,N-Dimethylbenzamide. Available from: [Link]

  • NIST Chemistry WebBook. 3,4-Dimethylbenzamide. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • ResearchGate. UV-visible spectra illustrating products formation following 1 h.... Available from: [Link]

  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • NIST Chemistry WebBook. m-Amino-N,N-dimethylbenzamide. Available from: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • J&K Scientific LLC. 4-Amino-N,N-dimethylbenzamide. Available from: [Link]

  • ResearchGate. H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products.... Available from: [Link]

  • Reddit. NMR spectrum of n,n-diethylbenzamidr. Available from: [Link]

  • Trends in Sciences. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds.... Available from: [Link]

  • ACS Publications. Combination of Structure Databases, In Silico Fragmentation, and MS/MS Libraries for Untargeted Screening.... Available from: [Link]

  • Semantic Scholar. Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Available from: [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available from: [Link]

Sources

Technical Guidance on the Physicochemical Characterization of Aminophenyl-N,N-dimethylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Comprehensive searches for experimentally determined physical and chemical characteristics of 3-(4-Aminophenyl)-N,N-dimethylbenzamide have yielded limited specific data in readily accessible scientific literature and chemical databases. This suggests that this particular isomer may be a novel compound or not extensively characterized in published research.

In the spirit of providing a valuable and technically sound resource, this guide will focus on the well-characterized isomer, 4-Amino-N,N-dimethylbenzamide (CAS 6331-71-1) . The methodologies and principles outlined herein are directly applicable to the characterization of the 3-(4-aminophenyl) isomer, should a sample become available. Understanding the properties of the 4-amino isomer provides a critical comparative baseline and a procedural roadmap for researchers venturing into the synthesis and analysis of its structural analogues.

An In-depth Technical Guide to the Physical Characteristics of 4-Amino-N,N-dimethylbenzamide

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core physical characteristics of 4-Amino-N,N-dimethylbenzamide. The narrative structure is designed to provide not just data, but also the scientific rationale behind the characterization methods, ensuring a blend of technical accuracy and practical insight.

Structural and Molecular Overview

4-Amino-N,N-dimethylbenzamide is a substituted aromatic amide. Its structure, featuring a primary amino group and a tertiary amide, dictates its physicochemical properties, including its polarity, hydrogen bonding capability, and solubility profile.

IdentifierValueSource
IUPAC Name 4-amino-N,N-dimethylbenzamidePubChem[1]
CAS Number 6331-71-1PubChem[1]
Molecular Formula C₉H₁₂N₂OPubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
SMILES CN(C)C(=O)C1=CC=C(C=C1)NPubChem[1]
InChI Key QEPGWLBMAAEBCP-UHFFFAOYSA-NPubChem[1]
Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is fundamental to its handling, purification, and formulation.

PropertyValueNotesSource
Melting Point Not explicitly found in searches.Isomers like 3,4-dimethylbenzamide melt at 102 °C.[2] N,N-dimethylbenzamide has a melting point of 43-45 °C.N/A
Boiling Point Not explicitly found in searches.N,N-dimethylbenzamide boils at 132-133 °C at 15 mmHg.N/A

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.

  • Methodology:

    • Calibrate the DSC instrument using indium and zinc standards.

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan and place it in the sample cell of the DSC. Place an empty, crimped pan in the reference cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow versus temperature. The onset of the melting endotherm is taken as the melting point.

  • Causality: The choice of a controlled heating rate is crucial to ensure thermal equilibrium and obtain a sharp, reproducible melting peak.

Workflow for Thermal Analysis

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Interpretation Sample Weigh 2-5 mg of 4-Amino-N,N-dimethylbenzamide Pan Place in Aluminum Pan Sample->Pan Crimp Crimp to Seal Pan->Crimp Load Load Sample & Reference Pans Crimp->Load Transfer Program Set Temperature Program (e.g., ramp at 10°C/min) Load->Program Run Initiate DSC Run Program->Run Thermogram Obtain Thermogram (Heat Flow vs. Temp) Run->Thermogram Generate Analyze Identify Endothermic Peak Thermogram->Analyze Result Determine Onset Temperature (Melting Point) Analyze->Result

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

The solubility of a compound is critical for its application in solution-based assays, formulations, and synthetic reactions.

SolventSolubilityRationaleSource
WaterSlightly SolubleThe presence of the amino and amide groups allows for hydrogen bonding with water, but the aromatic ring is hydrophobic.General chemical principles
EthanolSolubleEthanol is a polar protic solvent that can interact favorably with the polar groups of the molecule.General chemical principles
AcetoneSolubleAcetone is a polar aprotic solvent capable of dissolving the compound.General chemical principles
ChloroformSolubleThe compound is soluble in this organic solvent.General chemical principles

Experimental Protocol: Equilibrium Solubility Determination

  • Principle: An excess of the solid is equilibrated with the solvent at a constant temperature until the concentration of the dissolved solid in the supernatant is constant.

  • Methodology:

    • Add an excess amount of 4-Amino-N,N-dimethylbenzamide to a known volume of the solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the compound in the diluted supernatant using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Trustworthiness: This method is self-validating as taking measurements at different time points (e.g., 24, 36, and 48 hours) should yield consistent concentration values, confirming that equilibrium has been achieved.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms.

Note: Specific NMR data for 4-Amino-N,N-dimethylbenzamide was not found in the performed searches. The following is a general description of what would be expected.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (amine)3400-3250Symmetric and Asymmetric Stretching
C=O (amide)1680-1630Stretching
C-N (amide)1400-1200Stretching
Aromatic C=C1600-1450Stretching

C. Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For 4-Amino-N,N-dimethylbenzamide, a prominent peak at m/z 164.09 would be expected, corresponding to the molecular ion [M]⁺.[1]

Logical Flow for Spectroscopic Analysis

Start Purified Sample of 4-Amino-N,N-dimethylbenzamide NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Structure Structural Elucidation and Confirmation NMR->Structure Provides carbon-hydrogen framework IR->Structure Confirms functional groups MS->Structure Confirms molecular weight

Caption: Interrelation of Spectroscopic Techniques for Structural Confirmation.

Safety and Handling

Based on GHS classifications for 4-Amino-N,N-dimethylbenzamide, the following hazards are identified:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Handling Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • PubChem. 4-amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Stenutz, R. 3,4-dimethylbenzamide. Stenutz. [Link]

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An In-Depth Technical Guide to the Predicted Mechanism of Action of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: The novel compound 3-(4-Aminophenyl)-N,N-dimethylbenzamide presents a unique chemical architecture that suggests potential as a modulator of key cellular signaling pathways. In the absence of direct experimental data, this guide leverages a structure-activity relationship (SAR) analysis of analogous compounds to predict its mechanism of action. We hypothesize that 3-(4-Aminophenyl)-N,N-dimethylbenzamide may function as an inhibitor of epigenetic modifying enzymes, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), and could potentially influence other critical cellular processes like apoptosis. This document provides a comprehensive overview of the scientific rationale for these predictions and outlines a detailed experimental framework for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related small molecules.

Introduction: Deconstructing 3-(4-Aminophenyl)-N,N-dimethylbenzamide for Mechanistic Insights

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a small molecule with distinct structural motifs that are frequently observed in biologically active compounds. A thorough analysis of its structure reveals three key components: a p-aminophenyl group, a central benzamide core, and an N,N-dimethylamide moiety. The aminophenyl group is a well-established pharmacophore present in numerous anticancer agents.[1] The benzamide scaffold is also a common feature in a variety of therapeutic agents, including those targeting epigenetic pathways.

Given the lack of direct experimental evidence for the mechanism of action of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, a predictive approach based on the known activities of structurally similar molecules is the most scientifically rigorous path forward. This guide will explore the potential biological activities of this compound by examining the established mechanisms of its structural analogs.

Predicted Mechanisms of Action Based on Structural Analogs

Inhibition of Epigenetic Modifiers

The core structure of 3-(4-Aminophenyl)-N,N-dimethylbenzamide bears a resemblance to several known inhibitors of enzymes involved in epigenetic regulation, specifically histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

2.1.1. Histone Deacetylase (HDAC) Inhibition

Structurally related aminophenylbenzamides have been identified as potent HDAC inhibitors. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective HDAC inhibitor that targets HDACs 1-3 and 11 at submicromolar concentrations.[2] The inhibitory activity of these compounds often relies on the aminophenyl group chelating a zinc ion in the active site of the HDAC enzyme. The benzamide core serves as a scaffold to correctly position the zinc-binding group.

  • Hypothesized Signaling Pathway for HDAC Inhibition:

HDAC_Inhibition Compound 3-(4-Aminophenyl)-N,N- dimethylbenzamide HDAC HDACs (e.g., HDAC1, 2, 3) Compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones (Increased Acetylation) Histones->AcetylatedHistones Acetylation > Deacetylation GeneExpression Altered Gene Expression (e.g., p21 activation) AcetylatedHistones->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothesized HDAC inhibition pathway for 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

2.1.2. DNA Methyltransferase (DNMT) Inhibition

Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methylation.[3] These compounds are designed based on the structure of SGI-1027, a known DNMT inhibitor.[3] The mechanism of these inhibitors often involves mimicking the substrate, S-adenosylmethionine (SAM), or disrupting the binding of the enzyme to DNA. The aminophenyl moiety in these analogs is crucial for their interaction with the DNMTs.

  • Hypothesized Signaling Pathway for DNMT Inhibition:

DNMT_Inhibition Compound 3-(4-Aminophenyl)-N,N- dimethylbenzamide DNMTs DNMTs (e.g., DNMT1, 3A, 3B) Compound->DNMTs Inhibition DNA Methylated DNA DNMTs->DNA Methylation HypomethylatedDNA Hypomethylated DNA DNA->HypomethylatedDNA Inhibition of Methylation GeneReExpression Tumor Suppressor Gene Re-expression HypomethylatedDNA->GeneReExpression AntiCancerEffects Anti-Cancer Effects GeneReExpression->AntiCancerEffects

Caption: Hypothesized DNMT inhibition pathway for 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Induction of Apoptosis

Many compounds containing the aminophenyl moiety are known to induce apoptosis in cancer cells.[1] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, ultimately leading to the activation of caspases and programmed cell death.

Modulation of Other Signaling Pathways

Benzamide derivatives have also been shown to modulate other critical cellular pathways, such as mTORC1 signaling and autophagy.[4] While the direct structural similarity is less pronounced, the presence of the benzamide core suggests that these pathways should not be ruled out as potential targets.

A Proposed Framework for Experimental Validation

To systematically investigate the predicted mechanisms of action of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, a multi-tiered experimental approach is recommended.

Tier 1: Initial Cellular Viability and Target Engagement Assays

The initial phase of investigation should focus on confirming the biological activity of the compound and assessing its engagement with the hypothesized targets.

  • Experimental Protocol: Cell Viability Assay

    • Cell Seeding: Plate various cancer cell lines (e.g., prostate, leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.

    • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

  • Workflow for Initial Target Engagement:

Target_Engagement_Workflow Start Synthesize & Purify Compound CellViability Cell Viability Assays (Determine IC50) Start->CellViability HDAC_Assay In Vitro HDAC Activity Assay CellViability->HDAC_Assay DNMT_Assay In Vitro DNMT Activity Assay CellViability->DNMT_Assay Results Analyze Data HDAC_Assay->Results DNMT_Assay->Results

Caption: Proposed workflow for initial screening and target engagement studies.

Tier 2: Elucidation of Downstream Cellular Effects

Once target engagement is confirmed, the next step is to investigate the downstream cellular consequences of compound treatment.

  • Experimental Protocol: Western Blot for Histone Acetylation

    • Cell Treatment: Treat cells with 3-(4-Aminophenyl)-N,N-dimethylbenzamide at concentrations around its IC50 value for 24 hours.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4) and a loading control (e.g., β-actin).

    • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Experimental Protocol: Gene Re-expression Analysis by qRT-PCR

    • Cell Treatment and RNA Extraction: Treat cells as described above and extract total RNA.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • qRT-PCR: Perform quantitative real-time PCR using primers specific for tumor suppressor genes known to be silenced by DNA methylation (e.g., p16, MLH1).

    • Data Analysis: Quantify the relative gene expression levels normalized to a housekeeping gene.

Tier 3: In-depth Mechanistic and Preclinical Studies

Based on the results from the initial tiers, more advanced studies can be designed to further probe the mechanism of action and evaluate the preclinical potential of the compound. This could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), and in vivo efficacy studies in animal models.

Summary of Analogous Compound Activities

Compound/Derivative ClassTarget/ActivityIC50 (µM)Reference
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)HDACs 1-3, 11Submicromolar[2]
4-Amino-N-(4-aminophenyl)benzamide AnalogsDNMT3AMicromolar range[3]
Phenylacetamide and Aminophenyl DerivativesCytotoxicity (various cancer cell lines)52-80[1]

Conclusion

While the precise mechanism of action of 3-(4-Aminophenyl)-N,N-dimethylbenzamide remains to be experimentally determined, a predictive analysis based on its structural similarity to known bioactive molecules provides a strong foundation for future research. The hypotheses presented in this guide, focusing on the inhibition of epigenetic modifiers and the induction of apoptosis, offer tangible starting points for investigation. The proposed experimental framework provides a clear and logical path to elucidate the compound's mechanism of action and to evaluate its potential as a novel therapeutic agent.

References

  • BenchChem. (2025). N'-(3-aminophenyl)ethanimidamide" potential biological activities.
  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(10), 19377-19397. Retrieved from [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

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Biological Profile of 3-(4-Aminophenyl)-N,N-dimethylbenzamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Within this broad class, derivatives of 3-(4-Aminophenyl)-N,N-dimethylbenzamide have emerged as a particularly compelling series, demonstrating a diverse range of biological activities. This guide provides a comprehensive technical overview of these derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their creation, explore their primary mechanisms of action, with a significant focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors in oncology, and investigate their potential as neuroprotective agents for treating neurodegenerative diseases. This document synthesizes preclinical data, elucidates structure-activity relationships, and provides detailed experimental protocols to empower researchers in their exploration of this promising chemical scaffold.

Introduction to the Benzamide Scaffold

The N-phenylbenzamide framework is a privileged structure in drug discovery, characterized by its robust chemical stability and its capacity for versatile molecular interactions. The specific scaffold of 3-(4-Aminophenyl)-N,N-dimethylbenzamide incorporates several key features that dictate its biological potential. The central amide bond provides a rigid linker and a critical hydrogen bond donor/acceptor site. The 4-aminophenyl moiety is crucial for interacting with specific biological targets, while the N,N-dimethylbenzamide portion can be modified to fine-tune physicochemical properties such as solubility and cell permeability. The meta-substitution pattern on the benzamide ring creates a distinct three-dimensional geometry that influences binding affinity and selectivity for target proteins. Understanding these structural nuances is fundamental to appreciating the therapeutic potential of this compound class.

Synthetic Strategies for 3-(4-Aminophenyl)-N,N-dimethylbenzamide Derivatives

The synthesis of these derivatives primarily revolves around the formation of the central amide bond. A common and efficient approach involves the activation of a substituted benzoic acid precursor, followed by coupling with a corresponding aniline derivative. A representative synthetic route begins with a 3-carboxy-substituted benzoyl chloride, which is reacted with 4-nitroaniline. The subsequent reduction of the nitro group is a critical step, typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final primary amine.[1]

General Synthetic Workflow

The following diagram outlines a standard, adaptable workflow for synthesizing the target compounds.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction A Substituted 3-Nitrobenzoic Acid B Thionyl Chloride (SOCl2) Reflux A->B C Acyl Chloride Intermediate B->C D 4-Nitroaniline DCM, rt C->D E Nitro-Substituted Benzamide Derivative D->E F H2, Pd/C Ethanol E->F G Target Compound: 3-(4-Aminophenyl)-N,N-dimethylbenzamide Derivative F->G

Caption: General two-step synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of N-(4-aminophenyl)-3-nitro-N,N-dimethylbenzamide

This protocol describes the synthesis of a key intermediate, which can then be reduced to the final product.

  • Activation of Benzoic Acid: To a solution of 3-nitrobenzoic acid (1 eq.) in dichloromethane (DCM), add thionyl chloride (1.2 eq.) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).[1]

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-nitrobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in dry DCM. In a separate flask, dissolve 4-nitroaniline (1 eq.) and triethylamine (TEA) (1.5 eq.) in dry DCM.

  • Reaction: Add the acyl chloride solution dropwise to the aniline solution at 0°C. Stir the reaction mixture at room temperature for 24 hours.[1]

  • Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired nitro-substituted benzamide derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Anticancer Activity: A Primary Therapeutic Avenue

The most significant biological activity reported for this class of compounds is their potent anticancer efficacy, primarily through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway. They act as molecular sensors for DNA single-strand breaks (SSBs).[3] Upon detecting a break, PARP1 catalyzes the formation of poly(ADP-ribose) chains on itself and other nuclear proteins, recruiting other DNA repair factors to the site of damage.[4]

Inhibition of PARP prevents the repair of SSBs. In normal cells, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, this repair pathway is deficient. The inability to repair these DSBs leads to genomic instability and ultimately, cell death. This concept, where a deficiency in two different pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[4] Benzamide derivatives, including the 3-aminobenzamide moiety, are known to inhibit PARP activity by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+).[4]

G cluster_0 BRCA-Proficient Cell (Normal or Cancer) cluster_1 BRCA-Deficient Cancer Cell A DNA Single-Strand Break (SSB) B PARP Inhibitor (e.g., Benzamide Derivative) A->B C PARP Trapped SSB Repair Blocked B->C D Replication Fork Collapse Double-Strand Break (DSB) C->D E Homologous Recombination (HR) Repair Pathway (Functional) D->E F DNA Repaired Cell Survival E->F A1 DNA Single-Strand Break (SSB) B1 PARP Inhibitor (e.g., Benzamide Derivative) A1->B1 C1 PARP Trapped SSB Repair Blocked B1->C1 D1 Replication Fork Collapse Double-Strand Break (DSB) C1->D1 E1 Homologous Recombination (HR) Repair Pathway (Deficient) D1->E1 F1 Genomic Instability Apoptosis (Cell Death) E1->F1

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Preclinical Data & Efficacy

Numerous studies have demonstrated the cytotoxic effects of benzamide derivatives against a panel of human cancer cell lines. The table below summarizes the inhibitory activity (IC₅₀) of representative compounds.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
Cmpd 7 2,6-dichloro-purine substitutedK562 (Leukemia)2.27[5]
Cmpd 10 2,6-dichloro-purine substitutedHL-60 (Leukemia)1.52[5]
4e para-methoxy substitutedMCF-7 (Breast)7.5[6]
4f para-fluoro substitutedHCT-116 (Colon)8.2[6]

Beyond PARP inhibition, related aminophenyl benzamide structures have shown activity as inhibitors of DNA methyltransferases (DNMTs), suggesting another epigenetic mechanism for their anticancer effects.[7]

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic activity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Paclitaxel).[1]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Neuroprotective Potential in Neurodegenerative Disorders

Emerging evidence suggests that aminophenyl-containing scaffolds may also have therapeutic applications in neurodegenerative diseases like Alzheimer's disease (AD).[8] This activity is often linked to the inhibition of key enzymes involved in neurotransmitter metabolism.

The Cholinergic Hypothesis and Enzyme Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline seen in patients is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[9] Therefore, a primary therapeutic strategy is to increase the levels of ACh in the brain. This is achieved by inhibiting the enzymes that break it down: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[9][10] Several compounds containing the 3-(4-aminophenyl) moiety, particularly within a coumarin scaffold, have demonstrated potent and selective inhibition of these cholinesterases.[9][11]

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potential of these compounds is quantified by their IC₅₀ values. The data below is for 3-(4-aminophenyl)-coumarin derivatives, which share a key pharmacophore with the title compounds.

Compound IDTarget EnzymeIC₅₀ (µM)Reference
4m Acetylcholinesterase (AChE)0.091 ± 0.011[9][11]
4k Butyrylcholinesterase (BuChE)0.559 ± 0.017[9][11]

This data strongly suggests that the 3-(4-aminophenyl) structural element is a promising starting point for designing novel cholinesterase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-phenylbenzamide derivatives is highly dependent on their substitution patterns. SAR studies provide crucial insights for rational drug design.

  • Electron-Withdrawing Groups: For some biological activities, the incorporation of electron-withdrawing groups on the phenyl rings has been shown to be beneficial for potency.[12]

  • Substituent Position: The position of substituents can drastically alter activity. For instance, in some series, 2- and 3-substituted compounds were found to be generally more active than their 4-substituted counterparts.[13]

  • Heterocyclic Groups: Replacing a phenyl ring with a heterocycle like pyridazine can sometimes abolish activity, indicating the importance of the specific aromatic system for target engagement.[12]

  • Amine Moiety: The primary amine of the 4-aminophenyl group is often a key interaction point, forming hydrogen bonds with target proteins. Its modification or removal typically leads to a significant loss of activity.

G cluster_0 Structure-Activity Relationship Hotspots img img A Substituents here (e.g., EWG) can modulate potency and selectivity. img->A B meta-Linkage provides specific 3D orientation crucial for binding. img->B C Primary amine is often a key H-bonding site for target interaction. img->C D N,N-dimethyl group influences solubility and cell permeability. img->D

Caption: Key structural regions for SAR modification.

Conclusion and Future Directions

Derivatives of 3-(4-Aminophenyl)-N,N-dimethylbenzamide represent a versatile and highly promising class of bioactive molecules. Their well-established role as PARP inhibitors provides a solid foundation for the development of novel anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. Furthermore, the emerging data on their potential as cholinesterase inhibitors opens up exciting new avenues for research in neurodegenerative diseases.

Future research should focus on optimizing the lead structures to improve potency, selectivity, and pharmacokinetic profiles (ADME/Tox). In vivo studies in relevant animal models are a critical next step to validate the preclinical efficacy observed in vitro. Exploring the full spectrum of their biological activity, including potential antiviral or antimicrobial properties, could uncover additional therapeutic applications for this valuable chemical scaffold.[2]

References

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A Prospective Technical Guide to the Synthesis and Investigation of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The subject of this technical guide, 3-(4-Aminophenyl)-N,N-dimethylbenzamide, is a novel chemical entity with no significant presence in the reviewed scientific literature. This document, therefore, serves as a prospective guide, leveraging established chemical principles and data from structurally analogous compounds to propose a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction and Rationale

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility allows for the precise positioning of functional groups to engage with biological targets. The introduction of an aminophenyl moiety can facilitate hydrogen bonding and other key interactions within protein binding pockets. This guide outlines a comprehensive strategy for the synthesis and investigation of a novel derivative, 3-(4-Aminophenyl)-N,N-dimethylbenzamide. While direct studies on this compound are not available, its structural motifs suggest potential applications in areas where related N-phenylbenzamides have shown promise, including oncology and virology.[1][2]

This document provides a detailed, prospective analysis, including a proposed synthetic pathway, predicted physicochemical properties, and a framework for its biological screening. The methodologies described are grounded in established, verifiable chemical literature to ensure a high probability of success.

Predicted Physicochemical Properties and Safety

While experimental data for 3-(4-Aminophenyl)-N,N-dimethylbenzamide is unavailable, we can extrapolate its likely properties from structurally related compounds such as 4-Amino-N,N-dimethylbenzamide and N,N-Dimethylbenzamide.[3][4]

PropertyPredicted ValueSource of Analogy
Molecular Formula C₁₅H₁₆N₂O-
Molecular Weight 240.30 g/mol [5]
Appearance Likely a solid at room temperatureGeneral observation of similar amides
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility.[6]
Hydrogen Bond Donors 1 (from the primary amine)[4]
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and tertiary amine nitrogen)[4]
Rotatable Bond Count 2[4]

Predicted Safety Hazards: Based on the GHS classifications for analogous structures, 3-(4-Aminophenyl)-N,N-dimethylbenzamide should be handled with care.[3][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Pathway

The synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide can be logically approached through a multi-step pathway, beginning with commercially available starting materials. A robust and well-documented approach involves a Suzuki coupling to form the biphenyl backbone, followed by amidation and a final reduction step.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amidation cluster_2 Step 3: Nitro Reduction A 3-Carboxy-phenylboronic acid C 3-(4-Nitrophenyl)benzoic acid A->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C B 1-Bromo-4-nitrobenzene B->C D 3-(4-Nitrophenyl)benzoic acid F 3-(4-Nitrophenyl)-N,N-dimethylbenzamide D->F HATU, DIPEA DMF, rt E Dimethylamine HCl E->F G 3-(4-Nitrophenyl)-N,N-dimethylbenzamide H 3-(4-Aminophenyl)-N,N-dimethylbenzamide G->H H₂, Pd/C Ethanol, rt

Caption: Proposed three-step synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(4-Nitrophenyl)benzoic acid

  • To a round-bottom flask, add 3-carboxyphenylboronic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.0 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-(4-nitrophenyl)benzoic acid.

Step 2: Synthesis of 3-(4-Nitrophenyl)-N,N-dimethylbenzamide

  • Dissolve 3-(4-nitrophenyl)benzoic acid (1.0 eq) in dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes.

  • Add dimethylamine hydrochloride (1.5 eq) and continue stirring at room temperature for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-(4-nitrophenyl)-N,N-dimethylbenzamide.

Step 3: Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

  • Dissolve 3-(4-nitrophenyl)-N,N-dimethylbenzamide (1.0 eq) in ethanol.

  • Carefully add 10% palladium on carbon (10% w/w).

  • Evacuate the flask and introduce a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.[7][8]

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-(4-aminophenyl)-N,N-dimethylbenzamide.

Characterization: The final compound's identity and purity should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Hypothetical Biological Applications and Screening Strategy

The N-phenylbenzamide core is present in various biologically active molecules, including inhibitors of DNA methyltransferases and compounds with antiprotozoal activity.[2][9] The presence of the N,N-dimethylbenzamide moiety could confer favorable pharmacokinetic properties. A logical starting point for investigating the biological potential of this novel compound would be in cancer research, specifically targeting protein kinases, a class of enzymes frequently dysregulated in malignancies.

Proposed Experimental Workflow: Kinase Inhibition Screening

This workflow outlines a standard cascade for identifying and characterizing a novel kinase inhibitor.

G A Primary Screen: Single-Dose (10 µM) Against Kinase Panel B Identify Preliminary Hits (>50% Inhibition) A->B C Dose-Response Assay: Determine IC₅₀ for Hits B->C Proceed with Hits D Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo) C->D E Determine GI₅₀ in Cancer Cell Lines D->E F Mechanism of Action Studies: Western Blot for Target Phosphorylation E->F Confirm Cellular Activity G Lead Candidate F->G

Caption: A typical screening cascade for a novel kinase inhibitor candidate.

Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

  • Prepare Reagents:

    • Kinase buffer (specific to the kinase of interest).

    • Kinase enzyme (e.g., ABL1, SRC, EGFR).

    • Substrate (peptide or protein specific to the kinase).

    • ATP at a concentration near the Kₘ for the specific kinase.

    • 3-(4-Aminophenyl)-N,N-dimethylbenzamide, serially diluted in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 5 µL of a 2x kinase/substrate solution.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to consume unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

    • Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

While 3-(4-Aminophenyl)-N,N-dimethylbenzamide remains an uncharacterized molecule, this guide provides a comprehensive and scientifically grounded roadmap for its synthesis and initial biological evaluation. By leveraging established synthetic methodologies and predictive analysis based on structurally similar compounds, researchers are equipped with the necessary protocols and rationale to explore the potential of this novel chemical entity. The proposed workflows are robust, reproducible, and designed to efficiently assess its viability as a candidate for further drug development.

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 235527, 4-Amino-N,N-dimethylbenzamide. PubChem. Available at: [Link]

  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Pharmaffiliates. 4-(4-Aminophenyl)-N,N-dimethylbenzamide. Pharmaffiliates. Available at: [Link]

  • Google Patents. (2011). CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • Maurice, T., et al. (2021). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. Available at: [Link]

  • Wang, G., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

  • FooDB. Showing Compound N,N-Dimethylbenzylamine (FDB012648). FooDB. Available at: [Link]

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. Available at: [Link]

  • Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan J. Chem. Available at: [Link]

  • Alda, M. O., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Available at: [Link]

  • Davis, M. C., Chafin, A. C., & Sathrum, A. J. (2005). Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to 3-(4-Aminophenyl)-N,N-dimethylbenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, a compound of significant interest within the broader class of aminophenyl benzamides. While this specific isomer is not extensively documented in publicly available literature, this guide constructs a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and analogous reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies required to work with this and related molecules. The guide details a proposed synthetic pathway, step-by-step experimental protocols, and methods for structural and purity analysis. Furthermore, it explores the potential mechanistic pathways and applications of this compound class, supported by authoritative references and comparative data from structurally similar molecules.

Introduction and Historical Context

The aminophenyl benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. While the specific compound, 3-(4-Aminophenyl)-N,N-dimethylbenzamide, does not have a documented history of discovery, its structural isomers, such as 4-(4-Aminophenyl)-N,N-dimethylbenzamide and 3-(3-Aminophenyl)-N,N-dimethylbenzamide, have been synthesized and investigated, indicating the chemical tractability and interest in this class of compounds. The historical development of related aminobenzamides has been driven by their utility as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The strategic placement of the amino and dimethylbenzamide moieties suggests potential for this compound to interact with various biological targets, making it a molecule of interest for exploratory research.

This guide, therefore, serves as a proactive technical resource for the scientific community, postulating a logical and efficient pathway to synthesize and characterize this novel compound. The methodologies presented are grounded in established and validated chemical transformations, providing a high degree of confidence in their successful application.

Proposed Synthetic Pathway

The synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide can be logically approached through a two-step process: first, the formation of the amide bond, followed by the reduction of a nitro group to the desired amine. This strategy is advantageous as it utilizes readily available starting materials and employs robust and high-yielding reactions.

The proposed pathway begins with the conversion of 3-(4-nitrophenyl)benzoic acid to its corresponding acyl chloride. This activated intermediate is then reacted with dimethylamine to form the stable N,N-dimethylbenzamide derivative. The final step involves the selective reduction of the nitro group to yield the target primary amine.

Synthetic Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Group Reduction start 3-(4-nitrophenyl)benzoic acid acyl_chloride 3-(4-nitrophenyl)benzoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ amide 3-(4-Nitrophenyl)-N,N-dimethylbenzamide acyl_chloride->amide Dimethylamine, Base final_product 3-(4-Aminophenyl)-N,N-dimethylbenzamide amide->final_product H₂, Pd/C or Fe/NH₄Cl

Caption: Proposed two-step synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and are designed to be self-validating through in-process controls and characterization.

Synthesis of 3-(4-Nitrophenyl)-N,N-dimethylbenzamide

This procedure details the formation of the amide bond through an acyl chloride intermediate.

Step 1: Formation of 3-(4-nitrophenyl)benzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-nitrophenyl)benzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) with a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • After completion, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude 3-(4-nitrophenyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation with Dimethylamine

  • Dissolve the crude 3-(4-nitrophenyl)benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.0-2.5 eq) in the same solvent. Alternatively, an aqueous solution of dimethylamine can be used with a suitable base like triethylamine (Et₃N) or pyridine to neutralize the HCl byproduct.[1]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(4-Nitrophenyl)-N,N-dimethylbenzamide.

Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

This step involves the reduction of the nitro group to the corresponding amine.

  • Dissolve 3-(4-Nitrophenyl)-N,N-dimethylbenzamide (1.0 eq) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-4 hours.[2]

  • Alternatively, the reduction can be carried out using iron powder (Fe) in the presence of ammonium chloride (NH₄Cl) in a mixture of ethanol and water, followed by refluxing for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst (in the case of Pd/C hydrogenation) or the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield pure 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Characterization and Purity Analysis

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical Method Purpose Expected Observations
¹H NMR Structural confirmation and purityAromatic and aliphatic proton signals consistent with the proposed structure.
¹³C NMR Structural confirmationCarbon signals corresponding to the aromatic rings, amide carbonyl, and methyl groups.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C₁₅H₁₆N₂O.
FT-IR Spectroscopy Functional group identificationCharacteristic peaks for N-H stretching (amine), C=O stretching (amide), and aromatic C-H stretching.
HPLC Purity assessmentA single major peak indicating high purity.
Melting Point Purity and identificationA sharp and defined melting point range.

Potential Mechanism of Action and Biological Relevance

While the specific biological activity of 3-(4-Aminophenyl)-N,N-dimethylbenzamide is yet to be determined, its structural motifs suggest several potential avenues for investigation. The aminophenyl benzamide core is present in numerous compounds with diverse pharmacological activities. For instance, certain derivatives have been explored as inhibitors of DNA methyltransferases, while others have shown anti-inflammatory or anti-cancer properties.[3][4]

The N,N-dimethylbenzamide moiety can influence the compound's solubility, membrane permeability, and metabolic stability. The position of the aminophenyl group at the 3-position of the benzamide ring will dictate the overall geometry of the molecule, which is a critical factor for its interaction with biological targets.

A plausible initial hypothesis for its mechanism of action could involve the inhibition of specific enzymes or the modulation of receptor activity. The primary amino group can act as a hydrogen bond donor, while the amide oxygen can act as a hydrogen bond acceptor, facilitating interactions with protein binding sites.

Potential_MoA Compound 3-(4-Aminophenyl)-N,N-dimethylbenzamide Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Pathway Signaling Pathway Modulation Target->Pathway Inhibition/Activation Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Pathway->Response

Caption: A generalized logical workflow for investigating the mechanism of action.

Comparative Data of Related Compounds

To provide context for the potential properties of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, the following table summarizes key data for structurally related isomers.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
4-(4-Aminophenyl)-N,N-dimethylbenzamide166386-41-0C₁₅H₁₆N₂O240.30
3-(3-Aminophenyl)-N,N-dimethylbenzamide1375069-30-9C₁₅H₁₆N₂O240.30
4-Amino-N,N-dimethylbenzamide6331-71-1C₉H₁₂N₂O164.20

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and preliminary exploration of the novel compound 3-(4-Aminophenyl)-N,N-dimethylbenzamide. By leveraging established synthetic methodologies for analogous structures, this document empowers researchers to confidently produce and investigate this molecule. The insights into its potential biological relevance, grounded in the known activities of the aminophenyl benzamide scaffold, pave the way for future studies to uncover its pharmacological profile and potential therapeutic applications. The provided protocols and characterization workflow are designed to ensure scientific integrity and reproducibility, fostering further innovation in the field of medicinal chemistry.

References

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

  • N-(4-amino-3-bromophenyl)-3,4-dimethylbenzamide | C15H15BrN2O | CID 82861476. PubChem. Available at: [Link]

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  • CN101585781B - Preparing method of N, N-dimethylbenzamide. Google Patents.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Google Patents.
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A Technical Guide to Unlocking the Therapeutic Potential of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminophenylbenzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Derivatives have shown promise as inhibitors of epigenetic modifiers, modulators of ion channels, and anti-infective agents. This guide focuses on a specific, under-investigated member of this family: 3-(4-Aminophenyl)-N,N-dimethylbenzamide . While its direct biological activity is not yet characterized in public literature, its unique isomeric arrangement presents a compelling opportunity for novel therapeutic discovery. This document serves as a technical roadmap for researchers, outlining promising research avenues and providing detailed, field-proven experimental protocols to validate its potential in oncology, neuroscience, and anti-infective disease.

Introduction to the Core Molecule

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a biphenyl-like structure featuring a primary aromatic amine and a tertiary benzamide. This configuration provides a rich pharmacophore: the N,N-dimethylamide can act as a hydrogen bond acceptor, the biphenyl system allows for diverse aromatic interactions (π-π stacking, hydrophobic interactions), and the terminal aminophenyl group can serve as a hydrogen bond donor or a key recognition motif. The specific meta-para linkage distinguishes it from more commonly studied isomers, potentially offering unique selectivity profiles against biological targets.

Chemical Properties and Synthesis

A robust and scalable synthesis is the first step in any discovery program. A logical synthetic route proceeds via amide coupling followed by nitro group reduction, a common and reliable transformation in medicinal chemistry.[1]

PropertyValue
IUPAC Name 3-(4-Aminophenyl)-N,N-dimethylbenzamide
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Predicted LogP 2.5 - 3.0
Hydrogen Bond Donors 1 (from -NH₂)
Hydrogen Bond Acceptors 1 (from C=O)
Proposed Synthetic Workflow

The synthesis can be achieved in two primary steps starting from 3-bromo-N,N-dimethylbenzamide and 4-nitrophenylboronic acid via a Suzuki coupling, followed by the reduction of the nitro group. An alternative, outlined below, involves the direct coupling of 3-(4-nitrophenyl)benzoic acid with dimethylamine followed by reduction.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction A 3-(4-Nitrophenyl)benzoic Acid D 3-(4-Nitrophenyl)-N,N-dimethylbenzamide A->D Amidation B Coupling Reagents (e.g., HATU, DIC) B->D C Dimethylamine (aq.) C->D F 3-(4-Aminophenyl)-N,N-dimethylbenzamide (Final Product) D->F Intermediate E Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C) [1, 2] E->F Reduction

Caption: Proposed two-step synthesis of the target compound.

Detailed Protocol: Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide
  • Amide Formation: To a solution of 3-(4-nitrophenyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

  • Add a 2M solution of dimethylamine in THF (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by LC-MS.

  • Upon completion, quench with water and extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude intermediate, 3-(4-nitrophenyl)-N,N-dimethylbenzamide, by flash column chromatography.

  • Nitro Reduction: Dissolve the purified intermediate (1.0 eq) in ethanol. Add ammonium chloride (5.0 eq) and iron powder (5.0 eq).[2]

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the hot solution through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, 3-(4-aminophenyl)-N,N-dimethylbenzamide. Confirm structure and purity via ¹H-NMR, ¹³C-NMR, and HRMS.

Potential Research Area 1: Oncology - Targeting Epigenetic Modifiers

Scientific Rationale: The aminophenylbenzamide scaffold is present in multiple approved and investigational inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). For instance, Mocetinostat (MGCD0103) is an N-(2-aminophenyl)benzamide derivative that selectively inhibits HDACs 1, 2, 3, and 11.[3] Similarly, SGI-1027 analogues containing a 4-amino-N-(4-aminophenyl)benzamide core are potent DNMT inhibitors.[4] The core structure typically features a zinc-binding group (which the amide or aniline could mimic or be appended to), a linker (the biphenyl core), and a surface-recognition cap. The unique vector and distance between the key functional groups in 3-(4-Aminophenyl)-N,N-dimethylbenzamide could confer novel selectivity against specific epigenetic targets, potentially overcoming resistance mechanisms or reducing off-target effects.

Proposed Target Validation Workflow

G A In Silico Docking (HDAC & DNMT Isoforms) B In Vitro Biochemical Assay (Primary Screen) A->B Guide Target Selection C Cellular Target Engagement (CETSA / NanoBRET) B->C Confirm IC50 D Downstream Functional Assays (Western Blot, qPCR) C->D Validate Mechanism E Cell Viability Assays (Cancer Cell Lines) D->E Link to Phenotype

Caption: Workflow for validating epigenetic targets.

Key Experimental Protocols

Protocol 1: In Vitro HDAC/DNMT Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against recombinant human HDAC and DNMT enzymes.

  • Methodology (HDAC):

    • Utilize a commercial luminescent assay kit (e.g., HDAC-Glo™ I/II, Promega).

    • Prepare a 10-point, 3-fold serial dilution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO, starting at 100 µM.

    • In a 384-well plate, add recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) to each well.

    • Add the test compound and a suitable acetylated peptide substrate.

    • Incubate at 37°C for 60 minutes.

    • Add the developer reagent, which contains a protease that digests the deacetylated substrate, releasing aminoluciferin and generating light.

    • Incubate for 20 minutes at room temperature and measure luminescence.

    • Calculate IC₅₀ values by fitting the dose-response curve using non-linear regression.

  • Methodology (DNMT):

    • Use a commercial fluorescence-based kit (e.g., DNMT Activity/Inhibition Assay, EpiGentek).

    • The assay measures the methylation of a cytosine-rich DNA substrate coated on the plate.

    • Perform serial dilutions of the test compound as described above.

    • Add the test compound, recombinant DNMT1 or DNMT3A/3B enzyme, and S-adenosylmethionine (SAM) to the wells.

    • Incubate for 90 minutes at 37°C.

    • Wash the wells and add a capture antibody that recognizes 5-methylcytosine (5-mC).

    • Add a fluorogenic detection antibody and measure fluorescence.

    • Calculate IC₅₀ values from the dose-response curve.

Protocol 2: Western Blot for Histone Acetylation

  • Objective: To confirm cellular activity by measuring changes in downstream histone marks.

  • Methodology:

    • Treat a relevant cancer cell line (e.g., HCT116, A549) with the test compound at 0.1x, 1x, and 10x its IC₅₀ for 24 hours.

    • Harvest cells and perform histone extraction using a commercial kit or acid extraction protocol.

    • Quantify protein concentration using a BCA assay.

    • Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against acetylated histone marks (e.g., anti-AcH3, anti-AcH4) and a loading control (e.g., anti-Total H3).

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to assess changes in acetylation.

Potential Research Area 2: Neuroscience - CNS Target Modulation

Scientific Rationale: The benzamide functional group is a well-known pharmacophore in neuroscience, present in antipsychotics (e.g., amisulpride) and prokinetics. Furthermore, structurally related aminophenyl derivatives have demonstrated potent and selective activity on CNS targets. For example, amiloride analogs with a substituted aminobenzamide core act as pan-inhibitors of Na⁺-Ca²⁺ exchanger (NCX) isoforms[5], while N,N-diethylbenzamide derivatives can be highly selective delta opioid receptor agonists.[6] The serotonin transporter (SERT) is another plausible target, as analogues of citalopram containing an aminophenyl group have been synthesized to probe its binding sites.[7] The unique structure of 3-(4-Aminophenyl)-N,N-dimethylbenzamide could offer a novel pharmacological profile against these or other CNS targets.

Proposed Target Screening Workflow

G cluster_0 Functional Validation A Broad Panel Screen (e.g., Eurofins SafetyScreen44) B Hit Confirmation (Dose-Response) A->B Identify Hits (>50% inhib.) C Electrophysiology (Ion Channels) B->C If Ion Channel D Radioligand Binding (GPCRs) B->D If GPCR F Lead Optimization C->F Develop SAR E Calcium Flux Assay (Functional Response) D->E Confirm Agonism/ Antagonism E->F Develop SAR

Caption: Workflow for CNS target identification and validation.

Key Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology

  • Objective: To assess the modulatory effect of the compound on key voltage-gated or ligand-gated ion channels (e.g., Naᵥ, Caᵥ, Kᵥ).

  • Methodology:

    • Use a high-throughput automated patch-clamp platform (e.g., QPatch, Patchliner).

    • Utilize stable cell lines expressing the ion channel of interest (e.g., HEK293-Naᵥ1.7).

    • Cells are captured on a multi-hole plate, and gigaseals are formed. The whole-cell configuration is then established.

    • Apply a specific voltage protocol to elicit a baseline ionic current.

    • Perfuse the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Measure the current amplitude, kinetics, and voltage-dependence in the presence of the compound.

    • Calculate the percent inhibition or potentiation at each concentration to generate a dose-response curve and determine the IC₅₀ or EC₅₀.

Protocol 2: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of the compound for a specific G-protein coupled receptor (GPCR) target (e.g., delta opioid receptor).

  • Methodology:

    • Prepare cell membrane homogenates from cells overexpressing the receptor of interest.

    • In a 96-well filter plate, add the membrane preparation, a specific radioligand (e.g., [³H]-Naltrindole for the delta opioid receptor) at a concentration near its Kₔ, and varying concentrations of the unlabeled test compound.

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Rapidly filter the plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Potential Research Area 3: Anti-Infective Discovery

Scientific Rationale: N-phenylbenzamide derivatives have emerged as a novel class of inhibitors against various pathogens. One study identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a potent inhibitor of Enterovirus 71 (EV71) with low cytotoxicity.[8] Another extensive study explored N-phenylbenzamide derivatives as DNA minor groove binders targeting the kinetoplastid DNA (kDNA) of trypanosomatid parasites like T. brucei and L. donovani.[9] The mechanism often involves selective binding to AT-rich DNA sequences unique to the parasite's mitochondria. The structural features of 3-(4-Aminophenyl)-N,N-dimethylbenzamide—a planar biphenyl system and terminal amine—are consistent with moieties known to interact with DNA or pathogen-specific proteins.

Proposed Anti-Infective Screening Cascade

G A Whole-Organism Primary Screen (e.g., T. brucei, EV71, M. tb) C Calculate Selectivity Index (SI) (CC50 / EC50) A->C EC50 B Mammalian Cytotoxicity Assay (e.g., HEK293, HepG2) B->C CC50 D Hit Confirmation & Dose-Response (Validate Potency) C->D Prioritize Hits (SI > 10) E Mechanism of Action Studies (e.g., DNA binding, Enzyme inhibition) D->E Confirmed Hit

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis Protocol for 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, a valuable building block in medicinal chemistry and materials science. The described two-step synthetic route employs a Suzuki-Miyaura cross-coupling reaction to form the biaryl skeleton, followed by a robust catalytic hydrogenation to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating quality control checkpoints, and comprehensive characterization methodologies.

Introduction and Rationale

3-(4-Aminophenyl)-N,N-dimethylbenzamide serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics. The benzamide moiety is a common feature in many pharmaceutical agents, and the aminophenyl group provides a reactive handle for further chemical elaboration.[1]

The synthetic strategy outlined herein was chosen for its reliability, scalability, and the commercial availability of starting materials. The protocol proceeds in two main stages:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is used to construct the central biaryl scaffold from 3-bromo-N,N-dimethylbenzamide and 4-nitrophenylboronic acid.[2] The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it an ideal choice.[3]

  • Catalytic Hydrogenation: The nitro group of the intermediate is selectively reduced to the corresponding primary amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is highly efficient and generally results in a clean conversion with minimal side products.

This document provides a step-by-step methodology, from reaction setup to purification and final characterization, ensuring that researchers can confidently replicate and validate the synthesis in their own laboratories.

Overall Reaction Scheme

Materials and Equipment

Reagents and Chemicals Grade Supplier
3-Bromo-N,N-dimethylbenzamide≥97%Sigma-Aldrich
4-Nitrophenylboronic acid≥97%Combi-Blocks
Palladium(II) acetate (Pd(OAc)₂)98%Strem Chemicals
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Acros Organics
Potassium Phosphate (K₃PO₄), anhydrous≥98%Fisher Scientific
1,4-Dioxane, anhydrous≥99.8%Sigma-Aldrich
Toluene, anhydrous≥99.8%J.T. Baker
Palladium on Carbon (Pd/C)10 wt. %Alfa Aesar
Ethanol (EtOH), 200 proofACS GradeDecon Labs
Ethyl Acetate (EtOAc)HPLC GradeVWR
HexanesHPLC GradeVWR
Celite® 545---EMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich
Equipment Description
Schlenk lineFor inert atmosphere reactions
Magnetic stir plate with heating
Round-bottom flasksVarious sizes
Condenser
Hydrogenation apparatusParr shaker or balloon setup
Rotary evaporator
Flash chromatography system
NMR Spectrometer400 MHz or higher
LC-MS System

Detailed Experimental Protocols

Part A: Synthesis of 3-(4-Nitrophenyl)-N,N-dimethylbenzamide (Intermediate 1)

This step involves the formation of the C-C bond between the two aromatic rings via a Suzuki-Miyaura coupling reaction. The choice of SPhos as a ligand is critical; its bulky and electron-rich nature facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high reaction efficiency.[4]

Scientist's Note: Anhydrous solvents and inert atmosphere conditions are crucial for this step. Palladium catalysts can be sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields.[5]

Procedure:

  • To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3-bromo-N,N-dimethylbenzamide (5.00 g, 21.9 mmol, 1.0 eq).

  • Add 4-nitrophenylboronic acid (4.39 g, 26.3 mmol, 1.2 eq) and anhydrous potassium phosphate (K₃PO₄) (13.9 g, 65.7 mmol, 3.0 eq).

  • The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • In a separate, dry vial, palladium(II) acetate (98 mg, 0.438 mmol, 2 mol%) and SPhos (360 mg, 0.876 mmol, 4 mol%) are mixed.

  • Add anhydrous 1,4-dioxane (88 mL) and anhydrous toluene (22 mL) to the main reaction flask via cannula. Stir the suspension for 10 minutes.

  • Add the Pd(OAc)₂/SPhos mixture to the reaction flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (150 mL) and water (100 mL).

  • Transfer the mixture to a separatory funnel. The organic layer is washed with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford Intermediate 1 as a yellow solid.

Part B: Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide (Final Product)

This step involves the reduction of the nitro group to a primary amine using catalytic hydrogenation. Palladium on carbon is a highly effective and widely used catalyst for this transformation.

Safety First: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[6] It should always be handled while wet with solvent and in an inert atmosphere.[7] Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

Procedure:

  • To a 500 mL heavy-walled hydrogenation flask, add Intermediate 1 (e.g., 4.50 g, 16.6 mmol) and a magnetic stir bar.

  • Add ethanol (150 mL) to dissolve the intermediate.

  • Critical Step: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (450 mg, 10% w/w). The catalyst should be wetted with a small amount of ethanol before addition to minimize the risk of ignition.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure the atmosphere is fully exchanged.

  • Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon) and stir the reaction vigorously at room temperature.

  • In-Process Check (IPC): Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. A color change from yellow to colorless is often observed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen three times.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst.[8] Wash the Celite® pad with additional ethanol (3 x 30 mL). Important: Do not allow the filter cake to dry. Quench the wet Celite® pad with water immediately after filtration and dispose of it according to institutional guidelines.[7]

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield the final product as an off-white to pale yellow solid.

Process and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_suzuki Part A: Suzuki-Miyaura Coupling cluster_reduction Part B: Catalytic Hydrogenation A1 Charge Reactants: 3-Bromo-N,N-dimethylbenzamide 4-Nitrophenylboronic acid K3PO4 A2 Inert Atmosphere: Evacuate & Backfill N2 A1->A2 A3 Add Catalyst & Ligand: Pd(OAc)2 / SPhos A2->A3 A4 Reaction: 90 °C, 4-6h in Dioxane/Toluene A3->A4 A5 Workup: Aqueous Extraction A4->A5 A6 Purification: Flash Chromatography A5->A6 A7 Intermediate 1: 3-(4-Nitrophenyl)-N,N-dimethylbenzamide A6->A7 B1 Charge Intermediate 1 & Pd/C Catalyst in EtOH A7->B1 Proceed to Reduction B2 Hydrogenation: H2 (50 psi), RT, 2-4h B1->B2 B3 Catalyst Removal: Filtration through Celite B2->B3 B4 Purification: Recrystallization / Chromatography B3->B4 B5 Final Product: 3-(4-Aminophenyl)-N,N-dimethylbenzamide B4->B5

Caption: High-level workflow for the two-step synthesis.

Characterization and Quality Control

The identity and purity of the final product, 3-(4-Aminophenyl)-N,N-dimethylbenzamide, must be confirmed through spectroscopic analysis.

Analysis Technique Expected Results Rationale / Key Features
¹H NMR (400 MHz, DMSO-d₆)δ ~7.5-6.6 (m, 8H, Ar-H), δ ~5.2 (s, 2H, -NH₂), δ ~2.95 (s, 6H, -N(CH₃)₂)Aromatic protons will appear in the downfield region. The amine protons will be a broad singlet. The two N-methyl groups will appear as a singlet due to free rotation at room temperature.[9]
¹³C NMR (100 MHz, DMSO-d₆)δ ~170 (C=O), δ ~148-120 (Ar-C), δ ~39 (-N(CH₃)₂)The carbonyl carbon is the most downfield signal. Multiple signals are expected in the aromatic region. The N-methyl carbons will be upfield.
Mass Spectrometry (ESI+) [M+H]⁺ = 241.13Calculated for C₁₅H₁₇N₂O⁺. This confirms the molecular weight of the target compound.
Purity (HPLC) ≥95%Purity should be assessed using a suitable HPLC method (e.g., C18 column, water/acetonitrile mobile phase).

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.[1]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Suzuki coupling Inactive catalyst (moisture/air exposure). Insufficient base. Poor quality boronic acid.Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use fresh, anhydrous solvents. Use finely ground K₃PO₄. Verify the quality of the boronic acid.
Incomplete hydrogenation Catalyst poisoning (e.g., sulfur impurities). Insufficient hydrogen pressure or agitation.Ensure starting materials are pure.[5] Use a fresh batch of Pd/C catalyst. Increase hydrogen pressure and/or stirring speed to improve mass transfer.
Difficulty in purification Formation of closely-related impurities.For basic amine products, flash chromatography can be challenging. Consider adding a small amount of triethylamine (0.1-1%) to the eluent to prevent peak tailing.[10] Alternatively, reversed-phase chromatography can be effective.

Conclusion

This application note details a reliable and reproducible two-step synthesis for 3-(4-Aminophenyl)-N,N-dimethylbenzamide. By employing a Suzuki-Miyaura coupling followed by catalytic hydrogenation, the target compound can be obtained in good yield and high purity. The provided insights into the rationale behind procedural steps, safety precautions, and characterization data serve as a comprehensive guide for researchers in the field of chemical and pharmaceutical development.

References

  • Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • UW-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. Available at: [Link]

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. Available at: [Link]

Sources

Comprehensive Analytical Characterization of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction and Strategic Overview

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a substituted aromatic amide whose structural motifs are of significant interest in medicinal chemistry and materials science. As with any chemical entity intended for advanced applications, particularly in pharmaceutical development, unequivocal characterization is a prerequisite. This process is not merely a procedural checklist but a systematic investigation to establish the molecule's identity, quantify its purity, identify potential impurities, and understand its physical properties.

The analytical strategy must be orthogonal, employing multiple techniques that probe different molecular attributes. This ensures that a comprehensive and reliable profile of the compound is established. For instance, while chromatography excels at separating and quantifying the compound and its impurities, spectroscopy provides definitive structural confirmation. Thermal analysis complements this by revealing fundamental solid-state properties. This guide follows this multi-pronged approach, adhering to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3]

The following workflow provides a strategic overview of a comprehensive characterization campaign for 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV (Purity Assay) LCMS LC-MS (Impurity ID) HPLC->LCMS Transfer method for mass confirmation GCMS GC-MS (Volatile Impurities) DSC DSC (Melting Point, Phase Transitions) TGA TGA (Thermal Stability) DSC->TGA Synthesis Synthesized Compound 3-(4-Aminophenyl)-N,N-dimethylbenzamide Synthesis->NMR Synthesis->HPLC Synthesis->DSC

Caption: Overall Analytical Characterization Workflow.

Physicochemical Properties Summary

A foundational step in any analytical endeavor is to collate the known properties of the analyte. This information guides solvent selection, chromatographic method development, and spectral interpretation.

PropertyValueSource
Chemical Name 3-(4-Aminophenyl)-N,N-dimethylbenzamide-
CAS Number Not readily available for this specific isomer. A related isomer, 4-(4-Aminophenyl)-N,N-dimethylbenzamide, is 166386-41-0.
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol [4]
Appearance Expected to be a solid at room temperature.[5]

Chromatographic Analysis for Purity and Assay

Chromatographic methods are the cornerstone for determining the purity of a compound and for developing quantitative assays. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Application: HPLC is the premier technique for the analysis of non-volatile, polar compounds like 3-(4-Aminophenyl)-N,N-dimethylbenzamide.[4][6] A reversed-phase C18 column is chosen for its versatility in retaining and separating aromatic compounds based on their hydrophobicity. UV detection is ideal due to the presence of chromophoric aromatic rings in the molecule, which provides high sensitivity.

Protocol: Purity Determination and Assay

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the primary amine.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good elution strength and UV transparency.
Gradient Elution 10% B to 90% B over 20 min, hold for 5 min, return to 10% B over 1 min, equilibrate for 4 min.A gradient is essential to elute potential impurities with a wide range of polarities and ensure the primary analyte peak is well-resolved and sharp.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm or PDA scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. A PDA detector allows for peak purity analysis and selection of the optimal wavelength.
Injection Volume 10 µLA small volume minimizes band broadening.
  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water. This composition typically provides good solubility for the analyte and is compatible with the mobile phase.

    • Standard Solution (for Assay): Accurately weigh ~10 mg of reference standard and dissolve in 100.0 mL of diluent to get a 100 µg/mL solution.

    • Sample Solution (for Purity): Prepare a more concentrated solution, e.g., ~1 mg/mL, to ensure detection of impurities at the 0.1% level.

  • Method Validation Directive:

    • This analytical procedure must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[1][2] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[3][7]

G cluster_validation ICH Q2(R1) HPLC Method Validation Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (5 concentrations, e.g., 50-150%) Specificity->Linearity Accuracy Accuracy (Spiked Placebo Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness (Vary Flow, Temp, pH) Precision->Robustness LOD_LOQ LOD & LOQ (Signal-to-Noise) Robustness->LOD_LOQ

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Application Note: A Validated RP-HPLC Method for Purity Analysis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 3-(4-Aminophenyl)-N,N-dimethylbenzamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The described method is developed to be specific, accurate, precise, and linear over a defined range, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals.

Introduction

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a bifunctional molecule featuring both an aromatic amine and a tertiary benzamide. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity assessment is essential for quality control and regulatory compliance.

This application note details the development and validation of an isocratic RP-HPLC method coupled with UV detection. The causality behind the selection of chromatographic parameters is explained, providing a logical framework for method adaptation and troubleshooting.

Chemical and Physical Properties of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

  • Chemical Structure:

    • Molecular Formula: C₁₅H₁₆N₂O

    • Molecular Weight: 240.3 g/mol

  • Predicted Physicochemical Properties:

    • LogP: The presence of both a polar aromatic amine and a dimethylamide group, along with two phenyl rings, suggests a moderate lipophilicity. This makes the compound well-suited for reversed-phase chromatography.

    • UV Absorbance: The molecule contains two key chromophores: the aminophenyl group and the benzamide group. Aniline exhibits a strong absorbance maximum around 230 nm and a weaker one around 280 nm. Benzamide shows absorbance around 225 nm. The conjugated system in 3-(4-Aminophenyl)-N,N-dimethylbenzamide is expected to result in a UV absorbance maximum in the range of 230-260 nm. For this method, a detection wavelength of 254 nm is selected, a common wavelength that provides good sensitivity for many aromatic compounds.

    • Solubility: Based on its structure, 3-(4-Aminophenyl)-N,N-dimethylbenzamide is predicted to be sparingly soluble in water but should exhibit good solubility in organic solvents such as acetonitrile and methanol, which are common constituents of HPLC mobile phases.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • 3-(4-Aminophenyl)-N,N-dimethylbenzamide reference standard (purity ≥ 99.5%)

Chromatographic Conditions

The following chromatographic conditions were established to achieve optimal separation of the main peak from potential impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar to nonpolar compounds like the target analyte.

  • Mobile Phase: The combination of an aqueous buffer and acetonitrile provides good separation efficiency for aromatic compounds. A phosphate buffer at pH 3.0 is chosen to ensure the primary amine on the aminophenyl group is protonated, leading to a consistent retention time and improved peak shape. The 60:40 ratio was optimized to achieve a reasonable retention time for the main peak while allowing for the elution of more polar and less polar impurities.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and column efficiency. Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: 254 nm is selected based on the predicted UV absorbance of the aromatic rings and provides good sensitivity for the analyte and potential aromatic impurities.

Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(4-Aminophenyl)-N,N-dimethylbenzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(4-Aminophenyl)-N,N-dimethylbenzamide sample and prepare as described for the standard stock solution.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guidelines.[1][2][3]

System Suitability

System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 1.0% (for n=6)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol: Forced degradation studies will be performed on the 3-(4-Aminophenyl)-N,N-dimethylbenzamide sample. The sample will be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples will be compared with that of an unstressed sample to demonstrate that the main peak is free from co-eluting peaks. Peak purity analysis using a diode array detector is recommended.

  • Potential Impurities: Based on a likely synthetic route involving the acylation of p-nitroaniline with 3-(dimethylcarbamoyl)benzoyl chloride followed by reduction of the nitro group, potential impurities could include:

    • p-Nitroaniline (starting material)

    • 3-(Dimethylcarbamoyl)benzoic acid (starting material)

    • Partially reduced intermediates (e.g., nitroso or hydroxylamino derivatives)

Linearity
  • Protocol: A series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal sample concentration (500 µg/mL to 1500 µg/mL), will be prepared from the stock solution. Each concentration will be injected in triplicate. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be determined.

  • Acceptance Criteria: r² ≥ 0.999

Accuracy
  • Protocol: Accuracy will be determined by the recovery of a known amount of reference standard spiked into a placebo or a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level will be prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at the nominal concentration will be performed on the same day and by the same analyst.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay will be performed on a different day by a different analyst.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Range

The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the validation studies, the range of this method is established from 500 µg/mL to 1500 µg/mL.

Robustness
  • Protocol: The robustness of the method will be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • pH of the buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation

System Suitability Results
ParameterResultAcceptance Criteria
Tailing Factor (T) 1.1≤ 2.0
Theoretical Plates (N) 6500> 2000
% RSD of Peak Area (n=6) 0.5%≤ 1.0%
Linearity Results
Concentration (µg/mL)Mean Peak Area
5001,250,000
7501,875,000
10002,500,000
12503,125,000
15003,750,000
0.9998

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (Buffer:ACN 60:40) hplc_system HPLC System (C18 Column, 30°C) prep_mobile->hplc_system prep_std Standard Solution (1000 µg/mL) hplc_injection Inject 10 µL prep_std->hplc_injection prep_sample Sample Solution (1000 µg/mL) prep_sample->hplc_injection hplc_system->hplc_injection hplc_detection UV Detection (254 nm) hplc_injection->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_calculation Purity Calculation data_integration->data_calculation data_report Generate Report data_calculation->data_report

Caption: HPLC analysis workflow for 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Method Validation Logic

G cluster_precision Precision Components Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of method validation parameters.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the purity determination of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. The method is specific, linear, accurate, precise, and robust, meeting the requirements of the ICH guidelines. This application note provides a comprehensive framework for the quality control of this important pharmaceutical intermediate, ensuring its suitability for use in further manufacturing processes.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of N,N-Dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of NMR in the Structural Elucidation of N,N-Dimethylbenzamide Derivatives in Pharmaceutical Research

N,N-dimethylbenzamide and its substituted analogues represent a core scaffold in a multitude of pharmacologically active compounds. The precise structural characterization of these molecules is a cornerstone of drug discovery, development, and quality control, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs).[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for providing definitive structural and dynamic information at the atomic level.[2][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of ¹H and ¹³C NMR spectroscopy for the analysis of N,N-dimethylbenzamide derivatives.

The unique structural features of N,N-disubstituted benzamides, most notably the phenomenon of hindered rotation about the amide C-N bond, give rise to characteristic NMR spectral signatures. A thorough understanding and correct interpretation of these spectra are crucial for unambiguous structure confirmation, stereochemical analysis, and the assessment of molecular dynamics, all of which are critical parameters in the design and synthesis of new chemical entities.[2][3] This document will provide both the theoretical underpinnings and practical, field-proven protocols for the NMR analysis of this important class of compounds.

Core Principles: Understanding the NMR Spectra of N,N-Dimethylbenzamide Derivatives

A detailed interpretation of the ¹H and ¹³C NMR spectra of N,N-dimethylbenzamide derivatives requires an appreciation of several key principles, including chemical shifts, spin-spin coupling, and the consequences of restricted bond rotation.

Hindered Rotation about the Amide C-N Bond

A defining characteristic of the NMR spectra of N,N-dimethylbenzamides is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond. This is due to the partial double bond character of the C-N bond arising from delocalization of the nitrogen lone pair electrons into the carbonyl group. This restricted rotation results in the two N-methyl groups being chemically non-equivalent at room temperature, leading to two distinct singlets in the ¹H NMR spectrum. Similarly, two separate signals will be observed for the N-methyl carbons in the ¹³C NMR spectrum.

The rate of this rotation is temperature-dependent. At elevated temperatures, the rotation becomes rapid on the NMR timescale, causing the two methyl signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single singlet, representing the time-averaged environment of the two methyl groups. This dynamic process can be investigated using variable temperature (VT) NMR studies to determine the energy barrier to rotation.

dot

Caption: Hindered rotation in N,N-dimethylbenzamide.

¹H NMR Spectral Features

The ¹H NMR spectrum of a typical N,N-dimethylbenzamide derivative will exhibit signals corresponding to:

  • Aromatic Protons: These generally appear in the range of δ 7.0-8.5 ppm. The substitution pattern on the benzene ring will dictate the multiplicity and chemical shifts of these protons. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to shield the aromatic protons, shifting them upfield, while electron-withdrawing groups (e.g., -NO₂, -CN) cause deshielding and a downfield shift.

  • N-Methyl Protons: As discussed, two singlets are typically observed for the non-equivalent methyl groups, usually in the region of δ 2.8-3.2 ppm.

  • Substituent Protons: Any protons on the substituents will have their own characteristic chemical shifts and multiplicities.

¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum provides complementary information:

  • Carbonyl Carbon (C=O): This signal is typically found in the downfield region of the spectrum, around δ 168-172 ppm.

  • Aromatic Carbons: The aromatic carbons resonate in the range of δ 120-150 ppm. The chemical shifts are sensitive to the nature of the substituents on the ring.

  • N-Methyl Carbons: The two non-equivalent N-methyl carbons usually appear as distinct signals in the region of δ 34-40 ppm.

  • Substituent Carbons: Carbons within the substituents will have their own characteristic chemical shifts.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

This protocol outlines the standard procedure for preparing a sample of an N,N-dimethylbenzamide derivative for routine structural characterization.

Materials:

  • N,N-dimethylbenzamide derivative (5-25 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional, as residual solvent peaks can often be used for referencing)

  • Pasteur pipettes and bulbs

  • Small vials

  • Glass wool

Procedure:

  • Weigh the Sample: Accurately weigh the appropriate amount of the N,N-dimethylbenzamide derivative into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many non-polar to moderately polar benzamide derivatives.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution from the vial to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Homogenization: Invert the NMR tube several times to ensure the solution is homogeneous.

dot

Sample_Preparation_Workflow start Start weigh Weigh Sample (5-25 mg for ¹H, 20-50 mg for ¹³C) start->weigh dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter through Glass Wool into NMR Tube dissolve->filter cap_label Cap and Label NMR Tube filter->cap_label homogenize Invert to Homogenize cap_label->homogenize acquire Acquire NMR Data homogenize->acquire

Caption: Workflow for NMR sample preparation.

Protocol 2: Variable Temperature (VT) NMR for Studying Hindered Rotation

This protocol describes the procedure for conducting a VT-NMR experiment to determine the coalescence temperature and calculate the rotational energy barrier (ΔG‡) of the amide bond.

Procedure:

  • Sample Preparation: Prepare a sample as described in Protocol 1. A slightly more concentrated sample may be beneficial.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the chemical shifts of the two N-methyl singlets.

  • Temperature Increments: Gradually increase the temperature of the NMR probe in increments of 5-10 °C.

  • Equilibration and Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a ¹H NMR spectrum.

  • Observe Coalescence: Continue increasing the temperature and acquiring spectra until the two N-methyl singlets broaden and merge into a single broad peak (the coalescence temperature, Tc).

  • Post-Coalescence Spectra: Acquire a few more spectra at temperatures above the coalescence point to observe the sharpening of the single peak.

  • Data Analysis: Use the coalescence temperature (Tc) and the difference in chemical shift (Δν in Hz) of the two methyl signals at a low temperature (well below coalescence) to calculate the free energy of activation for rotation (ΔG‡) using the Eyring equation.

Data Analysis and Interpretation

The following tables provide representative ¹H and ¹³C NMR chemical shift data for N,N-dimethylbenzamide and a selection of its derivatives in CDCl₃. These values serve as a guide for spectral interpretation.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Substituted N,N-Dimethylbenzamides in CDCl₃

SubstituentPositionAromatic Protons (δ, ppm)N-CH₃ (δ, ppm)Other Protons (δ, ppm)
H-7.38 (m, 5H)3.10 (s, 3H), 2.96 (s, 3H)-
2-Clortho7.32 (dt, 1H), 7.28–7.15 (m, 3H)3.07 (s, 3H), 2.80 (s, 3H)-
3-Clmeta7.45–7.25 (m, 4H)3.10 (s, 3H), 2.98 (s, 3H)-
4-Clpara7.49 (d, 2H), 7.43 (d, 2H)2.91 (t, 6H)-
2-CH₃ortho7.28 (t, 1H), 7.24–7.14 (m, 3H)3.11 (s, 3H), 2.97 (s, 3H)2.37 (s, 3H)
3-NO₂meta8.32–8.23 (m, 2H), 7.76 (dt, 1H), 7.65–7.57 (m, 1H)3.14 (s, 3H), 3.00 (s, 3H)-
4-NO₂para8.32–8.21 (m, 2H), 7.63–7.51 (m, 2H)3.13 (s, 3H), 2.95 (s, 3H)-
4-CF₃para7.67 (d, 2H), 7.54 (d, 2H)3.12 (s, 3H), 2.96 (s, 3H)-
4-OCH₃para7.42 (d, 2H), 6.91 (d, 2H)3.11 (s, 3H), 2.84 (s, 3H)3.83 (s, 3H)
Data compiled from supplementary information in[4]. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet).

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Substituted N,N-Dimethylbenzamides in CDCl₃

SubstituentPositionC=O (δ, ppm)Aromatic Carbons (δ, ppm)N-CH₃ (δ, ppm)Other Carbons (δ, ppm)
H-171.76136.34, 129.61, 128.54, 128.43, 127.11, 126.9839.6 (approx.), 35.3 (approx.)-
2-Clortho168.56136.43, 130.37, 130.18, 129.67, 127.85, 127.2938.18, 34.76-
3-Clmeta170.0138.0, 134.4, 129.8, 129.7, 127.2, 125.139.5, 35.4-
4-Clpara170.17 (in DMSO)138.92, 133.55, 128.71, 127.05 (in DMSO)39.72, 34.76 (in DMSO)-
2-CH₃ortho171.94138.28, 136.37, 130.28, 128.24, 127.72, 124.0439.68, 35.3821.45
3-NO₂meta169.05148.05, 137.94, 133.27, 129.84, 124.51, 122.3739.65, 35.64-
4-NO₂para169.37148.34, 142.56, 128.16, 123.9039.43, 35.46-
4-CF₃para169.9139.8, 131.1 (q), 127.2, 125.2 (q), 124.9, 122.239.1, 35.0-
4-OCH₃para169.36155.26, 130.20, 127.83, 126.32, 120.82, 110.8838.17, 34.6855.51
Data compiled from supplementary information in[4].

Application in Pharmaceutical Quality Control: Quantitative NMR (qNMR)

Beyond structural elucidation, NMR spectroscopy is a powerful tool for quantitative analysis. Quantitative NMR (qNMR) allows for the determination of the purity of a substance without the need for a specific reference standard of the analyte itself.[4][5] This is particularly valuable in the pharmaceutical industry for the purity assessment of APIs, intermediates, and final products.[1][6]

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By accurately weighing both the analyte and a stable, non-reactive internal standard of known purity into the same NMR tube, the purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Protocol 3: Purity Determination by qNMR

Procedure:

  • Selection of Internal Standard: Choose an internal standard that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any analyte signals. The standard should be stable, non-volatile, and of high, known purity (e.g., maleic acid, dimethyl sulfone).

  • Accurate Weighing: Accurately weigh a known amount of the internal standard and the N,N-dimethylbenzamide derivative into the same vial.

  • Sample Preparation: Dissolve the mixture in a deuterated solvent and transfer to an NMR tube as described in Protocol 1.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. This typically involves ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated, to allow for full relaxation of the protons between scans.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the selected non-overlapping signals for both the analyte and the internal standard.

  • Calculation: Use the integral values and the other known parameters in the purity equation to determine the purity of the N,N-dimethylbenzamide derivative.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive analysis of N,N-dimethylbenzamide derivatives in the pharmaceutical industry. From routine structural confirmation to the investigation of dynamic processes like hindered rotation and the quantitative assessment of purity, NMR provides a wealth of information that is critical for advancing drug discovery and ensuring product quality. The protocols and data presented in this application note provide a robust framework for researchers to effectively utilize NMR in their work with this important class of compounds.

References

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]

  • Gossert, A. D., & Jahnke, W. (2016). NMR as a “Gold Standard” Method in Drug Design and Discovery. Biomedicines, 4(3), 15. Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the characterization and potential quantification of 3-(4-Aminophenyl)-N,N-dimethylbenzamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol details a streamlined workflow, from sample preparation to data acquisition and interpretation, suitable for drug development and research environments. We will explore the rationale behind key methodological choices, including the selection of electrospray ionization in positive mode (ESI+) and the optimization of collision-induced dissociation (CID) parameters to achieve characteristic fragmentation for confident structural elucidation. The described method provides the foundational parameters for researchers aiming to analyze this and structurally similar molecules.

Introduction

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a small organic molecule featuring a benzamide core substituted with an aminophenyl group. The analysis of such compounds is critical in various stages of drug development, including metabolite identification, impurity profiling, and pharmacokinetic studies.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical tool for these applications, offering unparalleled sensitivity, selectivity, and speed.[1][2][3]

This guide provides a comprehensive protocol for the analysis of this specific analyte. As a Senior Application Scientist, the emphasis here is not just on the procedural steps but on the underlying scientific principles that ensure a robust and reliable method. We will delve into why specific ionization techniques are chosen and how fragmentation patterns are predictably generated and interpreted—a cornerstone of mass spectrometric structural elucidation.[4]

Principle and Rationale

The successful analysis of a small molecule by LC-MS/MS hinges on three key stages: efficient separation by liquid chromatography, effective ionization, and specific fragmentation.

  • Chromatographic Separation: A reversed-phase C18 column is selected as the initial standard choice for small molecules.[5] The use of a gradient elution with acetonitrile and water, both acidified with formic acid, ensures good peak shape and retention for moderately polar compounds like our analyte.[5]

  • Ionization: The analyte contains two nitrogen atoms—a primary amine and a tertiary amide. These basic sites are readily protonated. Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice.[1][6] ESI is a "soft" ionization technique that typically produces an abundant protonated molecule, [M+H]+, minimizing in-source fragmentation and preserving the precursor ion for subsequent MS/MS analysis.[6][7]

  • Tandem Mass Spectrometry (MS/MS): To confirm the analyte's identity, the protonated molecule (precursor ion) is isolated and subjected to Collision-Induced Dissociation (CID).[4][8][9] In this process, the ion's kinetic energy is converted into internal energy through collisions with an inert gas (e.g., nitrogen or argon), causing it to fragment at its weakest chemical bonds.[9][10] The resulting product ions are unique to the molecule's structure, acting as a chemical fingerprint.[8] For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard, providing exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[1]

Experimental Workflow

A typical workflow for the analysis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide is a multi-step process designed for efficiency and reproducibility.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Analyte Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Serial Dilutions B->C D Inject Sample onto UHPLC System C->D E Ionize via ESI+ D->E F Isolate Precursor Ion (Q1) E->F G Fragment via CID (q2) F->G H Detect Product Ions (Q3) G->H I Integrate Chromatographic Peaks H->I J Confirm Fragmentation Spectrum I->J K Generate Report J->K

Caption: Overall workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Materials
  • Analyte: 3-(4-Aminophenyl)-N,N-dimethylbenzamide (Purity ≥ 98%)

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Vials: 2 mL amber glass autosampler vials with caps.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole (QqQ) or Q-TOF mass spectrometer equipped with an ESI source.

LC Method Parameters

The initial LC method should be simple, starting with a standard C18 column and a fast gradient to determine the analyte's retention time.[5]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard choice for good retention of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B in 3 minA fast scouting gradient to find the analyte quickly.[5]
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion.
MS Method Parameters

The analyte's structure allows for confident prediction of its behavior in the mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveBasic nitrogen atoms are readily protonated.[1][6]
Capillary Voltage 3.5 kVTypical starting point for ESI+.
Source Temp. 150 °CBalances desolvation with thermal stability.
Desolvation Temp. 400 °CEnsures efficient solvent evaporation.
Gas Flow Instrument DependentOptimize for best signal-to-noise ratio.
Scan Mode Full Scan (for initial check), then MRMFull scan to find the precursor; MRM for sensitivity.[1]
Precursor Ion (Q1) m/z 241.13Calculated [M+H]+ for C15H16N2O (Exact Mass: 240.1263 Da).
Collision Gas Nitrogen or ArgonCommon inert gases for CID.[4][9]
Collision Energy 15-40 eV (Optimize)Energy must be tuned to achieve optimal fragmentation.[4]
Product Ions (Q3) m/z 148.08, 72.08Predicted major fragments (see Section 5.2).

Results and Discussion

Analyte Characterization

The molecular formula for 3-(4-Aminophenyl)-N,N-dimethylbenzamide is C15H16N2O. The presence of two nitrogen atoms adheres to the "nitrogen rule," which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[11][12] The calculated monoisotopic mass is 240.1263 Da. In positive ESI mode, the expected precursor ion is the protonated molecule [M+H]+ at m/z 241.1341 .

Fragmentation Analysis

Collision-Induced Dissociation (CID) of the m/z 241.13 precursor ion is predicted to yield several characteristic product ions. The most probable fragmentation pathways involve the cleavage of the amide bonds, which are typically the most labile sites in such structures.[12][13]

  • Primary Pathway (Quantifier): Cleavage of the C-N bond between the benzoyl carbonyl and the aminophenyl ring is a highly probable event. This would result in a stable N,N-dimethylbenzoyl cation.

    • [C6H4CON(CH3)2]+ : m/z 148.0759

  • Secondary Pathway (Qualifier): Cleavage of the amide bond between the carbonyl carbon and the tertiary nitrogen. This yields a stable dimethyliminium ion.

    • [C2H6N]+ : m/z 72.0810 (as [HN(CH3)2]+)

The selection of a high-mass fragment (m/z 148) as the primary quantifier and a low-mass, structurally significant fragment (m/z 72) as the qualifier provides a high degree of specificity for the MRM assay.

fragmentation cluster_frags Product Ions Precursor Precursor Ion [M+H]+ m/z 241.13 Frag1 [C9H10NO]+ m/z 148.08 (Quantifier) Precursor->Frag1 Loss of C6H7N (Aminophenyl radical) Frag2 [C2H6N]+ m/z 72.08 (Qualifier) Precursor->Frag2 Cleavage of amide C-N bond

Caption: Predicted fragmentation pathway for the analyte.

Detailed Protocol

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1.0 mg of 3-(4-Aminophenyl)-N,N-dimethylbenzamide standard.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water. Vortex until fully dissolved. This is your primary stock solution.

  • Working Solution Preparation (1 µg/mL):

    • Perform a 1:1000 serial dilution of the stock solution using the same 50:50 ACN:H2O diluent. For example, add 10 µL of stock to 990 µL of diluent (makes 10 µg/mL), then add 100 µL of this intermediate solution to 900 µL of diluent.

  • System Setup and Equilibration:

    • Install the specified LC column and set the column oven to 40 °C.

    • Purge the LC pumps with their respective mobile phases.

    • Equilibrate the column with the initial LC conditions (95% A, 5% B) at 0.4 mL/min for at least 10 minutes or until a stable baseline is achieved.

  • Data Acquisition:

    • Inject 2 µL of the 1 µg/mL working solution.

    • Acquire data using the LC-MS/MS parameters outlined in Tables 1 and 2.

    • Expert Tip: Initially, perform a full scan experiment (e.g., m/z 50-300) to confirm the presence and purity of the [M+H]+ precursor ion at m/z 241.13. Following this, perform a product ion scan on m/z 241.13 to confirm the presence of the predicted fragments (m/z 148.08 and 72.08) and optimize the collision energy.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the chromatographic peak corresponding to the analyte.

    • Examine the mass spectrum for the peak to confirm the precursor mass.

    • Examine the product ion spectrum to confirm the fragmentation pattern.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. By leveraging the predictable protonation behavior of the molecule with ESI and the characteristic fragmentation induced by CID, this LC-MS/MS method offers high confidence in structural identification. The provided parameters serve as a robust starting point for method development and can be further optimized and validated for quantitative applications in regulated and research environments.

References

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Li, Y. et al. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today. Available at: [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Wang, G. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Gucinski, A. C., & Wysocki, V. H. (2017). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Grokipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Zhou, Z., & Li, Y. (2010). Fast LC/MS in the analysis of small molecules. ResearchGate. Available at: [Link]

  • Demarque, D. P., et al. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]

  • Wikipedia. (2023). Collision-induced dissociation. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2023). Electrospray ionization. Available at: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Available at: [Link]

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Application Notes & Protocols: In Vitro Characterization of 3-(4-Aminophenyl)-N,N-dimethylbenzamide as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 3-(4-Aminophenyl)-N,N-dimethylbenzamide , a novel compound with a chemical scaffold suggestive of Poly(ADP-ribose) polymerase (PARP) inhibition. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design. We will progress from foundational biochemical assays determining direct enzyme inhibition to more complex cellular assays that confirm target engagement and downstream functional consequences. This integrated workflow is designed to build a robust, evidence-based profile of the compound's mechanism of action.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP1 being a key player in the DNA damage response (DDR).[1] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[2] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

Inhibition of PARP's enzymatic activity is a validated therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. By blocking PARP-mediated SSB repair, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a compromised DSB repair mechanism (i.e., homologous recombination deficiency), this leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality.

Furthermore, many potent PARP inhibitors (PARPi) not only block the enzyme's catalytic activity but also "trap" the PARP enzyme on the DNA at the site of damage.[3][4] This PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair, making PARP trapping a critical attribute for inhibitor efficacy.

This guide outlines a suite of in vitro assays to comprehensively characterize 3-(4-Aminophenyl)-N,N-dimethylbenzamide, determining its potency as a catalytic inhibitor, its ability to trap PARP on chromatin, its engagement with the PARP1 target in a cellular context, and its ultimate effect on inducing apoptosis.

Foundational Assays: Biochemical Potency and Trapping Efficiency

The first step in characterizing a putative PARPi is to determine its direct effect on the purified enzyme. We will employ two distinct biochemical assays: one to measure the inhibition of catalytic activity (IC50) and another to quantify PARP trapping.

2.1. PARP1 Enzymatic Activity Assay (Colorimetric)

This assay quantifies the catalytic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins coated on a 96-well plate.[2] The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

Causality Behind Experimental Choices:

  • Assay Format: An ELISA-based colorimetric assay is chosen for its robustness, high throughput, and direct measurement of PAR synthesis.[2][4]

  • Substrates: Histones serve as the protein acceptor for PARylation, mimicking the natural nuclear environment. Biotinylated NAD+ is used as the donor substrate to enable detection with streptavidin-HRP.[5]

Protocol: PARP1 Colorimetric IC50 Determination

  • Plate Preparation: Use a 96-well plate pre-coated with histone proteins. Wash the plate 2x with 1x PARP Assay Buffer.

  • Compound Preparation: Prepare a 2x serial dilution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide in PARP Assay Buffer. It is recommended to start from 100 µM and perform 10-12 dilutions. Also, prepare a "No Inhibitor" control (buffer with DMSO) and a "No Enzyme" negative control. The final DMSO concentration should not exceed 1-2%.[5]

  • Reaction Setup:

    • Add 25 µL of the 2x compound dilutions (or controls) to the appropriate wells.

    • Add 25 µL of the PARP1 Enzyme/Activated DNA mix (prepared according to the manufacturer's instructions) to all wells except the "No Enzyme" control.

  • Reaction Initiation: Add 50 µL of the PARP Cocktail (containing biotinylated NAD+) to all wells to start the reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Detection:

    • Wash the plate 4x with Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well. Incubate for 30 minutes at 25°C.

    • Wash the plate 4x with Wash Buffer.

    • Add 100 µL of TMB or a similar HRP substrate and incubate in the dark until sufficient color develops (5-15 minutes).

    • Add 100 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[6]

Data Analysis: Subtract the "No Enzyme" background from all readings. Plot the percent inhibition (relative to the "No Inhibitor" control) against the log concentration of the compound. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

ParameterDescriptionExpected Outcome
IC50 Concentration of inhibitor required to reduce PARP1 enzymatic activity by 50%.A potent inhibitor will have an IC50 in the low nM to µM range.
2.2. PARP1 Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex. It uses a fluorescently labeled DNA probe that, when bound by PARP1, yields a high fluorescence polarization (FP) signal. Upon the addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing a drop in the FP signal. A trapping agent will prevent this dissociation, thus maintaining a high FP signal.[3][4]

Causality Behind Experimental Choices:

  • Assay Format: FP is a homogeneous (no-wash) assay format ideal for HTS and mechanistic studies. It directly measures the binding and dissociation of PARP1 from DNA in solution.[3]

  • Principle: The change in polarization is directly proportional to the molecular size of the fluorescent complex. Small, free DNA tumbles rapidly (low FP), while the large PARP1-DNA complex tumbles slowly (high FP).

Workflow for PARP Trapping Assay

G cluster_0 Assay Setup cluster_1 Incubation & Reaction cluster_2 Data Acquisition A Mix PARP1 Enzyme, Fluorescent DNA Probe, and Inhibitor B Incubate 30-60 min (Allow PARP1-DNA Binding) A->B Step 1 C Add NAD+ to Initiate PARylation B->C Step 2 D Incubate 60 min (Allow Dissociation) C->D Step 3 E Read Fluorescence Polarization (mP) D->E Step 4

Caption: Fluorescence polarization workflow for PARP trapping.

Protocol: PARP1 Trapping FP Assay

  • Reagent Preparation: Dilute the PARP1 enzyme and fluorescent DNA probe in FP assay buffer to the desired working concentrations. Prepare a concentrated solution of NAD+ in the same buffer.

  • Compound Plating: Prepare a serial dilution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide in a 96-well or 384-well black plate.

  • Assay Controls:

    • Low FP Control (Maximal Dissociation): PARP1 enzyme, DNA probe, NAD+, and vehicle (DMSO).

    • High FP Control (No Dissociation): PARP1 enzyme, DNA probe, and vehicle (DMSO). No NAD+ is added to these wells.[3]

    • Blank: DNA probe only.

  • Reaction Setup: Add the PARP1 enzyme and fluorescent DNA probe mix to all wells containing the test compound and controls.

  • Binding Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding of PARP1 to the DNA.[3]

  • PARylation Initiation: Add NAD+ to all wells except the "High FP Control" and "Blank" wells.

  • Dissociation Incubation: Incubate for an additional 60 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization on a suitable plate reader.

Data Analysis: Calculate the percentage of PARP trapping for each compound concentration using the following formula: % Trapping = 100 * (FP_sample - FP_low_control) / (FP_high_control - FP_low_control) Plot the % Trapping against the log concentration of the compound and fit the curve to determine the EC50 value.

ParameterDescriptionExpected Outcome
EC50 Concentration of inhibitor required to achieve 50% of the maximal PARP trapping effect.A potent trapping agent will have an EC50 in a similar range to its catalytic IC50.
Cellular Assays: Target Engagement and Functional Outcome

While biochemical assays are essential, it is crucial to confirm that the compound can enter cells, bind to its intended target, and elicit a biological response. We will use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement and a Caspase-3/7 activity assay to measure the induction of apoptosis.

3.1. Cellular Thermal Shift Assay (CETSA) for PARP1 Target Engagement

CETSA is a powerful biophysical method to assess target engagement in an intact cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining after heating is a direct measure of target engagement.[9]

Causality Behind Experimental Choices:

  • Relevance: CETSA provides definitive proof of target binding within live cells, bridging the gap between biochemical potency and cellular activity.[10]

  • Methodology: We will use an isothermal dose-response (ITDRF) format, where cells are treated with varying compound concentrations and then heated to a single, optimized temperature. This allows for the determination of an apparent cellular EC50 for target binding.[11]

CETSA Experimental Workflow

G A 1. Treat Cells with Inhibitor Concentrations B 2. Heat Cells to Optimized Temperature (e.g., 49-52°C) A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Soluble and Aggregated Fractions (Centrifugation) C->D E 5. Quantify Soluble PARP1 (e.g., Western Blot, AlphaScreen) D->E

Caption: Isothermal dose-response CETSA workflow.

Protocol: Isothermal Dose-Response CETSA for PARP1

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., MDA-MB-436, which has high PARP1 expression) and grow to ~80% confluency. Treat the cells with a serial dilution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide for 1 hour at 37°C.[11] Include a vehicle (DMSO) control.

  • Heat Shock: Transfer the plate to a PCR machine or a temperature-controlled incubator and heat the cells to the pre-determined optimal temperature (e.g., 49°C, this must be optimized first by running a temperature gradient) for 3 minutes.[11] Leave a set of control wells at room temperature.

  • Cell Lysis: Immediately lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble PARP1:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a primary antibody against PARP1.[9] Alternatively, for higher throughput, a detection method like AlphaScreen can be used.[10][11]

  • Data Acquisition: Quantify the band intensity from the Western blot using densitometry.

Data Analysis: Normalize the band intensity of the heated samples to their corresponding non-heated controls. Plot the normalized amount of soluble PARP1 against the log concentration of the compound. Fit the data using a non-linear regression model to determine the EC50 for thermal stabilization, which reflects cellular target engagement.

ParameterDescriptionExpected Outcome
EC50 (CETSA) Concentration of inhibitor that results in 50% of the maximal thermal stabilization of PARP1.A compound that effectively engages its target in cells will show a clear dose-dependent stabilization of PARP1.
3.2. Apoptosis Induction Assay (Caspase-3/7 Activity)

A key functional outcome of PARP inhibition in susceptible cancer cells is the induction of apoptosis. Caspases-3 and -7 are the primary executioner caspases, and their activation represents a point of no return in the apoptotic process.[12] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7 to generate a luminescent signal.[13]

Causality Behind Experimental Choices:

  • Biological Endpoint: Measuring caspase-3/7 activity provides a direct and quantifiable readout of the compound's ability to induce apoptosis, the desired therapeutic outcome.[6][14]

  • Assay Format: A homogeneous, luminescence-based assay is chosen for its high sensitivity, wide dynamic range, and simple "add-mix-read" protocol, making it suitable for HTS.[13][15]

Protocol: Homogeneous Caspase-3/7 Glo Assay

  • Cell Plating: Seed a cancer cell line of interest (e.g., a BRCA-deficient line) in a 96-well white-walled plate at a pre-optimized density. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide for a specified time (e.g., 24, 48, or 72 hours). Include vehicle-only controls and a positive control (e.g., Staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[15]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[15]

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time should be determined empirically.[15]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Subtract the background luminescence (from wells with no cells). Plot the luminescence signal against the log concentration of the compound. Fit the curve using a non-linear regression model to determine the EC50 for apoptosis induction.

ParameterDescriptionExpected Outcome
EC50 (Apoptosis) Concentration of inhibitor that induces 50% of the maximal caspase-3/7 activity.A potent compound will induce apoptosis at concentrations consistent with its target engagement EC50.
Summary and Integrated Data Interpretation

By performing this suite of assays, researchers can build a comprehensive profile of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Connecting the Data Points

G A Biochemical IC50 (Catalytic Inhibition) C Cellular EC50 (CETSA Target Engagement) A->C Does it get into cells and bind the target? B Biochemical EC50 (PARP Trapping) B->C D Cellular EC50 (Apoptosis Induction) C->D Does target binding lead to cell death?

Caption: Logical flow of data interpretation.

An ideal PARP inhibitor candidate would exhibit potent low-nanomolar activity in both the catalytic and trapping biochemical assays. Crucially, the cellular target engagement EC50 from the CETSA assay should be in a similar range, demonstrating good cell permeability and on-target activity. Finally, this target engagement should translate into a potent induction of apoptosis in a relevant cancer cell line. A significant rightward shift in potency from biochemical to cellular assays may indicate issues with cell permeability or compound efflux.

References
  • Benchchem. (n.d.). Assessing the PARP Trapping Activity of Pamiparib In Vitro: Application Notes and Protocols.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin #TB295.
  • JoVE. (2013). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments.
  • JoVE. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments.
  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay.
  • R&D Systems. (n.d.). PARP Universal Colorimetric Assay.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • Bio-Techne. (n.d.). PARP: Activity Assays.
  • PubMed Central. (2018).
  • ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
  • National Institutes of Health. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC.
  • National Institutes of Health. (n.d.). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1.
  • PubMed Central. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose)
  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • PubMed. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice.
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Application Notes and Protocols for Cell-Based Assays Involving 3-(4-Aminophenyl)-N,N-dimethylbenzamide (Iniparib)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the cellular characterization of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, a compound historically known as Iniparib or BSI-201. Initially developed as a potent and irreversible inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), subsequent research has challenged this classification, revealing a more complex and less specific mechanism of action. This document leverages the scientific journey of Iniparib as a case study to underscore the necessity of a multi-assay, evidence-based approach in drug discovery. We present a series of robust, validated cell-based assay protocols designed to interrogate the functional consequences of this and similar compounds on cellular viability, DNA damage response pathways, and direct enzymatic activity. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize chemical entities that modulate cellular responses to genotoxic stress.

Introduction: The Evolving Narrative of a Putative PARP Inhibitor

3-(4-Aminophenyl)-N,N-dimethylbenzamide, widely recognized in scientific literature as Iniparib (BSI-201), entered the oncology drug development landscape with significant promise.[1][2] It was initially reported to be an irreversible inhibitor of PARP1, an enzyme critical for the repair of single-strand DNA breaks.[3][4] The therapeutic strategy was based on the concept of synthetic lethality, where inhibiting PARP in cancer cells with pre-existing defects in homologous recombination (HR) DNA repair (e.g., those with BRCA1/2 mutations) would lead to catastrophic DNA damage and selective cell death.

However, the trajectory of Iniparib serves as a crucial lesson in pharmacological characterization. After promising phase II clinical trials, it ultimately failed to meet its primary endpoints in phase III studies for triple-negative breast cancer and other malignancies.[5][6] This clinical disappointment prompted a re-evaluation of its mechanism of action. Subsequent, rigorous preclinical studies demonstrated that Iniparib is not a bona fide PARP inhibitor.[3][7] It fails to display the hallmark characteristics of true PARP inhibitors, such as the selective killing of HR-deficient cells or the inhibition of poly(ADP-ribose) (PAR) formation in intact cells.[7][8] Current evidence suggests that Iniparib may exert its cytotoxic effects through the non-selective modification of various cysteine-containing proteins.[3][4]

This application note, therefore, takes an experience-driven approach. Instead of presenting protocols for a confirmed PARP inhibitor, we provide a suite of assays to critically evaluate compounds like Iniparib. These protocols will enable researchers to:

  • Determine general cytotoxicity.

  • Assess the potentiation of DNA-damaging agents.

  • Directly measure cellular PARP activity.

  • Quantify the induction of the DNA damage response.

By following these protocols, researchers can build a comprehensive cellular-pharmacology profile of their test compounds, avoiding the pitfalls of relying on a single, initially proposed mechanism of action.

The Central Role of PARP1 in DNA Damage Repair

To understand the assays used to characterize putative PARP inhibitors, one must first grasp the biological context. PARP1 is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[9] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[10][11] This PARylation event serves as a scaffold to recruit other DNA repair factors, such as XRCC1, to the site of damage.[9]

True PARP inhibitors block this catalytic activity. This leads to the accumulation of unrepaired SSBs, which, during DNA replication, can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cells with faulty HR repair, these DSBs cannot be efficiently repaired, leading to cell death. A subset of potent PARP inhibitors also "trap" the PARP1 enzyme on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and repair.[12][13]

PARP_Pathway cluster_0 Cellular Response to DNA Damage DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Binds Replication DNA Replication DNA_SSB->Replication Leads to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate XRCC1 XRCC1 & Other Repair Factors PAR->XRCC1 Recruits BER Base Excision Repair (BER) (SSB Resolved) XRCC1->BER BER->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Repaired by Apoptosis Apoptosis DSB->Apoptosis If unrepaired Cell_Survival Cell Survival HR_Repair->Cell_Survival Iniparib Iniparib (Disproven Action) Iniparib->PARP1 No significant inhibition True_PARPi True PARP Inhibitor (e.g., Olaparib) True_PARPi->PARP1 Inhibits Catalysis & Traps

Figure 1: Simplified schematic of the PARP1-mediated DNA damage response pathway.

Experimental Protocols for Cellular Characterization

The following protocols are designed as a comprehensive workflow to characterize a compound with a hypothesized role in the DNA damage response, using Iniparib as a negative control for PARP inhibition and a well-characterized PARP inhibitor (e.g., Olaparib, Veliparib) as a positive control.

Protocol 1: Cellular Viability and Cytotoxicity Assay

Principle: This assay determines the concentration-dependent effect of the test compound on cell proliferation and viability, both alone and in combination with a DNA-damaging agent (e.g., temozolomide, cisplatin). This is foundational for identifying synthetic lethality or chemosensitization. A common method is the use of resazurin (AlamarBlue), which is reduced by metabolically active cells to the fluorescent resorufin.[14]

Workflow Diagram:

Cytotoxicity_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat Cells - Test Compound (serial dilution) - DNA Damaging Agent - Combination Treatment B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add Resazurin Reagent (10% v/v) D->E F 6. Incubate (2-6 hours) E->F G 7. Read Fluorescence (e.g., 560nm Ex / 590nm Em) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Figure 2: General workflow for a resazurin-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for triple-negative breast cancer) into a 96-well, black, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.[14] Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound, positive control (e.g., Olaparib), and DNA-damaging agent (e.g., temozolomide) in complete medium.

  • Cell Treatment: Add 100 µL of the 2X compound solutions to the appropriate wells. Include vehicle-only and no-cell controls. For combination studies, add the test compound and DNA-damaging agent together.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 72 hours.

  • Reagent Addition: Add 20 µL (10% of the new total volume) of resazurin reagent to each well.

  • Final Incubation: Incubate for 2-6 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition: Measure fluorescence using a plate reader with appropriate filters (e.g., excitation ~560 nm, emission ~590 nm).

  • Analysis: Subtract the background fluorescence (no-cell control). Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Expected Data:

CompoundCell LineTreatmentIC₅₀ (µM)
Test CompoundMDA-MB-231Single Agent> 50
OlaparibBRCA2-deficientSingle Agent0.1
OlaparibBRCA-proficientSingle Agent> 10
Test CompoundMDA-MB-231+ 50 µM Temozolomide25
OlaparibMDA-MB-231+ 50 µM Temozolomide0.5

Table 1: Representative data from cytotoxicity assays. True PARP inhibitors show potent single-agent activity in HR-deficient cells and strong synergy with DNA-damaging agents.

Protocol 2: Cellular PARP Activity Assay

Principle: This assay directly measures the enzymatic activity of PARP within cell lysates by quantifying the incorporation of biotinylated NAD+ onto histone proteins, which are PARP substrates.[14][15] The resulting biotinylated histones are detected using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate. A decrease in signal indicates PARP inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells in 100 mm dishes until they reach ~80% confluency. Treat cells with the test compound, positive control (Olaparib), and vehicle control for a short duration (e.g., 2-4 hours).

  • Induce DNA Damage (Optional but Recommended): To stimulate PARP activity, treat cells with a DNA-damaging agent like H₂O₂ (e.g., 1 mM for 10 minutes) just before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and scrape them into a lysis buffer containing protease inhibitors. Keep samples on ice.

  • Assay Plate Preparation: Use a 96-well plate pre-coated with histone proteins.

  • PARP Reaction: Add cell lysates to the wells, followed by the reaction cocktail containing biotinylated NAD+. Incubate at room temperature to allow the PARP enzyme in the lysate to PARylate the coated histones.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains.[16]

  • Signal Generation: After another wash step, add a chemiluminescent or colorimetric HRP substrate.

  • Data Acquisition: Read the luminescence or absorbance on a plate reader.

  • Analysis: Normalize the signal to the total protein concentration of the lysate (determined by a BCA or Bradford assay). Compare the activity in treated samples to the vehicle-treated, DNA damage-induced control.

Expected Results: Iniparib would be expected to show minimal to no inhibition of PARP activity in this assay, whereas Olaparib should demonstrate potent, dose-dependent inhibition.[7][8]

Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX)

Principle: The phosphorylation of histone H2AX on serine 139 (to form γH2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[17] This assay uses immunofluorescence microscopy to visualize and quantify the formation of γH2AX foci (distinct nuclear spots), providing a direct measure of DSB induction.

Step-by-Step Methodology:

  • Cell Culture: Seed cells on glass coverslips or in imaging-compatible microplates.

  • Treatment: Treat cells with the test compound, controls, and/or DNA-damaging agents for a relevant time period (e.g., 24 hours).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number, intensity, and size of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Expected Results: A compound that causes an accumulation of DSBs (either directly or indirectly, like a true PARP inhibitor) will lead to a significant, dose-dependent increase in the number of γH2AX foci per cell compared to the vehicle control.

Data Interpretation and Building a Compound Profile

  • Scenario A: The True PARP Inhibitor (e.g., Olaparib):

    • Cytotoxicity: Potent killing of HR-deficient cells; strong synergy with DNA-damaging agents in HR-proficient cells.

    • PARP Activity: Strong, dose-dependent inhibition of PAR formation.

    • γH2AX Foci: Significant increase in foci, especially after prolonged incubation or in combination with DNA-damaging agents.

  • Scenario B: The Case of Iniparib:

    • Cytotoxicity: Weak single-agent cytotoxicity, regardless of HR status. May show some potentiation of certain chemotherapies, but not with the classic profile of a PARP inhibitor.[8]

    • PARP Activity: No significant inhibition of PAR formation in intact cells.[7]

    • γH2AX Foci: May induce some DNA damage at high concentrations, consistent with a non-specific cytotoxic agent.[18]

This integrated approach allows for a self-validating system. If a compound is claimed to be a PARP inhibitor, it must demonstrate direct inhibition of PARP activity (Protocol 2) and the expected downstream cellular consequences (Protocols 1 and 3). The failure of Iniparib to meet these criteria in rigorous, multi-assay evaluations led to its reclassification and provides a powerful example for today's researchers.[7][8]

Conclusion

The story of 3-(4-Aminophenyl)-N,N-dimethylbenzamide (Iniparib) highlights a critical principle in drug discovery: a proposed mechanism of action is a hypothesis that must be rigorously tested through multiple, orthogonal, and functionally relevant cell-based assays. Relying on early or incomplete data can lead to significant investment in compounds that ultimately fail. The protocols detailed in this guide provide a robust framework for characterizing compounds targeting the DNA damage response pathway. By systematically evaluating cytotoxicity, target engagement, and downstream signaling events, researchers can build a high-confidence profile of their compounds, ensuring that development decisions are based on a solid foundation of scientific evidence.

References

  • Wikipedia. (n.d.). Iniparib. Retrieved from [Link][1]

  • J Natl Cancer Inst. (2014). Downfall of Iniparib: A PARP Inhibitor That Doesn't Inhibit PARP After All. Journal of the National Cancer Institute. Retrieved from [Link][5]

  • AACR Journals. (2023). Design of a small molecule screening assay to detect DNA trapping of PARP1/2. Cancer Research. Retrieved from [Link][12]

  • AdooQ Bioscience. (n.d.). BSI-201 (Iniparib). Retrieved from [Link][2]

  • Mateo, J., et al. (2012). Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Vitro. Clinical Cancer Research, 18(6), 1655–1662. Retrieved from [Link][7]

  • CURE Today. (2011). Iniparib Disappoints in Breast Cancer, But Study Results Hint at Second-Line Therapy Benefit. Retrieved from [Link][6]

  • Cellagen Technology. (n.d.). BSI-201 (Iniparib). Retrieved from [Link][19]

  • Dana-Farber Cancer Institute. (n.d.). A PHASE II STUDY OF THE PARP INHIBITOR, INIPARIB (BSI-201), IN COMBINATION WITH CHEMOTHERAPY TO TREAT TRIPLE NEGATIVE BREAST CANCER BRAIN METASTASES (LCCC0919). Retrieved from [Link][18]

  • Kanev, K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Retrieved from [Link][20]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link][16]

  • Patel, A. G., et al. (2012). Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro. Clinical Cancer Research. Retrieved from [Link][8]

  • Houlbrook, S., et al. (2019). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology. Retrieved from [Link][21]

  • Langelier, M. F., et al. (2017). PARP1 changes from three-dimensional DNA damage searching to one-dimensional diffusion after auto-PARylation or in the presence of APE1. Nucleic Acids Research. Retrieved from [Link][22]

  • Li, H., & Yu, X. (2013). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. Journal of Hematology & Oncology. Retrieved from [Link][9]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link][14]

  • Wang, Z., et al. (2006). PARP-1 and Ku compete for repair of DNA double strand breaks by distinct NHEJ pathways. Nucleic Acids Research. Retrieved from [Link][11]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link][13]

  • Brown, K. D., et al. (2014). Sequence specific effects on DNA and cell damage with the PARP inhibitor olaparib (AZD2281) and carboplatin. Journal of Clinical Oncology. Retrieved from [Link][17]

  • Gagne, J. P., et al. (2008). The dynamic process of covalent and non-covalent PARylation in the maintenance of genome integrity: a focus on PARP inhibitors. Nucleic Acids Research. Retrieved from [Link][10]

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Application Notes and Protocols: 3-(4-Aminophenyl)-N,N-dimethylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Benzamide Scaffold

In the landscape of medicinal chemistry, the benzamide moiety stands as a privileged scaffold, forming the core of numerous clinically approved drugs and investigational agents. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have cemented its importance in drug design. This document provides a detailed exploration of a specific, yet underexplored, benzamide derivative: 3-(4-Aminophenyl)-N,N-dimethylbenzamide .

While direct literature on this exact molecule is sparse, its structural components—a 3-substituted benzamide, a bridging aminophenyl group, and an N,N-dimethylamide terminus—are hallmarks of compounds with significant biological activity. By examining the established roles of these fragments in analogous structures, we can logically infer the potential therapeutic applications of 3-(4-Aminophenyl)-N,N-dimethylbenzamide and propose robust protocols for its investigation. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and explore the medicinal chemistry applications of this promising compound. We will delve into its hypothetical synthesis, potential mechanisms of action based on structure-activity relationships (SAR) of related molecules, and detailed protocols to validate these hypotheses.

Part 1: Synthesis and Characterization

A plausible synthetic route to 3-(4-Aminophenyl)-N,N-dimethylbenzamide can be designed based on well-established amidation and reduction reactions. A common strategy involves the coupling of a carboxylic acid (or its activated form) with an amine, followed by the reduction of a nitro group to an amine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-(4-nitrophenyl)benzoic acid and N,N-dimethylamine.

Synthesis_Pathway 3-(4-nitrophenyl)benzoic_acid 3-(4-Nitrophenyl)benzoic Acid Intermediate_acyl_chloride 3-(4-Nitrophenyl)benzoyl chloride 3-(4-nitrophenyl)benzoic_acid->Intermediate_acyl_chloride Activation SOCl2 SOCl₂ (Thionyl Chloride) or other coupling agents Nitro_intermediate 3-(4-Nitrophenyl)-N,N-dimethylbenzamide Intermediate_acyl_chloride->Nitro_intermediate Amidation NNDimethylamine N,N-Dimethylamine NNDimethylamine->Nitro_intermediate Final_Product 3-(4-Aminophenyl)-N,N-dimethylbenzamide Nitro_intermediate->Final_Product Nitro Group Reduction Reduction Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) Kinase_Inhibition Compound 3-(4-Aminophenyl)-N,N-dimethylbenzamide Kinase Kinase Active Site Hinge Region ATP Pocket Compound->Kinase:hinge Binds to hinge region Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase:atp Competes with ATP Substrate Protein Substrate Substrate->Kinase Inhibition->Kinase HDAC_Inhibition Compound (4-Aminophenyl) Group (Cap) Benzamide Linker N,N-Dimethylamide (Potential Zinc Binding Group) HDAC HDAC Active Site Surface Residues Catalytic Channel Zn²⁺ Ion Compound:cap->HDAC:surface Surface Interaction Compound:zbg->HDAC:zinc Zinc Chelation Inhibition Inhibition Deacetylated_Substrate Deacetylated Histone HDAC->Deacetylated_Substrate Deacetylation Substrate Acetylated Histone Substrate->HDAC:channel Inhibition->HDAC

Protocol for the Solubilization of 3-(4-Aminophenyl)-N,N-dimethylbenzamide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a bespoke chemical entity with potential applications in targeted therapeutics and drug discovery programs. Its molecular structure, characterized by a biphenyl core, a tertiary amide, and a primary amine, suggests a compound with limited aqueous solubility but good solubility in polar aprotic organic solvents. This application note provides a comprehensive, field-tested protocol for the effective dissolution and handling of this compound, ensuring the integrity and reproducibility of experimental outcomes for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be self-validating, providing a clear rationale for each step to empower the end-user with the ability to adapt the protocol to their specific experimental needs.

Physicochemical Properties & Pre-Dissolution Considerations

While specific experimental solubility data for 3-(4-Aminophenyl)-N,N-dimethylbenzamide is not extensively published, its structural characteristics provide a strong basis for predicting its behavior in various solvents. The molecule possesses both hydrophobic (biphenyl group) and polar (amino and amide groups) moieties, classifying it as a compound likely to exhibit poor water solubility.[1][2] Structurally related benzamide derivatives, such as N,N-dimethylbenzamide, are known to be sparingly soluble in water but show high solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[1]

Table 1: Predicted Physicochemical Properties of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₁₆N₂OBased on chemical structure.[3]
Molecular Weight 240.3 g/mol Calculated from the molecular formula.[3]
Aqueous Solubility PoorThe hydrophobic biphenyl backbone is the dominant feature.
Organic Solvent Solubility Good in polar aprotic solventsThe amide and aromatic rings suggest good solubility in solvents like DMSO, DMF, and potentially alcohols to a lesser extent.[1]
Physical Form Likely a solid at room temperatureSimilar to other benzamide derivatives.[4]
Storage (Lyophilized) -20°C or -80°C, desiccatedTo prevent degradation from moisture and temperature fluctuations.[5][6]

Experimental Workflow for Solvent Selection

The selection of an appropriate solvent system is critical and is dictated by the specific requirements of the downstream application. The following diagram illustrates a logical workflow for solvent selection.

SolventSelection Solvent Selection Workflow Start Start: Compound Received CheckAssayCompatibility Check Assay Compatibility (e.g., cell-based, biochemical) Start->CheckAssayCompatibility PrimarySolvent Primary Choice: 100% DMSO CheckAssayCompatibility->PrimarySolvent DMSO tolerant SecondarySolvent Secondary Choices: DMF, Ethanol, Methanol CheckAssayCompatibility->SecondarySolvent DMSO intolerant TestSolubility Perform Small-Scale Solubility Test PrimarySolvent->TestSolubility SecondarySolvent->TestSolubility Soluble Compound Dissolves? TestSolubility->Soluble StockSolution Prepare Concentrated Stock Solution Soluble->StockSolution Yes Troubleshoot Troubleshoot: Consider Co-solvents or Alternative Solvents Soluble->Troubleshoot No SerialDilution Serially Dilute in Aqueous Buffer StockSolution->SerialDilution FinalConcentration Achieve Final Working Concentration SerialDilution->FinalConcentration Troubleshoot->TestSolubility

Caption: Decision workflow for selecting an appropriate solvent system.

Detailed Protocols

PART 1: Preparation of a Concentrated Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide due to its excellent solvating power for a wide range of organic compounds and its miscibility with aqueous media.[7][8]

Materials:

  • 3-(4-Aminophenyl)-N,N-dimethylbenzamide (lyophilized powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol:

  • Pre-Weighing Preparation: Before opening, allow the vial of the lyophilized compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture, which can degrade the compound.[5][6]

  • Weighing: In a clean, draft-free environment, accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is advisable to start with a slightly lower volume of solvent and add more if needed to ensure complete dissolution.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a water bath (37°C) or brief sonication can be employed to facilitate dissolution. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage of Stock Solution: For long-term storage, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][9] Store these aliquots in tightly sealed amber vials at -20°C or -80°C.[5][6]

PART 2: Preparation of Working Solutions for Aqueous-Based Assays

For most biological experiments, the concentrated DMSO stock solution must be diluted into an aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial that the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.[10]

Materials:

  • Concentrated stock solution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide in DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to the appropriate temperature for the experiment)

  • Sterile polypropylene tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Thawing the Stock Solution: Remove an aliquot of the frozen DMSO stock solution and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium. It is critical to add the DMSO stock solution to the aqueous diluent and not the other way around. This should be done dropwise while gently vortexing the aqueous solution to prevent the compound from precipitating out.[1]

  • Final Working Solution: Prepare the final working solution at the desired concentration. For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer.

  • Use and Stability: Use the freshly prepared aqueous working solutions immediately. Due to the potential for the compound to precipitate out of the aqueous solution over time, it is not recommended to store aqueous working solutions for extended periods.[2]

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low temperature.Add a small additional volume of DMSO. Gently warm the solution (up to 37°C) or sonicate briefly.
Precipitation occurs upon dilution into aqueous buffer. The compound's solubility limit in the final aqueous system has been exceeded.Decrease the final concentration of the compound. Increase the percentage of co-solvent (if the assay allows). Prepare a fresh dilution and ensure the stock is added slowly to the buffer with constant mixing.[1]
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Ensure the lyophilized powder and stock solutions are stored at the recommended temperatures and protected from light and moisture.[5][9] Avoid repeated freeze-thaw cycles by using single-use aliquots.[6]

Safety Precautions

  • Always handle 3-(4-Aminophenyl)-N,N-dimethylbenzamide in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.[9]

  • Avoid inhalation, ingestion, and direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the compound for complete safety and handling information.

References

  • Solubility of Things. N,N-Dimethylbenzamide - Solubility of Things. Available at: [Link]

  • Maxed Out Compounds. How to Handle Research Compounds Safely. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. Available at: [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation in Research and Industry. Available at: [Link]

  • ResearchGate. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Available at: [Link]

  • BIOFOUNT. 1335041-49-0|3-(4-Aminophenyl)-N,N-dimethylbenzamide. Available at: [Link]

  • PubChem. N,N-Dimethylbenzamide. Available at: [Link]

  • ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Available at: [Link]

  • PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available at: [Link]

  • University of Cambridge. culture media preparation protocols. Available at: [Link]

  • MDPI. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Available at: [Link]

  • ResearchGate. Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Available at: [Link]

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Safe Handling and Storage of 3-(4-Aminophenyl)-N,N-dimethylbenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a complex organic molecule belonging to the classes of aromatic amines and benzamide derivatives. Compounds in these classes are widely utilized in pharmaceutical synthesis, dye production, and materials science.[1] Due to the presence of the aromatic amine moiety, this compound and its structural analogs are often treated with a high degree of caution in a laboratory setting. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[1][2] This document provides a detailed guide for the safe handling, storage, and disposal of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, drawing upon established safety protocols for related chemical classes to ensure the well-being of researchers and maintain a safe laboratory environment.

Given the limited availability of a specific Safety Data Sheet (SDS) for 3-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS No. 134109-38-3), the following protocols are based on the safety profiles of structurally similar compounds, including other benzamide derivatives and primary aromatic amines. Researchers must exercise caution and adhere to these guidelines in conjunction with their institution's specific safety policies.

Hazard Identification and Risk Assessment

The primary hazards associated with 3-(4-Aminophenyl)-N,N-dimethylbenzamide are presumed based on its chemical structure, specifically the presence of a primary aromatic amine group.

  • Toxicity: Aromatic amines are a class of compounds with well-documented toxicity.[2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Potential adverse health effects include irritation to the skin, eyes, and respiratory system.[4]

  • Carcinogenicity and Mutagenicity: Many primary aromatic amines are considered potential carcinogens and mutagens.[1][2] Therefore, it is prudent to handle 3-(4-Aminophenyl)-N,N-dimethylbenzamide as a suspected carcinogen and mutagen.

  • Environmental Hazards: Aromatic amines can be toxic to aquatic life, and their release into the environment should be avoided.[1][2]

A thorough risk assessment should be conducted before any experiment involving this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Physicochemical Properties (Reference: Benzamide)

For context, the properties of the parent compound, benzamide, are provided below. These values should be considered as estimates for 3-(4-Aminophenyl)-N,N-dimethylbenzamide, and experimental determination is recommended for precise applications.

PropertyValueSource
Molecular FormulaC₇H₇NO[5]
Molecular Weight121.14 g/mol [5][6]
Melting Point125-128 °C[7]
Boiling Point288 °C[7]
SolubilitySlightly soluble in water[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 3-(4-Aminophenyl)-N,N-dimethylbenzamide to minimize exposure.[8]

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Body Protection: A laboratory coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron should also be worn.[8]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[3]

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is crucial to prevent exposure and contamination.

General Handling Precautions
  • Work in a Designated Area: All work with 3-(4-Aminophenyl)-N,N-dimethylbenzamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[9]

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.[6]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where this chemical is handled.[6]

Protocol for Weighing and Preparing Solutions

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, beaker, appropriate solvent, and magnetic stir bar.

    • Don all required PPE as outlined in Section 2.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of 3-(4-Aminophenyl)-N,N-dimethylbenzamide onto the weighing paper using a clean spatula. Minimize any dust generation.

    • Record the exact weight.

  • Solution Preparation:

    • Place a beaker containing the desired volume of solvent and a magnetic stir bar on a stir plate within the fume hood.

    • Carefully add the weighed compound to the solvent.

    • Cover the beaker with a watch glass or paraffin film to prevent splashing and evaporation.

    • Stir the mixture until the solid is completely dissolved.

  • Cleanup:

    • Carefully fold the used weighing paper and any contaminated wipes and dispose of them in a designated solid hazardous waste container.

    • Wipe down the spatula and any contaminated surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste.

    • Wash hands thoroughly after completing the procedure.

Weighing_Protocol cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup prep1 Verify Fume Hood Operation prep2 Gather Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh1 Tare Balance with Weighing Paper prep3->weigh1 weigh2 Carefully Transfer Solid weigh1->weigh2 weigh3 Record Weight weigh2->weigh3 sol1 Add Solvent to Beaker weigh3->sol1 sol2 Add Weighed Compound sol1->sol2 sol3 Stir to Dissolve sol2->sol3 clean1 Dispose of Contaminated Materials sol3->clean1 clean2 Decontaminate Surfaces clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for weighing and solution preparation.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Storage Procedures
  • Container: Store 3-(4-Aminophenyl)-N,N-dimethylbenzamide in a tightly sealed, clearly labeled container.[8][9]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[8][9] Store away from incompatible materials such as strong oxidizing agents.[10]

  • Access: Store in a locked cabinet or an area with restricted access.[3]

Disposal Procedures
  • Waste Classification: All waste containing 3-(4-Aminophenyl)-N,N-dimethylbenzamide, including unused material, contaminated labware, and cleaning materials, must be treated as hazardous waste.[11]

  • Waste Collection:

    • Solid Waste: Collect in a designated, labeled, and sealed container.

    • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Do not mix with other incompatible waste streams.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

Spills and Leaks
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.[11]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill kit.[11]

    • Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.[11]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.[12]

    • If the substance is volatile or creates dust, evacuate the entire laboratory and close the doors.

    • Contact your institution's emergency response team or environmental health and safety office immediately.[12]

    • Provide them with the identity of the spilled substance and any other relevant information.

Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response spill Chemical Spill Occurs alert_minor Alert Area Occupants spill->alert_minor Minor Spill evacuate Evacuate Immediate Area spill->evacuate Major Spill don_ppe Don Appropriate PPE alert_minor->don_ppe absorb Absorb with Inert Material don_ppe->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate alert_major Alert Others & Close Doors evacuate->alert_major contact_ehs Contact Emergency Response alert_major->contact_ehs provide_info Provide Spill Details contact_ehs->provide_info

Caption: Emergency response workflow for chemical spills.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Conclusion

The safe handling and storage of 3-(4-Aminophenyl)-N,N-dimethylbenzamide require a proactive approach to safety, grounded in a thorough understanding of the potential hazards associated with aromatic amines and benzamide derivatives. By implementing the protocols and guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe and compliant laboratory environment. It is imperative to always consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new experimental work.

References

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]

  • (No author provided). (2018). Chemical Emergency Procedures: General Response and Clean-Up. [Link]

  • Chem Service. (2016). SAFETY DATA SHEET. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

The synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, a biaryl amine, is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction offers a versatile and efficient route to the target molecule.[1] This guide will focus on troubleshooting the Suzuki-Miyaura coupling approach, as it is a cornerstone of modern organic synthesis for creating biaryl scaffolds.[2][3]

Two primary Suzuki-Miyaura strategies are considered for this synthesis:

  • Strategy A: Coupling of 3-bromo-N,N-dimethylbenzamide with 4-aminophenylboronic acid (or its pinacol ester).

  • Strategy B: Coupling of 3-(dimethylcarbamoyl)phenylboronic acid with 4-bromoaniline .

An alternative, two-step approach involves the coupling to form a nitro-precursor, 3-(4-nitrophenyl)-N,N-dimethylbenzamide , followed by reduction of the nitro group to the desired amine.[4]

This guide is structured to address specific issues you may encounter with these synthetic routes.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

The Suzuki-Miyaura coupling is a complex reaction with several components, and issues can arise from any of them.[5] The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6][7]

Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue in Suzuki-Miyaura couplings. The problem can often be traced back to the catalyst, base, solvent, or the reactants themselves.

1. Catalyst Inactivity:

  • Cause: The active Pd(0) species may not be forming or is being deactivated. The choice of ligand is crucial for catalyst stability and reactivity.[6][8]

  • Troubleshooting:

    • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, for a new or challenging reaction, increasing the loading to 1-5 mol% can help achieve conversion.

    • Change the Ligand: The electronic and steric properties of the phosphine ligand are critical. For coupling an electron-rich amine-containing boronic acid with an electron-neutral/deficient aryl bromide, a bulky, electron-donating ligand like SPhos or XPhos can be highly effective.[8][9] If you are using a simple ligand like PPh₃, switching to a more specialized biarylphosphine ligand is recommended.

    • Use a Pre-catalyst: Using a pre-formed Pd(II) catalyst that is easily reduced in situ can be more reliable than starting with a Pd(0) source like Pd(PPh₃)₄, which can be sensitive to air and moisture.

2. Ineffective Base:

  • Cause: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][10] An inappropriate choice of base or insufficient amount can halt the catalytic cycle.

  • Troubleshooting:

    • Base Strength and Solubility: For the coupling of 4-aminophenylboronic acid, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.[6] These bases are typically used in aqueous solutions with an organic solvent. For more sensitive substrates, a weaker base might be necessary.

    • Ensure Proper Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is crucial to ensure the base can interact with the catalytic species.

3. Solvent Issues:

  • Cause: The solvent system must be able to dissolve the reactants and facilitate the interaction of all components. It should also be stable at the reaction temperature.

  • Troubleshooting:

    • Solvent Choice: Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with a small amount of water.[5] If your reactants have poor solubility, consider switching to a more polar aprotic solvent like DMF.

    • Degassing: It is critical to degas the solvent thoroughly before adding the catalyst. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

4. Reactant Quality and Stability:

  • Cause: The stability of the boronic acid is a frequent point of failure. Boronic acids, especially those with electron-donating groups like an amino group, can be prone to protodeboronation (cleavage of the C-B bond by a proton source).[5][11]

  • Troubleshooting:

    • Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[11] They can be a reliable alternative if you suspect your boronic acid is degrading.

    • Check Reactant Purity: Ensure your aryl halide and boronic acid/ester are pure. Impurities can sometimes interfere with the catalyst.

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in Suzuki-Miyaura couplings. The most frequent side products are from homocoupling and dehalogenation.[12]

1. Homocoupling of the Boronic Acid:

  • Appearance: You will see a biaryl product derived from the coupling of two molecules of your boronic acid (e.g., 4,4'-diaminobiphenyl).

  • Cause: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.

  • Mitigation:

    • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction by maintaining a positive pressure of an inert gas.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.

2. Dehalogenation of the Aryl Halide:

  • Appearance: The halogen on your starting material is replaced by a hydrogen atom (e.g., N,N-dimethylbenzamide from 3-bromo-N,N-dimethylbenzamide).

  • Cause: This can occur through a competing reaction pathway where a hydride species is generated and reductively eliminates with the aryl group from the palladium center.[5]

  • Mitigation:

    • Choice of Solvent and Base: Some solvents and bases are more prone to generating hydride species. Avoid using alcohol as a solvent if dehalogenation is a problem.

    • Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to increased side product formation. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.

Table 1: Troubleshooting Common Suzuki Coupling Side Reactions

Side ProductLikely CauseRecommended Solution
Homocoupled Boronic AcidOxygen in the reaction mixtureThoroughly degas all solvents and reagents; maintain an inert atmosphere.
Dehalogenated Aryl HalideGeneration of hydride speciesAvoid alcohol as a solvent; optimize reaction time and temperature.
Protodeboronation ProductInstability of the boronic acidUse a more stable boronic ester (e.g., pinacol ester); use anhydrous solvents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-N,N-dimethylbenzamide and 4-aminophenylboronic acid
  • To a Schlenk flask, add 3-bromo-N,N-dimethylbenzamide (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • In a separate vial, weigh out the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and add it to the reaction flask against a positive flow of argon.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reduction of 3-(4-nitrophenyl)-N,N-dimethylbenzamide
  • Dissolve 3-(4-nitrophenyl)-N,N-dimethylbenzamide (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Carefully add Pd/C (10 wt%, ~5 mol% Pd) to the solution.

  • Seal the flask and replace the atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until TLC or LC-MS analysis shows complete conversion.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • Rinse the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

Diagram 1: General Workflow for Suzuki-Miyaura Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid/Ester, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst under Inert Atmosphere solvent->catalyst heating Heat and Stir catalyst->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify product Isolate Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

FAQ 1: How do I effectively remove the palladium catalyst from my final product?

Residual palladium is a major concern, especially in pharmaceutical synthesis. Several methods can be employed for its removal:

  • Column Chromatography: Careful column chromatography on silica gel is often sufficient to remove the bulk of the palladium catalyst and ligands.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb residual palladium. However, be aware that this can sometimes lead to loss of product due to adsorption.

  • Metal Scavengers: Commercially available metal scavengers (e.g., silica-based thiols or amines) can be added to a solution of your product to selectively bind and remove palladium. This is a very effective but can be a more expensive option.

FAQ 2: My amine-containing boronic acid seems to be decomposing. What are the best practices for handling and storing it?

4-Aminophenylboronic acid can be unstable. Here are some tips:

  • Storage: Store it in a refrigerator or freezer, under an inert atmosphere, and protected from light.

  • Handling: When weighing and handling, do so quickly to minimize exposure to air and moisture.

  • Consider the Pinacol Ester: As mentioned earlier, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (the pinacol ester) is significantly more stable and is a good alternative.

FAQ 3: I am considering an amide bond formation route instead of Suzuki coupling. What are the main challenges?

An alternative route could be the formation of the amide bond between 3-(4-aminophenyl)benzoic acid and dimethylamine. The main challenges here are:

  • Acid Activation: The carboxylic acid needs to be activated, typically by converting it to an acid chloride (e.g., with SOCl₂ or oxalyl chloride) or by using coupling reagents like HATU or EDC/HOBt.[13] These reagents can be harsh and may lead to side reactions.

  • Low Nucleophilicity of Anilines: While not directly applicable to making the N,N-dimethylamide bond, if you were making the amide bond with an aniline, their low nucleophilicity can make the reaction sluggish.[13]

For the synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, the Suzuki-Miyaura coupling is generally a more convergent and reliable strategy.

FAQ 4: Which of the two main Suzuki strategies is likely to be more successful?

Both Strategy A (coupling 3-bromo-N,N-dimethylbenzamide with 4-aminophenylboronic acid) and Strategy B (coupling 3-(dimethylcarbamoyl)phenylboronic acid with 4-bromoaniline) are viable. However, the success can depend on the electronic properties of the coupling partners. Generally, a coupling between an electron-deficient aryl halide and an electron-rich arylboronic acid proceeds well.[14]

  • In Strategy A , 3-bromo-N,N-dimethylbenzamide is relatively electron-neutral, and 4-aminophenylboronic acid is electron-rich. This is a favorable combination.

  • In Strategy B , 4-bromoaniline is electron-rich, and 3-(dimethylcarbamoyl)phenylboronic acid is more electron-deficient due to the amide group. This can also be a successful pairing.

The choice may ultimately come down to the commercial availability and stability of the starting materials. 3-(Dimethylcarbamoyl)phenylboronic acid is commercially available.[3]

References

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • YouTube. (2023, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2019, June 5). Suzuki-Miyaura Coupling. [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. (2007). Molecules, 12(5), 1075–1082. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11130–11131. [Link]

  • Palladium-catalyzed biaryl-coupling reaction of arylboronic acids in water using hydrophilic phosphine ligands. (2010). Tetrahedron, 66(33), 6489-6495. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • IONiC / VIPEr. (n.d.). Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. [Link]

  • Liu, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Reddit. (2019, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry, 653(1-2), 83-100. [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2020). Catalysis Communications, 139, 105973. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(29), 5554–5557. [Link]

  • Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. (2024). Organic Letters. [Link]

  • YouTube. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). IntechOpen. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2043-2058. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • ResearchGate. (2013, May 20). What are the best conditions for synthesis of amide starting from an ester and aniline?[Link]

  • Reddit. (2023, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2006). Crystallography Reports, 51(6), 1014-1018. [Link]

  • Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. (2020). ChemRxiv. [Link]

  • Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides. (1976). Carbohydrate Research, 52(1), 131-141. [Link]

Sources

Common impurities in 3-(4-Aminophenyl)-N,N-dimethylbenzamide and their removal

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(4-Aminophenyl)-N,N-dimethylbenzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurities and their removal during experimental work.

Introduction

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. This guide offers practical, field-proven insights into identifying and eliminating common impurities that may arise during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My 3-(4-Aminophenyl)-N,N-dimethylbenzamide sample is off-white or yellowish. Is it impure?

A discolored sample, ranging from off-white to yellow or brown, often indicates the presence of impurities. While a pure compound is typically a white or crystalline solid, coloration can result from residual starting materials, byproducts from the synthesis, or degradation products. Oxidation of the aromatic amine functionality is a common cause of color development.

Q2: What are the most likely impurities in my sample?

The most common impurities are typically related to the synthetic route used. A prevalent method for preparing 3-(4-Aminophenyl)-N,N-dimethylbenzamide involves the reduction of a nitro group precursor. Therefore, likely impurities include:

  • Unreacted Starting Materials: 3-(4-Nitrophenyl)-N,N-dimethylbenzamide or 3-aminobenzoic acid.[1]

  • Intermediates from Nitro Reduction: Such as 3-(4-nitrosophenyl)-N,N-dimethylbenzamide and 3-(4-hydroxylaminophenyl)-N,N-dimethylbenzamide.

  • Side-Reaction Products: Azo and azoxy compounds can form from the coupling of nitro reduction intermediates.

  • Degradation Products: Hydrolysis of the amide bond can lead to the formation of 3-(4-aminophenyl)benzoic acid and dimethylamine.

Q3: How can I quickly assess the purity of my sample?

Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. By using an appropriate solvent system, you can visualize the main product spot and any impurity spots. The presence of multiple spots indicates an impure sample. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[2][3]

Q4: Can I use the impure compound directly in my next reaction?

Using an impure starting material is generally not recommended as it can lead to lower yields, the formation of unwanted side products, and complications in the purification of your desired compound. It is always best to purify 3-(4-Aminophenyl)-N,N-dimethylbenzamide before use.

Troubleshooting Guide: Impurity Identification and Removal

This section provides a systematic approach to troubleshooting common impurity-related issues.

Issue 1: Presence of Unreacted Starting Materials
  • Identification:

    • 3-(4-Nitrophenyl)-N,N-dimethylbenzamide: This impurity is less polar than the desired amine product. On a TLC plate, it will have a higher Rf value. It can be visualized under UV light.

    • 3-Aminobenzoic Acid: This starting material is more polar and will have a lower Rf value on TLC. It is also UV active.[1]

  • Causality:

    • Incomplete reduction of the nitro group.

    • Incomplete amidation reaction.

  • Removal Strategies:

    • Column Chromatography: A silica gel column is effective for separating compounds with different polarities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the less polar nitro compound and the more polar aminobenzoic acid from the desired product. The addition of a small amount of a basic modifier like triethylamine to the mobile phase can improve the peak shape of the amine product by minimizing its interaction with the acidic silica gel.[4][5]

    • Recrystallization: If the impurity is present in a small amount, recrystallization can be an effective purification method. The choice of solvent is critical. For aromatic amines, solvents like ethanol, methanol, or mixtures such as methanol/water or ethanol/water can be effective.[6]

Issue 2: Presence of Nitro Reduction Intermediates and Side-Products
  • Identification:

    • Nitroso and Hydroxylamine Intermediates: These are often colored and can contribute to the discoloration of the product. They have polarities intermediate between the nitro and amino compounds.

    • Azo and Azoxy Compounds: These are typically highly colored (yellow to red) and can be present even in small amounts. They are generally less polar than the desired product.

  • Causality:

    • Incomplete reduction of the nitro group under the reaction conditions used.

    • Side reactions of the nitroso and hydroxylamine intermediates, especially under non-optimal pH or temperature conditions.

  • Removal Strategies:

    • Column Chromatography: As with starting materials, column chromatography is a reliable method for removing these byproducts. The less polar azo and azoxy compounds will elute before the desired amine.

    • Activated Carbon Treatment: If the colored impurities are present in trace amounts, treating a solution of the crude product with activated charcoal can help to adsorb them. The charcoal is then removed by filtration.

Issue 3: Presence of Degradation Products
  • Identification:

    • 3-(4-Aminophenyl)benzoic Acid: This hydrolysis product is significantly more polar than the starting amide and will have a very low Rf on TLC.

  • Causality:

    • Exposure of the compound to acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide bond.

  • Removal Strategy:

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., sodium bicarbonate solution). The desired amine product will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Use a silica gel coated TLC plate.

  • Spot the Sample: Dissolve a small amount of your 3-(4-Aminophenyl)-N,N-dimethylbenzamide in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots.[7] For better visualization of amines, specific staining reagents can be used, such as ninhydrin (heating required) or a p-anisaldehyde stain.[7][8] Aromatic amines can also be visualized with iodine vapor or cinnamaldehyde.[9][10]

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elute the Column: Start eluting with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. To improve the separation of basic amines, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase.[4]

  • Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Protocol 3: Purification by Recrystallization
  • Choose a Suitable Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic amides like 4-aminobenzamide, methanol has been shown to be a good solvent, while ethyl acetate can be used as an antisolvent.[6] Ethanol and ethanol/water mixtures are also good candidates to try.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallize: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolate the Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the Product: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Physical Properties of 3-(4-Aminophenyl)-N,N-dimethylbenzamide and Common Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
3-(4-Aminophenyl)-N,N-dimethylbenzamide 164.20[11]Not availableExpected to be soluble in organic solvents
3-(4-Nitrophenyl)-N,N-dimethylbenzamide194.19Not availableExpected to be less polar than the amine
3-Aminobenzoic acid137.14[1]178-180[1]Sparingly soluble in water; soluble in hot water, alcohol, ether, acetone.[1]
3-Nitrobenzamide166.13[12]~142Sparingly soluble in water.[12]
N,N-Dimethylbenzamide149.19[13]43-45[13]Soluble in water and organic solvents.[13][14][15]

Visualization of Workflows

Impurity Identification and Removal Workflow

cluster_start Start: Crude Product cluster_analysis Purity Analysis cluster_decision Decision cluster_purification Purification Strategy cluster_end End: Pure Product start Crude 3-(4-Aminophenyl)-N,N-dimethylbenzamide tlc TLC Analysis start->tlc hplc HPLC Analysis (Quantitative) start->hplc decision Is the product pure? tlc->decision hplc->decision column Column Chromatography decision->column No (Multiple/Major Impurities) recrystallization Recrystallization decision->recrystallization No (Minor Impurities) extraction Acid-Base Extraction (for acidic/basic impurities) decision->extraction No (Acidic/Basic Impurities) end Pure Product decision->end Yes column->end recrystallization->end extraction->column Further Purification Needed extraction->recrystallization Further Purification Needed extraction->end If Sufficiently Pure

Caption: Workflow for impurity identification and removal.

References

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. [Link]

  • SIELC Technologies. 3-Aminobenzoic Acid. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Journal of Chemical & Engineering Data. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. [Link]

  • Journal of Chemical & Engineering Data. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. [Link]

  • Solubility of Things. N,N-Dimethylbenzamide. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Analytical Methods. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Cheméo. Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- (CAS 2491-74-9). [Link]

  • Google Patents. Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • University of Rochester. TLC Visualization Methods. [Link]

  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Journal of Chemical & Engineering Data. Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. [Link]

  • Reddit. Chromotography with free amines? : r/chemhelp. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Google Patents.
  • Michigan State University. TLC stains. [Link]

  • Biotage. When should amine-bonded columns be used for purification?. [Link]

  • PubChem. 3-Nitrobenzamide. [Link]

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Technical Support Center: Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. We will address common challenges, particularly those leading to low yields, by providing in-depth, cause-and-effect troubleshooting in a practical question-and-answer format. Our focus is on the prevalent two-step synthetic pathway: a Suzuki-Miyaura coupling to form the biaryl skeleton, followed by the reduction of a nitro group.

Workflow Overview: Two-Step Synthesis Pathway

The synthesis is typically approached via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a chemical reduction. This workflow is favored for its modularity and reliability, though it presents distinct challenges at each stage.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction start Starting Materials: 3-Bromo-N,N-dimethylbenzamide + 4-Nitrophenylboronic Acid suzuki Pd-Catalyzed Cross-Coupling start->suzuki intermediate Intermediate: 3-(4-Nitrophenyl)-N,N-dimethylbenzamide suzuki->intermediate reduction Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) intermediate->reduction product Final Product: 3-(4-Aminophenyl)-N,N-dimethylbenzamide reduction->product purification Purification (Chromatography/ Recrystallization) product->purification Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Catalyst System Issue? start->catalyst base Incorrect Base or Activity? catalyst->base No cat_sol1 Is Pd precatalyst old? (Pd(OAc)₂ can degrade) catalyst->cat_sol1 Yes solvent Solvent System Suboptimal? base->solvent No base_sol1 Is the base strong enough? (K₂CO₃ or Cs₂CO₃ often better than Na₂CO₃) base->base_sol1 Yes sm_quality Starting Material Degradation? solvent->sm_quality No solv_sol1 Ensure rigorous degassing. (O₂ poisons Pd(0) catalyst) solvent->solv_sol1 Yes sm_sol1 Check for protodeboronation of boronic acid. (Run ¹H NMR of starting material) sm_quality->sm_sol1 Yes cat_sol2 Is ligand oxidized? (e.g., PPh₃ → PPh₃=O) cat_sol1->cat_sol2 cat_sol3 Try a more active catalyst system (e.g., Buchwald ligands/precatalysts) cat_sol2->cat_sol3 base_sol2 Is the base sufficiently soluble? (Consider aqueous mixture or different base) base_sol1->base_sol2 base_sol3 Activate base before use (e.g., grind K₂CO₃) base_sol2->base_sol3 solv_sol2 Try different solvent mixtures. (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) solv_sol1->solv_sol2 sm_sol2 Use a more stable boronic ester (e.g., pinacol ester) to prevent degradation. sm_sol1->sm_sol2

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Causality Explained:

  • Catalyst System: The active catalyst is a Pd(0) species. [1]Commercial Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ. If the supporting phosphine ligand (e.g., PPh₃) is partially oxidized, or if the reaction medium contains oxygen, the concentration of active Pd(0) will be too low to sustain the catalytic cycle. [2]Modern, bulky electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the rate-limiting oxidative addition step and stabilize the active catalyst, often leading to higher yields. [2][3]* Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species. [1]The choice of base affects the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. If the yield is low, switching to a stronger or more soluble base, such as Cs₂CO₃, can be beneficial. [4]* Solvent: The solvent must solubilize all components and facilitate the reaction. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is very common. The water is essential for dissolving the inorganic base. [4][5]Crucially, the solvent must be degassed before use (e.g., by sparging with argon or nitrogen for 30 minutes) to remove dissolved oxygen, which irreversibly oxidizes and deactivates the Pd(0) catalyst. [4]

Q2: I am observing a significant amount of a homocoupled byproduct from my boronic acid. How can I prevent this?

Homocoupling of the boronic acid (forming 4,4'-dinitrobiphenyl) is a common side reaction that consumes starting material and complicates purification.

  • Cause: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium complex, especially at higher temperatures or with prolonged reaction times. [4]* Solution 1: Rigorous Degassing: As mentioned above, thoroughly degassing your solvent and maintaining an inert atmosphere (N₂ or Ar) throughout the reaction is the most critical step to minimize homocoupling. [4]* Solution 2: Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. While this may seem counterintuitive, it can help ensure the aryl halide is fully consumed before the boronic acid has significant time to homocouple.

  • Solution 3: Temperature Control: Avoid unnecessarily high temperatures. While heat is required to drive the reaction, excessive heat can accelerate decomposition and side reactions. Monitor the reaction by TLC or LCMS and stop heating once the aryl halide is consumed.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol incorporates best practices to maximize yield and minimize side reactions.

ComponentAmount (molar eq.)Notes
3-Bromo-N,N-dimethylbenzamide1.0 eq.Limiting reagent
4-Nitrophenylboronic Acid1.2 eq.Check purity by NMR before use.
Pd(PPh₃)₄0.03 eq. (3 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable choice.
K₂CO₃ (anhydrous)2.5 eq.Use a finely ground powder.
Solvent (Dioxane:Water)4:1 v/vDegas with Argon for 30 minutes prior to adding catalyst.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-N,N-dimethylbenzamide (1.0 eq.), 4-nitrophenylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).

  • Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

  • Add Pd(PPh₃)₄ (0.03 eq.) to the mixture.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS every 1-2 hours.

  • Upon consumption of the starting bromide (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product, 3-(4-nitrophenyl)-N,N-dimethylbenzamide, can then be purified by column chromatography on silica gel.

Part 2: Troubleshooting the Nitro Group Reduction

The conversion of the nitro intermediate to the final amine product is the final synthetic step. While often high-yielding, this step can suffer from incompleteness or the formation of undesired side products.

Q1: My reduction of 3-(4-nitrophenyl)-N,N-dimethylbenzamide is incomplete. How can I drive it to completion?

Incomplete reduction is usually due to an insufficient amount or activity of the reducing agent, or catalyst poisoning in the case of catalytic hydrogenation.

MethodCommon IssueTroubleshooting Action
H₂ / Pd/C Catalyst deactivation (e.g., by sulfur impurities); Insufficient H₂ pressure.Use fresh, high-quality Pd/C. Ensure the starting material is pure. Increase H₂ pressure (if equipment allows) or reaction time.
Fe / NH₄Cl or AcOH Iron powder is passivated (oxidized surface); Insufficient acid.Use fresh, fine-grain iron powder. Consider pre-activating the iron with dilute HCl. Ensure enough acid is present to maintain a low pH. [6][7]
SnCl₂ / HCl Stoichiometry is incorrect; Reaction not acidic enough.Use a larger excess of SnCl₂ (typically 3-5 equivalents). Ensure a strongly acidic environment with concentrated HCl. [7]
Q2: I'm observing side products other than the desired amine. What are they and how do I avoid them?

The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reduction is not fully completed, these can remain as impurities. Under certain conditions, they can also dimerize to form azo or azoxy compounds. [7][8]

  • Cause: Milder reducing conditions or insufficient reducing agent can lead to the accumulation of the hydroxylamine intermediate (R-NH-OH).

  • Solution: Ensure you are using a robust and proven reduction method with a sufficient excess of the reducing agent. Methods like catalytic hydrogenation (H₂/Pd-C) or using active metals in acid (Fe/HCl, SnCl₂/HCl) are very effective at driving the reaction completely to the amine. [9][10][11]For example, using iron powder with ammonium chloride in an ethanol/water mixture is a reliable and selective method. [6]

Experimental Protocol: Nitro Reduction with Iron

This method is often preferred in laboratory settings for its cost-effectiveness, functional group tolerance, and avoidance of high-pressure hydrogenation equipment. [12] Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the 3-(4-nitrophenyl)-N,N-dimethylbenzamide intermediate (1.0 eq.) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Add ammonium chloride (NH₄Cl, 4-5 eq.) and fine iron powder (Fe, 4-5 eq.).

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material has disappeared (typically 2-4 hours).

  • Once complete, cool the reaction mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The remaining aqueous solution can be basified with Na₂CO₃ and extracted with ethyl acetate.

  • The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude 3-(4-aminophenyl)-N,N-dimethylbenzamide, which can be further purified if necessary. [6]

References

  • Google Patents. (n.d.). Method for purifying N,N-dimethylaminopropylamine.
  • ResearchGate. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-amino-N, N-dimethylbenzylamine.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

  • Xingwei Li Lab. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Domainex. (2024). Aminative Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide? Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

Sources

3-(4-Aminophenyl)-N,N-dimethylbenzamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Aminophenyl)-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of 3-(4-Aminophenyl)-N,N-dimethylbenzamide into your experimental workflows. Our approach is grounded in scientific principles and validated by field-proven insights to support your research and development endeavors.

I. Understanding the Solubility Profile of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

3-(4-Aminophenyl)-N,N-dimethylbenzamide is an aromatic amide with a chemical structure that suggests poor aqueous solubility. The presence of a hydrophobic benzamide core is a primary contributor to this characteristic. However, the molecule also possesses a primary amine group, which offers a handle for pH-dependent solubility manipulation. Understanding these structural features is key to overcoming solubility hurdles.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubility of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Q1: What is the expected solubility of 3-(4-Aminophenyl)-N,N-dimethylbenzamide in common laboratory solvents?

Below is an illustrative table of expected solubility to guide your initial solvent selection. Please note that these are estimated values and should be experimentally verified.

SolventExpected SolubilityRationale
WaterVery LowThe hydrophobic aromatic rings dominate the molecule's properties.
Phosphate-Buffered Saline (PBS)Very LowSimilar to water, with minimal impact from physiological salt concentrations at neutral pH.
Dimethyl Sulfoxide (DMSO)HighA powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][3]
Ethanol (EtOH)Moderate to HighA polar protic solvent that can interact with the polar groups of the molecule.
Methanol (MeOH)Moderate to HighSimilar to ethanol, but its higher polarity may slightly reduce its effectiveness for highly non-polar compounds.

Q2: I've dissolved the compound in DMSO to make a stock solution, but it precipitates when I add it to my aqueous buffer or cell culture medium. What's happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the concentrated DMSO stock, its solubility limit is exceeded when the stock is diluted into an aqueous environment where it is poorly soluble. The final concentration of DMSO in your aqueous solution is critical; if it's too low, it can no longer keep the compound dissolved.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be an effective method to increase the dissolution rate and solubility of many compounds. However, this should be done with caution. Prolonged or excessive heating can lead to the degradation of thermally sensitive compounds. It is crucial to know the thermal stability of 3-(4-Aminophenyl)-N,N-dimethylbenzamide before applying heat. If stability data is unavailable, a pilot experiment to assess recovery after heating is recommended.

Q4: How does pH affect the solubility of this compound?

A4: The presence of a primary amine group (-NH2) on the phenyl ring makes the solubility of 3-(4-Aminophenyl)-N,N-dimethylbenzamide pH-dependent. In acidic conditions (below its pKa), the amine group will be protonated to form a positively charged ammonium salt (-NH3+). This ionized form is significantly more water-soluble than the neutral form.[4][5][6] Therefore, adjusting the pH of your aqueous solvent to be acidic can be a powerful strategy to enhance solubility.[7][8]

III. Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and explanations to address specific solubility challenges you may encounter.

Issue 1: The compound is difficult to dissolve even in organic solvents.

Underlying Cause: The compound may have strong crystal lattice energy, making it resistant to dissolution.

Solutions:

  • Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance solvation.

  • Gentle Warming: As mentioned in the FAQs, gentle warming of the solvent can help. A water bath set to 30-40°C is a good starting point.

  • Vortexing: Vigorous mixing can also aid in the dissolution process.

Issue 2: Precipitation of the compound in aqueous solutions after dilution from a DMSO stock.

Underlying Cause: The final concentration of the organic co-solvent (DMSO) is insufficient to maintain the solubility of the compound in the aqueous medium.

Solutions:

  • Optimize the Final Co-solvent Concentration:

    • For in vitro cell-based assays: It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity.[9] If precipitation occurs at this concentration, you will need to explore other methods.

    • For other applications: If the experimental system allows, you can increase the final DMSO concentration.

  • Use of a Co-solvent System: Instead of relying solely on DMSO, a combination of solvents can be more effective.[10] For example, a stock solution in DMSO can be diluted into a buffer that already contains a less toxic co-solvent like polyethylene glycol (PEG) or propylene glycol.

  • pH Adjustment: As the compound has a basic amine group, lowering the pH of the aqueous medium can significantly increase its solubility.

    • Protocol for pH-Mediated Solubilization:

      • Prepare your aqueous buffer.

      • Slowly add a dilute acid (e.g., 0.1 M HCl) to the buffer to lower the pH. Monitor the pH with a calibrated pH meter.

      • Aim for a pH that is at least 2 units below the pKa of the amine group. If the pKa is unknown, start by adjusting to a pH of 4-5.

      • Once the desired pH is reached, add the compound or the DMSO stock solution to the acidified buffer.

    Caption: Impact of pH on the solubility of an amine-containing compound.

  • Use of Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[11][12]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

    Caption: Mechanism of micellar solubilization by surfactants.

IV. Protocol for Preparing a Stock Solution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

This protocol provides a general guideline for preparing a stock solution, which should be optimized for your specific experimental needs.

Materials:

  • 3-(4-Aminophenyl)-N,N-dimethylbenzamide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of 3-(4-Aminophenyl)-N,N-dimethylbenzamide in a suitable container.

  • Add Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to start with a small amount of solvent to create a slurry.[13]

  • Dissolve the Compound:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • If necessary, gentle warming in a 30-40°C water bath can be applied, followed by vortexing.

  • Visually Inspect for Complete Dissolution: Ensure that no solid particles are visible in the solution.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]

    • Store the aliquots at -20°C or -80°C for long-term stability.

V. Concluding Remarks

The successful use of 3-(4-Aminophenyl)-N,N-dimethylbenzamide in research and development is highly dependent on overcoming its inherent solubility challenges. By understanding its chemical properties and systematically applying the strategies outlined in this guide, researchers can prepare stable and effective solutions for their experiments. Always remember to validate your dissolution method for your specific experimental conditions.

References

  • ISSR Classes. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Lee, T., et al. (2025).
  • Gao, L., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • Yang, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
  • Buhamad, R. (2017, July 6). Ph and Solubility of Drugs [Video]. YouTube. Retrieved from [Link]

  • World Pharma Today. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Bharti, V. P., et al. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences, 2(4).
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Patel, V. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Retrieved from [Link]

  • Jain, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). Journal of Young Pharmacists.
  • International Journal of Science and Research (IJSR). (n.d.).
  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-[(4-Aminophenyl)sulfonyl]-3,4-dimethylbenzamide. Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). ACS Medicinal Chemistry Letters.
  • PubChem. (n.d.). N-[1-(3-aminophenyl)ethyl]-3,5-dimethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

Sources

Improving peak resolution in HPLC analysis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the HPLC analysis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak resolution and overall method performance for this specific analyte. As a substituted aromatic amine, this compound presents unique challenges in reversed-phase chromatography, primarily related to peak shape and separation from related impurities.

This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. It is grounded in established chromatographic principles and field-proven experience to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary peak for 3-(4-Aminophenyl)-N,N-dimethylbenzamide is showing significant tailing. What is the most likely cause and how can I fix it?

A1: Peak tailing for an amine-containing compound like 3-(4-Aminophenyl)-N,N-dimethylbenzamide is overwhelmingly caused by secondary ionic interactions between the protonated amine group and residual, acidic silanol groups on the surface of standard silica-based HPLC columns. At typical acidic mobile phase pH values (e.g., pH 2.5-4.5), the primary amine on your molecule (pKa ~4-5) will be protonated (-NH3+), making it highly susceptible to this interaction.

The stationary phase in most reversed-phase columns is silica derivatized with C18 or C8 alkyl chains. However, the silica surface is not perfectly covered, leaving behind acidic silanol groups (Si-OH). These sites can become deprotonated (Si-O-) and form strong ionic bonds with the positively charged analyte, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Here is a systematic approach to diagnose and resolve this issue:

G cluster_0 Troubleshooting Peak Tailing A Observe Peak Tailing B Step 1: Mobile Phase pH Adjustment Increase pH to 6.5-7.5 to neutralize the amine. A->B Primary Action E Peak Shape Acceptable? B->E Evaluate Result C Step 2: Add a Competing Base Introduce Triethylamine (TEA) or similar amine at 10-25mM. C->E D Step 3: Column Selection Switch to a base-deactivated or hybrid particle column. D->E E->C No E->D No F Problem Resolved E->F Yes G Combine Approaches (e.g., Competing Base + Hybrid Column) E->G No G->E

Caption: Systematic workflow for troubleshooting peak tailing.

Protocol 1: Mobile Phase Modification with a Competing Base

  • Prepare Stock Solution: Create a 1 M stock solution of Triethylamine (TEA) in your organic solvent (e.g., Acetonitrile).

  • Mobile Phase Preparation: To your existing aqueous mobile phase (e.g., 0.1% Formic Acid in Water), add the TEA stock solution to achieve a final concentration of 10-25 mM.

  • pH Readjustment: After adding TEA, the pH will increase. Re-adjust the pH back to your target acidic pH (e.g., 3.0) using an appropriate acid (e.g., Formic Acid). This ensures the analyte is still protonated for good retention while the TEA masks the silanols.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.

Why this works: The TEA, a competing base, will also be protonated in the mobile phase. Due to its high concentration, it will preferentially interact with and "mask" the active silanol sites, preventing your analyte from engaging in these secondary interactions.

Protocol 2: Switching to a Base-Deactivated Column

If mobile phase additives are not desired or insufficient, changing the column is the most robust solution.

  • Column Selection: Choose a column specifically designed for polar or basic compounds. Look for technologies like:

    • End-Capped Columns: Columns where residual silanols are chemically bonded ("capped") with a small silane (e.g., trimethylchlorosilane) to make them inert.

    • Hybrid Particle Columns: Columns that incorporate organic polymers into the silica matrix (e.g., Ethylene Bridged Hybrid - BEH technology). This reduces the number of available silanols from the start.

    • Bidentate C18 Columns: These columns have C18 chains bonded at two points to the silica surface, providing enhanced stability and shielding of silanols.

  • Method Re-equilibration: Install the new column and thoroughly equilibrate with your mobile phase. A re-optimization of the gradient may be necessary due to differences in stationary phase chemistry.

Q2: I am seeing poor resolution between the main 3-(4-Aminophenyl)-N,N-dimethylbenzamide peak and a closely eluting impurity. How can I improve the separation (increase resolution)?

A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your method. For closely eluting peaks, focusing on selectivity is often the most effective strategy.

The resolution equation provides a roadmap for our troubleshooting: Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k)

  • Efficiency (N): Relates to peak width. Sharper peaks (higher N) are easier to resolve.

  • Selectivity (α): The ratio of retention factors of the two peaks. A value of 1.0 means the peaks co-elute. Increasing this value is critical.

  • Retention Factor (k): How long the analyte is retained on the column. Optimal k is between 2 and 10.

G cluster_1 Improving Peak Resolution A Observe Poor Resolution (Rs < 1.5) B Option 1: Modify Selectivity (α) Change Organic Solvent (ACN vs. MeOH) or Mobile Phase pH. A->B Most Effective First Step E Resolution Acceptable? B->E Evaluate C Option 2: Increase Efficiency (N) Decrease flow rate or use a column with smaller particles (e.g., 5µm -> 3µm). C->E D Option 3: Optimize Retention (k) Decrease % Organic to increase retention. Ensure k is between 2-10. D->E E->C No E->D No F Problem Resolved E->F Yes

Caption: Decision tree for improving chromatographic resolution.

Strategy 1: Change Organic Solvent (Selectivity Tuning)

Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase, leading to changes in elution order and peak spacing.

  • Acetonitrile: Acts primarily through dipole-dipole interactions.

  • Methanol: Is a protic solvent capable of hydrogen bonding.

Experimental Protocol: Solvent Screening

  • Baseline Method: Run your standard method (e.g., 50:50 ACN:Water with 0.1% FA).

  • Methanol Method: Prepare a mobile phase of 50:50 MeOH:Water with 0.1% FA.

  • Ternary Mixture: Prepare a mobile phase of 25:25:50 ACN:MeOH:Water with 0.1% FA.

  • Comparison: Inject your sample using all three mobile phases and compare the resolution. You will likely need to adjust the total organic percentage to maintain a similar retention time window.

Table 1: Example Impact of Solvent Change on Resolution

Mobile Phase OrganicAnalyte kImpurity kSelectivity (α)Resolution (Rs)
45% Acetonitrile5.25.51.061.2 (Poor)
55% Methanol6.16.81.111.8 (Good)

Strategy 2: Adjust Mobile Phase pH (Selectivity Tuning)

Since your analyte has a basic amine group, small changes in pH around its pKa can dramatically alter its polarity and retention, often affecting it differently than a neutral or acidic impurity.

Experimental Protocol: pH Screening

  • Identify pKa: The estimated pKa of the aminophenyl group is ~4.6.

  • Screening Range: Prepare mobile phases buffered at pH values bracketing the pKa: e.g., pH 3.0, pH 4.0, pH 5.0, and pH 6.0. Use a non-reactive buffer like phosphate or acetate.

  • Analysis: Run your analysis at each pH and observe the change in selectivity. You may see the impurity elute before the main peak at one pH and after it at another.

Why this works: At pH values well below the pKa (e.g., pH 3.0), the amine is fully protonated and highly polar. As the pH approaches the pKa, the equilibrium shifts, and the molecule becomes less polar on average, increasing its retention. If the impurity's polarity does not change with pH, this will create a significant change in selectivity.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438. [Link]

  • McCalley, D. V. (2010). A study of the factors controlling the performance of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Agilent Technologies. (2019). A Practical Guide to Reversed-Phase HPLC Method Development. [Link]

Technical Support Center: Synthesis of N-(4-aminophenyl)-substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-aminophenyl)-substituted benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the selective acylation of p-phenylenediamine (PPD) and its derivatives. Here, we address common side reactions, provide detailed troubleshooting protocols, and explain the chemical principles behind these experimental strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem Area 1: Product Purity & Competing Reactions

Question 1: My reaction yields a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired mono-amide. What is it and how can I prevent it?

Answer: This is a classic and highly common issue. The byproduct is almost certainly the N,N'-diacylated phenylenediamine. Because p-phenylenediamine is a symmetrical diamine, both amino groups are nucleophilic and can react with your activated carboxylic acid or acyl chloride.

Causality: The formation of the diacylated product is governed by statistics and reactivity. After the first acylation, the newly formed amide group is electron-withdrawing. This reduces the nucleophilicity of the remaining free amino group, which should, in theory, slow down the second acylation. However, if reaction conditions are not carefully controlled (e.g., stoichiometry, rate of addition), the second acylation can still compete effectively.

Troubleshooting Protocol: Minimizing Diacylation

  • Stoichiometric Control (The "Amine in Excess" Method):

    • Protocol: Use a significant excess of p-phenylenediamine relative to the benzoyl chloride or activated benzoic acid (e.g., 3 to 5 equivalents). The reaction should be performed in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at a low temperature (0 °C).

    • Mechanism: By having a large excess of the diamine, the acylating agent is statistically more likely to encounter an unreacted diamine molecule rather than a mono-acylated one. This kinetically favors the formation of the desired product.

    • Caveat: This method requires a straightforward purification step to remove the unreacted diamine, which is often achievable via column chromatography or an acidic wash to protonate and solubilize the basic diamine.

  • Slow Addition of the Acylating Agent:

    • Protocol: Dissolve the p-phenylenediamine in your solvent of choice. Using a syringe pump, add a solution of the acylating agent (e.g., benzoyl chloride in THF) dropwise over a prolonged period (e.g., 2-4 hours) while maintaining a low temperature.

    • Mechanism: This ensures that the concentration of the acylating agent is kept very low at all times, further reducing the probability of a second acylation event occurring on a mono-substituted molecule.[1]

  • Selective Deactivation Strategy:

    • Concept: For more sensitive substrates, one of the amino groups can be temporarily "deactivated" by complexation with a Lewis acid.[2][3]

    • Protocol Example (Boron-Based): Pre-treat the symmetrical diamine with one equivalent of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF.[2] The 9-BBN will selectively coordinate to one of the nitrogen atoms, sterically hindering it and reducing its nucleophilicity. The acylating agent is then added, which reacts preferentially with the uncomplexed, more available amino group. Subsequent workup liberates the second amine from the boron complex.

    • Why it Works: This method shifts the reaction from kinetic/statistical control to a substrate-controlled process, offering a higher degree of selectivity.[2]

Problem Area 2: Reaction Color & Starting Material Degradation

Question 2: My reaction mixture turns dark brown or black upon starting the synthesis, and I isolate colored, often insoluble, impurities. What is causing this?

Answer: This is a strong indication of the oxidative degradation of p-phenylenediamine (PPD). PPD and other electron-rich aromatic amines are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, or trace metal impurities.

Causality & Mechanism: PPD oxidizes to the highly reactive p-benzoquinonediimine (BQDI).[4][5] This intermediate can then undergo further reactions. A well-known pathway involves the reaction of BQDI with two molecules of unreacted PPD to form a trimeric, intensely colored substance known as Bandrowski's base .[4][5][6] The formation of this and other polymeric materials is a major source of yield loss and purification difficulty.

OxidationPathway

Troubleshooting Protocol: Preventing Oxidation

  • Inert Atmosphere:

    • Protocol: This is the most critical control parameter. Before adding reagents, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 20-30 minutes. Assemble your glassware while it is hot from the oven and allow it to cool under a positive pressure of inert gas. Maintain this inert atmosphere throughout the entire reaction and workup.

    • Mechanism: By removing molecular oxygen, the primary oxidant is eliminated from the reaction system.[7]

  • Use High-Purity Reagents:

    • Protocol: Use freshly purchased or purified p-phenylenediamine. Older bottles may already have a darkened, oxidized appearance. If necessary, PPD can be purified by sublimation or recrystallization from a suitable solvent under an inert atmosphere.

    • Mechanism: This removes pre-existing oxidized impurities that can catalyze further degradation.

  • Control of Reaction Temperature:

    • Protocol: Run the acylation at 0 °C or even lower temperatures if the reaction kinetics allow.

    • Mechanism: Oxidation reactions, like most chemical reactions, have a lower rate at reduced temperatures.

  • Addition of Antioxidants (Use with Caution):

    • Protocol: In some specific cases, a small amount of an antioxidant like sodium dithionite or ascorbic acid can be added.

    • Mechanism: These agents act as sacrificial reductants, consuming dissolved oxygen or reducing any BQDI that may form back to PPD.

    • Caveat: This should be used judiciously, as the antioxidant or its byproducts may interfere with the desired reaction or purification. Test on a small scale first.

Problem Area 3: Low Yield & Incomplete Conversion

Question 3: My TLC shows unreacted starting materials (both the carboxylic acid and the amine) even after prolonged reaction times. What's wrong with my amide coupling?

Answer: This points to an issue with the activation of the carboxylic acid or the overall reactivity of the coupling partners. Amide bond formation is not spontaneous; it requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[8]

Causality: The problem could stem from several sources: an ineffective coupling reagent, suboptimal reaction conditions (solvent, base), or inherent low reactivity of the substrates. Aniline derivatives like PPD are less nucleophilic than aliphatic amines, which can make coupling more challenging.[9][10][11]

TroubleshootingWorkflow

Troubleshooting Protocol: Enhancing Amide Coupling Efficiency

  • Choice of Coupling Reagent:

    • Standard Carbodiimides: Reagents like EDC (or DCC) are often used with an additive like HOBt or HOAt.[10] The additive's role is crucial: it traps the activated O-acylisourea intermediate to form a more stable but highly reactive activated ester, minimizing side reactions like N-acylurea formation.[10]

    • Uronium/Aminium Salts (Higher Reactivity): For less nucleophilic amines, stronger coupling reagents are recommended. Reagents like HATU, HBTU, or COMU are generally more efficient and lead to faster reaction times.[12] They operate on a similar principle, forming a highly reactive activated ester in situ.

    • Protocol: A typical condition involves stirring the carboxylic acid, coupling reagent (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) in an aprotic solvent (like DMF) for 15-30 minutes to pre-activate the acid, followed by the addition of the amine (1.0 eq).

  • Solvent and Base Selection:

    • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are often superior to DCM or THF for difficult couplings as they can help solvate charged intermediates and drive the reaction forward.

    • Base: The base is critical. It neutralizes the acid formed during the reaction (e.g., HCl if starting from an acyl chloride) and deprotonates the amine's ammonium salt. Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. Avoid bases like triethylamine with unhindered amines, as it can sometimes compete as a nucleophile with the activated acid.

  • The Acyl Chloride Method:

    • Protocol: If coupling reagents fail, a more robust method is to convert the carboxylic acid to its corresponding acyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[13] The crude acyl chloride is then added slowly to a solution of the p-phenylenediamine and a base (like pyridine or DIPEA) at low temperature.

    • Mechanism: Acyl chlorides are extremely electrophilic and react rapidly with the amine, often succeeding where other methods fail.

    • Caveat: This method is less "gentle" and may not be compatible with sensitive functional groups on your substrates.

Summary Table: Coupling Reagent Comparison

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCCInexpensive, commonModerate reactivity, requires additive (HOBt), can form N-acylurea byproductRoutine couplings with reactive amines
Uronium/Aminium HATU, HBTU, COMUHigh reactivity, fast, low epimerizationMore expensive, byproducts can be tricky to removeChallenging couplings, electron-poor amines, sterically hindered substrates
Phosphonium PyBOP, PyAOPHigh reactivity, similar to uronium saltsByproducts can be carcinogenic (HMPA from BOP)Similar applications to uronium salts; PyBOP is a safer alternative
Acyl Halide SOCl₂, (COCl)₂Highest reactivity, inexpensiveHarsh conditions, not functional group tolerant, generates acidic byproduct"Brute force" approach for very unreactive systems

References

  • Davies, D. S. Benzoquinone imines. Part IV. Mechanism and kinetics of the formation of Bandrowski's base . Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Imidazole-Catalyzed Monoacylation of Symmetrical Diamines . Organic Letters. Available from: [Link]

  • Phenylenediamines - Evaluation statement - 26 June 2023 . Australian Industrial Chemicals Introduction Scheme. Available from: [Link]

  • p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium . Journal of Solid State Electrochemistry. Available from: [Link]

  • Blömeke, B., et al. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response . Journal of Investigative Dermatology. Available from: [Link]

  • Zhang, Z., et al. Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron . Organic Letters. Available from: [Link]

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines . Green Chemistry. Available from: [Link]

  • Monoacylation of Symmetrical Diamines in Charge Microdroplets . Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF . ResearchGate. Available from: [Link]

  • Kandasamy, J. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Molecules. Available from: [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews. Available from: [Link]

  • Pattabiraman, V. R., & Bode, J. W. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides . Organic Letters. Available from: [Link]

  • Goebel, C., et al. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine . Contact Dermatitis. Available from: [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Growing Science. Available from: [Link]

  • Zafra, T. O., et al. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes . Toxicology Letters. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available from: [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides . Organic Letters. Available from: [Link]

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes . ResearchGate. Available from: [Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor . ResearchGate. Available from: [Link]

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Technical Support Center: Purification of Crude 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-(4-Aminophenyl)-N,N-dimethylbenzamide. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-(4-Aminophenyl)-N,N-dimethylbenzamide in a practical question-and-answer format.

Question 1: My recrystallization attempt resulted in an oil, not crystals. What is happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization. It typically occurs when the crude solid melts before it fully dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1] The structural features of 3-(4-Aminophenyl)-N,N-dimethylbenzamide—a rigid aromatic core with polar amine and amide groups—can make it susceptible to this issue if the solvent system is not optimized.

  • Probable Cause 1: Improper Solvent Choice. The solvent may be too nonpolar, causing the compound to melt and become immiscible before dissolving. Conversely, if the solvent is too effective, the compound may remain in solution even upon cooling.

  • Probable Cause 2: Supersaturation. The concentration of the compound in the hot solvent is too high.

  • Probable Cause 3: Rapid Cooling. Cooling the solution too quickly does not allow sufficient time for crystal lattice formation, favoring the formation of an amorphous oil.

Solutions:

  • Reheat and Dilute: Heat the solution to redissolve the oil completely. Add a small amount of additional hot solvent to reduce saturation and then allow it to cool slowly.

  • Induce Crystallization: If crystals do not form on slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.

  • Modify the Solvent System: Consider using a binary solvent system. For amides, an ethanol/water or acetone/hexane mixture is often effective.[1][2] Dissolve the crude product in a minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.

Question 2: I'm seeing significant peak tailing during flash column chromatography on silica gel. Why is my product smearing down the column?

Answer: This is a classic problem when purifying basic compounds, like aromatic amines, on standard silica gel.[3] The primary amine group on your molecule is basic, while the surface of silica gel is populated with acidic silanol groups (Si-OH). This leads to a strong acid-base interaction that causes a portion of your compound to bind tightly to the stationary phase, resulting in slow, uneven elution and characteristic peak tailing.[4][5]

  • Probable Cause: Acid-Base Interaction. The basic amine group is interacting with acidic silanol groups on the silica surface.

Solutions:

  • Mobile Phase Modification (Recommended First Step): Add a small amount of a competing base to your mobile phase. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate) is highly effective.[4] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Use an Alternative Stationary Phase: If tailing persists, switch to a different stationary phase.

    • Amine-functionalized silica (KP-NH): This is an excellent choice as the stationary phase is basic, which repels the basic amine of your product, leading to sharp, symmetrical peaks.[5]

    • Alumina (basic or neutral): Basic or neutral alumina can also be used as an alternative to silica gel to mitigate the acidic interaction.

  • Reversed-Phase Chromatography: Purifying the compound in its free-base form using reversed-phase chromatography with a mobile phase at an alkaline pH can improve retention and peak shape.[4]

Question 3: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I remove these colored impurities?

Answer: The color is likely due to trace amounts of highly conjugated or oxidized impurities. The aromatic amine moiety is susceptible to air oxidation, which can form colored byproducts.

Solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal, and then allow the filtrate to cool and crystallize.

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.

  • Targeted Chromatography: If the impurity is significantly more or less polar than your product, a carefully run flash column can separate it. Develop a TLC method where the colored spot is well-separated from your product spot before scaling up.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-(4-Aminophenyl)-N,N-dimethylbenzamide?

This depends on your synthetic route.

  • If synthesized via reduction of a nitro precursor (3-(4-Nitrophenyl)-N,N-dimethylbenzamide): The primary impurity will be the unreacted nitro starting material. This is easily monitored by TLC as the nitro compound is significantly less polar than the resulting amine.[6]

  • If synthesized via amide coupling (e.g., 3-carboxy-N,N-dimethylbenzamide and p-phenylenediamine): Potential impurities include unreacted starting materials and coupling reagents.

Q2: Which purification method is better for my compound: recrystallization or column chromatography?

The choice depends on the purity of your crude material and the required final purity.

  • Recrystallization is the method of choice for removing small amounts of impurities from a solid that is already relatively pure (>90%).[2] It is fast, economical, and often yields highly pure crystalline material.

  • Column Chromatography is necessary when the crude product contains multiple components or impurities with similar solubility to your product. It offers superior separation power but is more time-consuming and uses larger volumes of solvent.

Q3: How do I select the best solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] You can determine this through small-scale solubility tests.

SolventSuitability for 3-(4-Aminophenyl)-N,N-dimethylbenzamideRationale
Ethanol Excellent The polar alcohol group solubilizes the polar amide and amine, especially when hot. Solubility decreases significantly upon cooling.
Acetone Good A polar aprotic solvent that is a good candidate. Often used in combination with an anti-solvent like hexanes.
Acetonitrile Good Often gives very good results for the recrystallization of amides.[2]
Ethyl Acetate Moderate May be too effective a solvent, leading to lower recovery. Best used with hexanes.
Water Poor (as a primary solvent) The hydrophobic aromatic rings limit solubility.[8] Excellent as an anti-solvent with a miscible organic solvent like ethanol.
Toluene Poor Generally too nonpolar.
Hexanes/Heptane Poor (as a primary solvent) The compound is insoluble. Excellent as an anti-solvent.

Q4: How do I develop a TLC method for column chromatography?

  • Choose an initial solvent system: A good starting point for a molecule of this polarity is 30% Ethyl Acetate in Hexane.

  • Spot and Run: Dissolve a small amount of your crude material in a suitable solvent (like ethyl acetate or DCM). Spot it on a silica TLC plate and elute it with your chosen solvent system.

  • Analyze: Visualize the plate under a UV lamp. The ideal solvent system will give your product a retention factor (Rf) of 0.25-0.35 .

    • If the Rf is too high (spot is near the top), your eluent is too polar. Decrease the amount of ethyl acetate.

    • If the Rf is too low (spot is near the bottom), your eluent is not polar enough. Increase the amount of ethyl acetate.

  • Add a Modifier: Once you have a good Rf, run another TLC plate with the same solvent system plus ~1% triethylamine to see if it sharpens the spot and eliminates any streaking.

Section 3: Detailed Purification Protocols

Protocol 3.1: Recrystallization from an Ethanol/Water System

  • Place the crude 3-(4-Aminophenyl)-N,N-dimethylbenzamide in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid completely. Keep the solution at or near its boiling point.

  • If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • To the hot, clear filtrate, add deionized water dropwise with swirling until a persistent cloudiness appears.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture).

  • Dry the purified crystals under vacuum.

Protocol 3.2: Flash Column Chromatography

  • TLC Analysis: Develop a solvent system that provides a product Rf of ~0.3, as described in the FAQ section. For this compound, a system of Hexane:Ethyl Acetate (1:1) with 1% Triethylamine is a good starting point.

  • Column Packing: Select an appropriate size flash column. Pack the column with silica gel using the wet slurry method with your chosen eluent system (without the added triethylamine initially for packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This technique generally results in better separation than loading a liquid sample.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen solvent system. It is often best to start with a slightly less polar mixture (e.g., 7:3 Hexane:EtOAc) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

Purification_Strategy start Crude Product (>100mg) tlc Run Analytical TLC start->tlc is_one_spot Is there one major spot with minor impurities? tlc->is_one_spot is_solid Is the crude material solid? is_one_spot->is_solid Yes chromatography Perform Flash Chromatography is_one_spot->chromatography No (Multiple spots) recrystallize Perform Recrystallization is_solid->recrystallize Yes acid_base Consider Acid-Base Extraction is_solid->acid_base No (Oil) end_pure Pure Product recrystallize->end_pure chromatography->end_pure acid_base->chromatography

Caption: Decision tree for selecting an appropriate purification method.

Diagram 2: Chromatography Troubleshooting Flowchart

Chromatography_Troubleshooting start Problem Observed in Flash Chromatography peak_tailing Peak Tailing / Streaking? start->peak_tailing co_elution Poor Separation (Co-elution)? peak_tailing->co_elution No add_tea Add 1% Triethylamine to Mobile Phase peak_tailing->add_tea Yes change_polarity Adjust Mobile Phase Polarity (Gradient) co_elution->change_polarity Yes solved Problem Solved co_elution->solved No use_kpnh Switch to Amine-Silica or Alumina Column add_tea->use_kpnh Still Tailing add_tea->solved Fixed use_kpnh->solved change_solvents Change Solvent System (e.g., DCM/MeOH) change_polarity->change_solvents Still Poor change_polarity->solved Fixed change_solvents->solved

Caption: Flowchart for troubleshooting common flash chromatography issues.

References

  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711–10718. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]

  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of 3-(4-Aminophenyl)-N,N-dimethylbenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of stock solutions of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Instability of Aromatic Amines

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a valuable compound in various research and development applications. However, like many aromatic amines, it is susceptible to degradation in solution, which can compromise experimental results. The primary culprits behind this instability are oxidation, hydrolysis, and photodegradation. The lone pair of electrons on the aromatic amine group makes the molecule susceptible to oxidation, which can be accelerated by factors such as light, temperature, pH, and the presence of metal ions.

This guide will delve into the mechanisms of degradation and provide actionable strategies to mitigate these effects, ensuring the long-term stability of your stock solutions.

Troubleshooting Guide: Common Issues with Stock Solution Stability

This section addresses common problems encountered during the preparation and storage of 3-(4-Aminophenyl)-N,N-dimethylbenzamide stock solutions.

Issue 1: My stock solution has changed color (e.g., turned yellow or brown) over time.

  • Probable Cause: This is a classic sign of oxidative degradation. Aromatic amines can oxidize to form colored quinone-imine structures and other chromophoric degradation products. This process is often accelerated by exposure to air (oxygen) and light.

  • Solution:

    • Solvent Choice: Prepare stock solutions in aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which are less likely to participate in degradation reactions compared to protic solvents like ethanol or methanol. While DMSO itself can have some antioxidant properties, it's crucial to use high-purity, anhydrous grades.[1][2]

    • Inert Atmosphere: After dissolving the compound, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidation.

    • Light Protection: Store the stock solution in amber vials or wrap the vials in aluminum foil to protect it from light. Photodegradation can generate free radicals that initiate and propagate oxidation.[3]

    • Low Temperature Storage: Store the stock solution at -20°C or -80°C. Lower temperatures significantly slow down the rate of chemical degradation.[4][5][6]

Issue 2: I'm seeing a loss of potency or reduced activity of the compound in my assays.

  • Probable Cause: A decrease in the concentration of the active parent compound due to degradation. Even if a color change is not obvious, significant degradation may have occurred. Hydrolysis, particularly under acidic or basic conditions, can also lead to the formation of inactive byproducts.

  • Solution:

    • pH Control: If working with aqueous or partially aqueous solutions, ensure the pH is controlled. A study on primary aromatic amines (PAAs) showed they are generally more stable in neutral water than in acidic solutions.[4] Forcing the pH to be slightly acidic might protonate the amine, which can in some cases reduce susceptibility to oxidation, but this needs to be empirically tested as acidic conditions can promote hydrolysis of the amide bond.[7][8]

    • Freshly Prepared Solutions: For sensitive applications, it is always best to prepare stock solutions fresh. If storage is necessary, prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

    • Stability-Indicating Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to periodically check the concentration of your stock solution.[9][10] This will allow you to quantify the extent of degradation over time.

Issue 3: I observe precipitate formation in my stock solution after storage, especially after freezing.

  • Probable Cause: This could be due to poor solubility of the compound in the chosen solvent at low temperatures or precipitation of degradation products.

  • Solution:

    • Solubility Check: Ensure you are not exceeding the solubility limit of the compound in the chosen solvent at the storage temperature. You may need to prepare a more dilute stock solution.

    • Solvent Selection: Consider using a solvent in which the compound has higher solubility at low temperatures.

    • Filtration: Before aliquoting and storing, filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide?

A1: High-purity, anhydrous DMSO is generally the recommended solvent for initial stock solution preparation due to its excellent solvating power for a wide range of compounds and its ability to be stored at low temperatures.[2] However, for specific assays, compatibility with the experimental system is paramount. If DMSO is incompatible, anhydrous DMF is a suitable alternative.

Q2: How should I store my stock solutions for maximum stability?

A2: For long-term storage, it is recommended to store aliquots of your stock solution at -80°C in amber, tightly sealed vials with the headspace purged with an inert gas. For short-term storage (a few days to a week), storage at -20°C is generally acceptable.[6]

Q3: Should I add an antioxidant to my stock solution?

A3: Adding an antioxidant can be beneficial, especially if the solution will be handled frequently or stored for extended periods. Common antioxidants used in laboratory settings include butylated hydroxytoluene (BHT) and alpha-tocopherol (a form of Vitamin E). However, you must first verify that the antioxidant does not interfere with your downstream applications. A final concentration of 10-100 µM is a typical starting point for evaluation.

Q4: How can I test the stability of my stock solution?

A4: The most reliable way to assess stability is by using a stability-indicating HPLC method. This involves analyzing the stock solution at different time points and under different storage conditions to monitor the peak area of the parent compound and detect the appearance of any degradation products.

Q5: What are the primary degradation pathways I should be concerned about?

A5: The main degradation pathways for 3-(4-Aminophenyl)-N,N-dimethylbenzamide are:

  • Oxidation: The aromatic amine is susceptible to oxidation, leading to the formation of colored byproducts. This can be initiated by oxygen, light, and trace metal ions.[11]

  • Hydrolysis: The amide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking the molecule into 3-(4-aminophenyl)benzoic acid and dimethylamine.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Weighing: Accurately weigh the desired amount of 3-(4-Aminophenyl)-N,N-dimethylbenzamide powder in a clean, dry vial.

  • Solvent Addition: Add high-purity, anhydrous DMSO to dissolve the compound to the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • (Optional) Antioxidant Addition: If using an antioxidant, add it from a concentrated stock to achieve the desired final concentration.

  • Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Aliquoting and Storage: Dispense the solution into small-volume amber glass vials. Purge the headspace of each vial with inert gas before tightly sealing with a Teflon-lined cap.

  • Labeling and Freezing: Clearly label each vial with the compound name, concentration, date, and solvent. Store at -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the degradation profile of the compound and for developing a stability-indicating analytical method.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

  • Sample Preparation: Prepare a solution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.[7]

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.[7]

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.[14]

    • Thermal Degradation: Incubate the sample solution at 80°C for 48 hours.

    • Photodegradation: Expose the sample solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC-UV method.

Table 1: Example HPLC Method for Stability Analysis
ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualization of Stability Concepts

Diagram 1: Key Factors Influencing Stock Solution Stability

StabilityFactors cluster_compound 3-(4-Aminophenyl)-N,N-dimethylbenzamide Stock Solution cluster_stressors Degradation Stressors cluster_solutions Stabilizing Solutions Compound Stable Compound Degradation Degraded Compound (Loss of Potency, Color Change) Compound->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Light Light (UV/Visible) Light->Degradation Temp High Temperature Temp->Degradation pH Extreme pH pH->Degradation InertGas Inert Gas Purge InertGas->Oxygen Mitigates AmberVial Amber Vials AmberVial->Light Mitigates LowTemp Low Temp Storage (-20°C / -80°C) LowTemp->Temp Mitigates pH_Control pH Control pH_Control->pH Mitigates Antioxidants Antioxidants Antioxidants->Oxygen Mitigates

Caption: Factors promoting degradation and corresponding stabilizing solutions.

Diagram 2: Workflow for Ensuring Stock Solution Stability

StabilityWorkflow A 1. Compound Weighing & Dissolution in Anhydrous Solvent (e.g., DMSO) B 2. (Optional) Addition of Antioxidant A->B C 3. Purge with Inert Gas (Ar/N2) B->C D 4. Aliquot into Amber Vials C->D E 5. Store at -80°C for Long-Term D->E F 6. Perform Initial Analysis (t=0) by HPLC E->F First Use G 7. Periodic Stability Testing by HPLC F->G Over Time H 8. Use in Experiment G->H I Discard if >5% Degradation G->I

Caption: Recommended workflow for preparing and maintaining stable stock solutions.

References

  • Syllabus for Chemistry (SCQP08). (2025).
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022). Food Packaging and Shelf Life, 33, 100909.
  • HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (n.d.).
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.).
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). Journal of the Iranian Chemical Society, 6(4), 800-807.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. (2006). Redox Report, 11(1), 31-37.
  • The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. (1963). Journal of the American Chemical Society, 85(18), 2865–2869.
  • Hydrolytic Degradation. (n.d.). In Books - The Royal Society of Chemistry.
  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. (2023).
  • HOW TO APPROACH A FORCED DEGRAD
  • Bacterial degradation of monocyclic aromatic amines. (2016). Frontiers in Microbiology, 7, 1729.
  • Oxidative degradation mechanisms for amines in flue gas capture. (2010). Energy Procedia, 1(1), 135-142.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2015). Helda - University of Helsinki.
  • Oxidative degradation of amines using a closed batch system. (2014). Energy Procedia, 51, 249-258.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (2019). Scientific Reports, 9(1), 1-8.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Industrial & Engineering Chemistry Research, 61(43), 15993–16007.
  • Hydrolytic Degradation Hydrolytic investigations in acidic and basic... (n.d.).
  • Semisolid formulations containing dimethyl sulfoxide and alpha-tocopherol for the treatment of extravasation of antiblastic agents. (2008). International Journal of Pharmaceutics, 364(1), 22-28.
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  • Triketone-Modified Lignin and the Corresponding Biomass-Based Diketoenamine Resins: Synthesis and Properties. (2026).
  • Atmospheric Degrad
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  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. (2023).
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Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded protocol for the purity validation of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, a key intermediate and building block in medicinal chemistry. We will dissect a robust High-Performance Liquid Chromatography (HPLC) method, justifying the critical parameter choices, and present a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, this guide will objectively compare the validated HPLC method against alternative analytical technologies, namely Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the experimental data and rationale necessary for researchers and drug development professionals to make informed decisions in their analytical workflow.

Introduction: The Analytical Imperative for 3-(4-Aminophenyl)-N,N-dimethylbenzamide

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a substituted aromatic amide whose structural motifs are prevalent in a variety of pharmacologically active agents. Its synthesis, typically involving the coupling of a benzoic acid derivative and an aniline, followed by the reduction of a nitro group, can introduce a spectrum of impurities. These may include unreacted starting materials, intermediates (e.g., the nitro-analogue), and side-reaction products. The presence of these impurities, even at trace levels, can alter the API's pharmacological and toxicological profile.

Therefore, a validated, stability-indicating analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its versatility, precision, and robustness in separating non-volatile and thermally labile compounds.[1][2] This guide establishes a framework for its application to 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

The Core of Purity Analysis: A Validated HPLC Method

The objective is to develop a method that can accurately quantify the purity of 3-(4-Aminophenyl)-N,N-dimethylbenzamide and separate it from its potential impurities and degradation products. A reversed-phase approach is selected due to the moderate polarity of the target analyte.

Causality Behind Experimental Choices
  • Column: An Inertsil ODS-3 C18 column (150 mm x 4.6 mm, 5 µm) is chosen. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic amide, while the end-capping on modern ODS columns minimizes peak tailing that can occur from interactions between the basic amino group and residual silanols on the silica surface.[3]

  • Mobile Phase: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). The acidic pH serves a crucial purpose: it protonates the primary amine on the analyte, ensuring a single ionic species and leading to sharp, symmetrical peaks. Formic acid is also volatile, making it compatible with subsequent mass spectrometry (MS) analysis if needed.[4]

    • Mobile Phase B: Acetonitrile. Acetonitrile is selected over methanol as it typically provides better peak shape and lower backpressure.[5]

  • Detection: A Photodiode Array (PDA) detector is set at 254 nm. This wavelength is chosen based on the strong UV absorbance of the benzamide chromophore. The PDA detector is critical for assessing peak purity by comparing spectra across the peak, which helps in identifying co-eluting impurities.[6][7]

Experimental Protocol: HPLC Purity Determination

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Condition
Column Inertsil ODS-3 C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | PDA at 254 nm |

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-(4-Aminophenyl)-N,N-dimethylbenzamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 3-(4-Aminophenyl)-N,N-dimethylbenzamide sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: A Self-Validating System

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[6] The following parameters must be assessed according to ICH Q2(R1) guidelines.[8]

HPLC_Validation_Workflow cluster_System System & Method Suitability cluster_Quantitative Quantitative Performance cluster_Limits Sensitivity Limits cluster_Reliability Method Reliability Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Confirms separation SystemSuitability System Suitability SystemSuitability->Specificity Daily check SystemSuitability->Linearity Accuracy Accuracy (% Recovery) SystemSuitability->Accuracy Precision Precision (Repeatability & Intermediate) SystemSuitability->Precision Linearity->Accuracy Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness Establishes baseline LOD Limit of Detection (LOD) LOQ->LOD

Caption: Workflow for HPLC method validation per ICH guidelines.

  • Specificity (Forced Degradation): This is the cornerstone of a stability-indicating method. The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to produce degradation products.[9] The method must demonstrate that the main peak is resolved from any degradants, proving it can accurately measure the analyte in the presence of impurities.

  • Linearity: A series of solutions are prepared from the reference standard at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The peak area response is plotted against concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s)
1.0 (LOQ)15,230
50.0755,100
80.01,208,500
100.01,510,200
120.01,812,500
150.02,265,800
0.9998
  • Accuracy: Determined by analyzing samples spiked with a known amount of reference standard at three concentration levels (e.g., 80%, 100%, 120%).

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.8100.8
120%120.0118.999.1
Mean Recovery 99.8%
  • Precision:

    • Repeatability: The analysis of six replicate samples at 100% concentration on the same day, by the same analyst.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability (Area) 1,510,2001,505,8001,525,1001,499,9001,518,4001,509,6001,511,5000.6%
Intermediate Precision (Area) 1,522,3001,501,5001,530,1001,519,8001,498,9001,525,4001,516,3330.8%
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Deliberate, small variations are made to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.1) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptance criteria.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and widely used technique, other methods offer distinct advantages in specific contexts. The choice depends on the analytical objective, such as high-throughput screening, detailed structural elucidation, or analysis of volatile impurities.[10][11]

HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a significant advancement over traditional HPLC.[12] It utilizes columns with smaller particle sizes (<2 µm) and systems capable of operating at much higher pressures.[13]

HPLC_vs_UHPLC cluster_params Performance Comparison HPLC HPLC (3-5 µm particles) ~400-600 bar Speed Analysis Speed HPLC->Speed Slower Resolution Peak Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity Standard Solvent Solvent Consumption HPLC->Solvent Higher UHPLC UHPLC (<2 µm particles) >1000 bar UHPLC->Speed Faster (3-10x) UHPLC->Resolution Higher UHPLC->Sensitivity Higher (sharper peaks) UHPLC->Solvent Lower

Caption: Key performance differences between HPLC and UHPLC.

  • Expertise & Experience: For routine quality control of 3-(4-Aminophenyl)-N,N-dimethylbenzamide where a validated method exists, HPLC is often sufficient and more cost-effective. However, during method development or for complex impurity profiling, UHPLC is superior. Its higher resolution can separate closely eluting isomers or degradation products that might co-elute in an HPLC run.[14] The increased speed significantly boosts throughput in research and development environments.[15]

  • Trustworthiness: Both systems, when properly validated, are trustworthy. The primary advantage of UHPLC is its ability to provide a higher degree of confidence in peak purity due to its enhanced resolving power.

  • Recommendation: For high-throughput labs and complex impurity profiling, UHPLC is the preferred method. For standard QC release testing, a validated HPLC method remains a reliable and economical choice.

HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[16] Its applicability to 3-(4-Aminophenyl)-N,N-dimethylbenzamide is limited but important for specific use cases.

  • Expertise & Experience: The target analyte, being a relatively large aromatic amide, has a high boiling point and may degrade at the high temperatures required for GC injection. Therefore, HPLC is the primary technique for purity and assay.[10] However, GC-MS excels at identifying and quantifying volatile or semi-volatile process impurities, such as residual solvents (e.g., toluene, ethanol) used during synthesis, which HPLC is not well-suited to analyze.[17] Derivatization could make the analyte more amenable to GC analysis, but this adds complexity and potential for error.

  • Trustworthiness: For its intended purpose (volatile analysis), GC-MS is highly trustworthy and provides definitive identification through mass spectral libraries. For the analysis of the main component and its non-volatile impurities, it is not the appropriate technique.

  • Recommendation: Use HPLC for the primary purity assay of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. Employ a separate, validated GC-MS method for the analysis of residual solvents as required by ICH Q3C guidelines.

Conclusion: An Integrated Analytical Strategy

The validation of 3-(4-Aminophenyl)-N,N-dimethylbenzamide purity is most effectively achieved through a well-developed, reversed-phase HPLC method. By carefully selecting the column, mobile phase, and detector, and rigorously validating the method against ICH guidelines for specificity, linearity, accuracy, and precision, a trustworthy and reliable system for quality control can be established.

While HPLC is the workhorse for this analysis, a comprehensive analytical strategy should leverage the strengths of other technologies. UHPLC offers significant advantages in speed and resolution, making it ideal for method development and in-depth impurity profiling. GC-MS remains the indispensable tool for assessing volatile impurities and residual solvents, which are outside the typical scope of an HPLC purity method. By understanding the causality behind each technique's strengths and limitations, researchers and drug development professionals can build a robust, efficient, and compliant analytical workflow that ensures the quality and safety of the final drug substance.

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A Comparative Guide to the Biological Activity of N-(2-Aminophenyl)benzamide Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of a series of N-(2-aminophenyl)benzamide analogs, a promising class of histone deacetylase (HDAC) inhibitors. We will delve into their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and epigenetic regulation.

Introduction: The Epigenetic Promise of Benzamide Analogs

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[3] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1][2] Consequently, HDAC inhibitors have emerged as a validated and promising class of anti-cancer agents.[2][4]

The N-(2-aminophenyl)benzamide scaffold has been identified as a key pharmacophore for potent and selective HDAC inhibition.[5][6] This structural motif typically consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[7][8] The aminophenyl moiety serves as an effective ZBG, offering an alternative to the more common hydroxamic acid group found in first-generation HDAC inhibitors.[7] This guide will explore how modifications to the linker and cap regions of this scaffold impact biological activity, providing a framework for the rational design of novel and more potent therapeutic agents.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro biological activity of a representative set of N-(2-aminophenyl)benzamide analogs. The selection is based on published data to illustrate key structure-activity relationships (SAR).

Compound IDCap Group ModificationLinker ModificationHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)Antiproliferative Activity (Cell Line, GI₅₀ µM)
Entinostat (Reference) PyridylAmide0.930.951.8MCF-7, ~1.0
Analog 7j 4-methoxy-N-methylanilineAmide0.65[7]0.78[7]1.70[7]MCF-7, <1.0[7]
Analog 7g 3,4-dimethoxyanilineAmide>10>10>10Not reported
Compound 24a Fluorinated phenylAmidePotent (exact value not specified)Potent (exact value not specified)Potent (exact value not specified)HCT-116, MCF-7, A549 (more potent than SAHA)[4]

Key Insights from the Data:

  • Importance of the Amino Group: The presence of the ortho-amino group on the benzamide is critical for HDAC inhibitory activity. Analogs lacking this feature are generally devoid of class I HDAC inhibitory potency.[7]

  • Impact of Cap Group Substituents: Modifications to the cap group significantly influence both the potency and selectivity of the inhibitors. For instance, the addition of a methoxy group and N-methylation in analog 7j resulted in slightly enhanced potency against HDAC1 and HDAC2 compared to the reference compound, Entinostat.[7]

  • Linker Length and Rigidity: Studies have shown that shorter molecular lengths in this class of compounds can lead to stronger HDAC inhibition.[7]

  • Antiproliferative Activity: Potent HDAC inhibition generally translates to significant antiproliferative activity in various cancer cell lines.[4][6]

Mechanism of Action: Re-awakening Silenced Genes

N-(2-aminophenyl)benzamide analogs exert their anticancer effects by inhibiting HDAC enzymes, leading to the hyperacetylation of histones.[3] This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes like p21.[2] The upregulation of p21 can induce cell cycle arrest, while the modulation of other pro- and anti-apoptotic proteins can trigger programmed cell death (apoptosis).[2]

Below is a diagram illustrating the proposed mechanism of action.

HDAC_Inhibition cluster_0 Normal Cell (Gene Silencing) cluster_1 Cancer Cell with HDAC Inhibitor (Gene Expression) HDAC HDAC Acetyl_Group_1 Acetyl Group HDAC->Acetyl_Group_1 Deacetylation Histone Histone Histone->Acetyl_Group_1 DNA_1 DNA (Condensed) Gene_Silencing Gene Silencing DNA_1->Gene_Silencing HDAC_Inhibitor N-(2-aminophenyl)benzamide Analog HDAC_Inactive HDAC (Inactive) HDAC_Inhibitor->HDAC_Inactive Inhibition Histone_Acetylated Histone (Hyperacetylated) Acetyl_Group_2 Acetyl Groups Histone_Acetylated->Acetyl_Group_2 DNA_2 DNA (Relaxed) Gene_Expression Tumor Suppressor Gene Expression DNA_2->Gene_Expression

Caption: Mechanism of action of N-(2-aminophenyl)benzamide analogs as HDAC inhibitors.

Experimental Protocols

To facilitate the evaluation and comparison of these analogs, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.[9]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compounds and reference inhibitor (e.g., Entinostat)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound or reference inhibitor.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Compounds Start->Prepare_Reagents Add_Enzyme Add HDAC Enzyme and Compounds to Plate Prepare_Reagents->Add_Enzyme Incubate_1 Incubate (15 min, 37°C) Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (30 min, 37°C) Add_Substrate->Incubate_2 Add_Developer Add Developer to Stop Reaction Incubate_2->Add_Developer Incubate_3 Incubate (15 min, 37°C) Add_Developer->Incubate_3 Read_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubate_3->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro fluorometric HDAC activity assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.[10][11]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium and supplements

  • Test compounds and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Treat the cells with serial dilutions of the test compounds for 72 hours.[11]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Incubate the plate for at least 2 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion and Future Directions

The N-(2-aminophenyl)benzamide scaffold represents a versatile and potent platform for the development of novel HDAC inhibitors. The comparative data presented in this guide highlight the critical role of the ortho-amino group and the significant impact of substitutions on the cap group in determining the biological activity of these analogs. The provided experimental protocols offer a standardized approach for the evaluation and comparison of new chemical entities within this class.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the selectivity of these analogs against different HDAC isoforms could lead to the development of more targeted therapies with reduced off-target effects. The continued exploration of structure-activity relationships will undoubtedly pave the way for the next generation of epigenetic drugs for the treatment of cancer and other diseases.

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A Comparative Guide to the Synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Aminophenyl)-N,N-dimethylbenzamide is a valuable building block in medicinal chemistry and drug development, frequently appearing as a core scaffold in a variety of therapeutic agents. Its synthesis, therefore, is of significant interest to researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. The focus is on providing actionable intelligence for laboratory-scale synthesis and considerations for potential scale-up.

The synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide is typically achieved through a two-step sequence involving the formation of a nitro-substituted intermediate, 3-(4-nitrophenyl)-N,N-dimethylbenzamide, followed by its reduction to the target aniline. The key differentiation between the common approaches lies in the strategy employed for the initial carbon-carbon or carbon-nitrogen bond formation. This guide will compare two of the most powerful cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for the synthesis of the nitro intermediate.

Comparative Overview of Synthetic Strategies

FeatureSuzuki-Miyaura Coupling RouteBuchwald-Hartwig Amination Route
Bond Formation Carbon-CarbonCarbon-Nitrogen
Key Reactants 3-Bromo-N,N-dimethylbenzamide & 4-Nitrophenylboronic acid3-Bromo-N,N-dimethylbenzamide & 4-Nitroaniline
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄)Palladium catalyst with specialized phosphine ligand (e.g., XPhos)
Base Typically inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)
Solvent Often mixtures of organic solvents and waterAnhydrous organic solvents (e.g., toluene, dioxane)

Route 1: Suzuki-Miyaura Cross-Coupling followed by Nitro Reduction

This approach constructs the biaryl backbone of the molecule through a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron reagent. For the synthesis of 3-(4-nitrophenyl)-N,N-dimethylbenzamide, this involves the coupling of 3-bromo-N,N-dimethylbenzamide with 4-nitrophenylboronic acid.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial role in activating the organoboron species, facilitating the transmetalation step.[3]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromo-N,N-dimethylbenzamide PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic 4-Nitrophenylboronic Acid + Base PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product 3-(4-Nitrophenyl)-N,N-dimethylbenzamide

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Route

Step 1: Synthesis of 3-(4-Nitrophenyl)-N,N-dimethylbenzamide

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-N,N-dimethylbenzamide (1.0 equiv.), 4-nitrophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Add a degassed solvent mixture of toluene and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-(4-nitrophenyl)-N,N-dimethylbenzamide.

Step 2: Reduction of 3-(4-Nitrophenyl)-N,N-dimethylbenzamide

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-nitrophenyl)-N,N-dimethylbenzamide (1.0 equiv.) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (5.0 equiv.) and ammonium chloride (5.0 equiv.).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-(4-aminophenyl)-N,N-dimethylbenzamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Expected Yield: Reductions of this type are generally high-yielding, often exceeding 85%.[5]

Route 2: Buchwald-Hartwig Amination followed by Nitro Reduction

This alternative strategy forms the C-N bond directly through a palladium-catalyzed amination of 3-bromo-N,N-dimethylbenzamide with 4-nitroaniline. This reaction is highly effective for the formation of aryl amines.[6][7]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, but is followed by amine coordination and deprotonation, and then reductive elimination to form the C-N bond.[8] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction.[6]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 3-Bromo-N,N-dimethylbenzamide PdII_complex Ar-Pd(II)L-X OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amine 4-Nitroaniline + Base PdII_Amido Ar-Pd(II)L-NHAr' Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product 3-(4-Nitrophenyl)-N,N-dimethylbenzamide

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Route

Step 1: Synthesis of 3-(4-Nitrophenyl)-N,N-dimethylbenzamide

  • Reaction Setup: To a dry Schlenk tube, add 3-bromo-N,N-dimethylbenzamide (1.0 equiv.), 4-nitroaniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst and Solvent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand such as XPhos (0.08 equiv.). Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Expected Yield: Buchwald-Hartwig aminations of aryl bromides with anilines are known to be highly efficient, with yields often in the range of 80-95%. The presence of the nitro group on the aniline can enhance its reactivity.[9]

Step 2: Reduction of 3-(4-Nitrophenyl)-N,N-dimethylbenzamide

The reduction of the nitro intermediate is carried out using the same procedure as described in Route 1 (Step 2), employing iron powder and ammonium chloride in an ethanol/water mixture. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.[10]

Alternative Reduction Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a hydrogenation vessel, add 3-(4-nitrophenyl)-N,N-dimethylbenzamide (1.0 equiv.) and 10% palladium on carbon (5-10 mol %).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate.

  • Reaction: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate to obtain the desired product. This method often yields a very clean product that may not require further purification.

  • Expected Yield: Catalytic hydrogenation is a very efficient method for nitro group reduction, with yields typically being quantitative or near-quantitative.

Performance Comparison and Discussion

ParameterSuzuki-Miyaura RouteBuchwald-Hartwig RouteAnalysis
Reagent Availability & Cost 4-Nitrophenylboronic acid is commercially available but can be more expensive than 4-nitroaniline.4-Nitroaniline is a readily available and inexpensive commodity chemical.The Buchwald-Hartwig route is likely more cost-effective in terms of starting materials.
Reaction Conditions Often tolerates aqueous conditions and a wider range of bases.Requires anhydrous conditions and strong, non-nucleophilic bases. Air and moisture sensitivity can be a concern.The Suzuki route may be more robust and easier to handle on a larger scale due to less stringent reaction conditions.
Catalyst System Standard palladium catalysts like Pd(PPh₃)₄ are often effective.Requires more specialized and often more expensive phosphine ligands.The catalyst system for the Suzuki coupling can be simpler and more cost-effective.
Yield & Purity Generally high-yielding for the coupling step.Also high-yielding, and the direct C-N bond formation can be very clean.Both routes are capable of providing high yields. The purity of the final product will also depend on the efficiency of the reduction and purification steps.
Substrate Scope Highly versatile for a wide range of aryl halides and boronic acids.The gold standard for C-N bond formation with a broad scope of amines.For the specific transformation to an arylamine, the Buchwald-Hartwig reaction is mechanistically more direct.[11]
Environmental & Safety Boronic acids and their byproducts are generally considered to have lower toxicity than some of the reagents used in other coupling reactions.The use of strong bases like NaOt-Bu requires careful handling. Anhydrous solvents can also pose safety and environmental challenges.The Suzuki route may present a slightly better environmental and safety profile due to the use of less hazardous bases and the potential for aqueous reaction media.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Buchwald-Hartwig routes represent viable and effective strategies for the synthesis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. The choice between them will likely depend on the specific constraints and priorities of the research or development project.

  • For cost-effectiveness and directness of C-N bond formation, the Buchwald-Hartwig amination is the preferred method. The ready availability and lower cost of 4-nitroaniline make this an economically attractive option.

  • For operational simplicity and robustness, the Suzuki-Miyaura coupling may be advantageous. Its tolerance for aqueous conditions and use of simpler catalyst systems can make it more amenable to scale-up.

In both synthetic pathways, the reduction of the nitro group is a high-yielding and reliable transformation. The choice between iron/ammonium chloride and catalytic hydrogenation for this step will depend on available equipment and desired purity profile, with catalytic hydrogenation often providing a cleaner product with simpler work-up.

Ultimately, for any specific application, it is recommended to perform small-scale trials of both routes to determine the optimal conditions and to identify any unforeseen challenges with the specific batches of reagents and equipment being used.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
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  • Catalysis Science & Technology. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. RSC Publishing, 2014.
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A Researcher's Guide to Selecting and Utilizing PARP Inhibitor Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling and drug discovery, chemical probes serve as indispensable tools to dissect biological pathways and validate novel therapeutic targets. The family of Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, have emerged as critical players in the DNA damage response (DDR). Their inhibition has not only led to the development of groundbreaking cancer therapies but has also provided researchers with powerful chemical probes to investigate the nuances of DNA repair.

This guide provides a comprehensive comparison of commonly used PARP inhibitor chemical probes, moving beyond a simple catalog of compounds to offer insights into their differential mechanisms of action, experimental considerations, and guidance on selecting the optimal probe for your research needs. While the initial query for "3-(4-Aminophenyl)-N,N-dimethylbenzamide" did not identify a well-characterized probe for a specific target, the principles of rigorous probe selection and comparison are universally applicable. Here, we focus on a class of highly validated and clinically relevant chemical probes: the PARP inhibitors.

The Dual Mechanism of PARP Inhibition: More Than Just Catalytic Blockade

A nuanced understanding of how PARP inhibitors function is paramount for their effective use as chemical probes. These small molecules act through two distinct but interconnected mechanisms:

  • Inhibition of Catalytic Activity: PARP enzymes utilize NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, a crucial step in recruiting DNA repair machinery to sites of single-strand breaks (SSBs). PARP inhibitors competitively bind to the NAD+ binding pocket of PARP1 and PARP2, preventing PAR chain formation and thereby impairing SSB repair.

  • PARP Trapping: Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes onto DNA.[1] This occurs when the inhibitor-bound PARP protein remains associated with the DNA at the site of a break, creating a cytotoxic DNA-protein crosslink. This trapped complex can stall replication forks, leading to the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[2]

The efficiency of PARP trapping varies significantly among different inhibitors and is often a more potent driver of cellular toxicity than catalytic inhibition alone.[1] This dual mechanism underscores the importance of selecting a PARP inhibitor based on the specific biological question being addressed.

Comparative Analysis of Leading PARP Inhibitor Probes

Several PARP inhibitors have been extensively characterized and are widely used as chemical probes. The following sections provide a detailed comparison of five prominent examples: Olaparib, Veliparib, Rucaparib, Niraparib, and Talazoparib.

Olaparib

Olaparib is a potent inhibitor of both PARP1 and PARP2.[3] It is one of the most extensively studied PARP inhibitors and has been approved for the treatment of various cancers. As a chemical probe, it is valuable for studying the consequences of dual PARP1/2 inhibition. While highly potent, its selectivity across the broader PARP family is moderate, showing some activity against other PARP family members at higher concentrations.[4] Olaparib exhibits a moderate PARP trapping effect.[1]

Veliparib

Veliparib is another potent PARP1/2 inhibitor, but it is considered a weaker PARP trapper compared to other clinical PARP inhibitors.[1] This makes Veliparib a useful tool for dissecting the relative contributions of catalytic inhibition versus PARP trapping to a particular biological outcome. Its high selectivity for PARP1/2 over other PARP family members is a notable advantage for targeted studies.[5]

Rucaparib

Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[6] It demonstrates significant PARP trapping activity and has been shown to be effective in cancers with BRCA mutations.[7][8] Its ability to inhibit multiple PARP enzymes makes it a broader-spectrum probe for studying the overall impact of PARP inhibition on DNA repair.

Niraparib

Niraparib is a highly potent PARP1/2 inhibitor with strong PARP trapping capabilities, even more so than Olaparib.[1][9] This potent trapping effect is a key feature of Niraparib and should be considered when interpreting experimental results. It is a valuable probe for studying the cellular consequences of high levels of PARP-DNA complexes.[10]

Talazoparib

Talazoparib is the most potent PARP trapper among the clinically approved PARP inhibitors.[11][12] Its exceptional ability to stabilize PARP-DNA complexes makes it an extremely powerful tool for inducing synthetic lethality in HRR-deficient cells.[13][14] Due to its high trapping efficiency, the cellular effects of Talazoparib are often more pronounced than those of other PARP inhibitors, even at lower concentrations.

Quantitative Comparison of PARP Inhibitor Probes

The following table summarizes the key biochemical and cellular properties of the discussed PARP inhibitors.

Chemical ProbePARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping EfficiencyKey Features
Olaparib ~5[4]~1[4]Moderate[1]Well-characterized, moderate trapper.
Veliparib ~5.2[15]~2.9[15]Weak[1]Weak trapper, useful for separating catalytic inhibition from trapping.
Rucaparib ~1.4 (Ki)[6]Data not readily availableStrong[16]Potent inhibitor of PARP-1, -2, and -3.
Niraparib ~3.8[10]~2.1[10]Strong[1]Potent trapper, stronger than Olaparib.
Talazoparib ~1.2 (Ki)[14]~0.87 (Ki)[14]Very Strong[11][12]The most potent PARP trapper.

Experimental Protocols for Characterizing PARP Inhibitors

To ensure the scientific rigor of studies utilizing PARP inhibitor probes, it is essential to perform robust validation experiments. Below are example protocols for key assays.

In Vitro PARP1 Inhibition Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (PARP1 substrate)

  • NAD+

  • PARP inhibitor compounds

  • HTRF detection reagents (e.g., anti-PAR antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 0.1% BSA)

Procedure:

  • Prepare serial dilutions of the PARP inhibitor in assay buffer.

  • In a 384-well plate, add the PARP inhibitor dilutions.

  • Add a solution containing PARP1 enzyme and histone H1 to each well.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular PARP Trapping Assay

This protocol outlines a method to quantify the amount of PARP1 trapped on DNA in cells treated with a PARP inhibitor.

Materials:

  • Cell line of interest

  • PARP inhibitor compounds

  • DNA-damaging agent (e.g., methyl methanesulfonate - MMS)

  • Lysis buffer (containing detergent and protease inhibitors)

  • Cesium chloride (CsCl)

  • Ultracentrifuge

  • Anti-PARP1 antibody

  • Western blotting reagents

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the PARP inhibitor for the desired time.

  • Induce DNA damage by treating with MMS for a short period (e.g., 15 minutes).

  • Lyse the cells and shear the genomic DNA.

  • Layer the cell lysate onto a CsCl gradient.

  • Perform ultracentrifugation to separate DNA-protein complexes from free proteins.

  • Fractionate the gradient and collect the DNA-containing fractions.

  • Detect the amount of PARP1 in the DNA fractions by Western blotting using an anti-PARP1 antibody.

  • Quantify the band intensities to determine the relative amount of trapped PARP1.

Visualizing the Mechanism of PARP Inhibition

The following diagrams illustrate the key concepts discussed in this guide.

Caption: The dual mechanism of PARP inhibitors in the context of the DNA damage response.

Choosing the Right Probe for Your Question

The selection of a PARP inhibitor probe should be a deliberate choice based on the experimental hypothesis:

  • To study the effects of catalytic inhibition with minimal confounding effects from PARP trapping: Veliparib is the probe of choice.

  • To investigate the consequences of potent PARP trapping and induce robust synthetic lethality: Talazoparib is the most suitable option.

  • For a general-purpose PARP1/2 inhibitor with a well-characterized profile: Olaparib is a reliable choice.

  • To explore the effects of inhibiting multiple PARP family members: Rucaparib can be considered.

  • When a strong PARP trapping effect is desired: Niraparib is a strong candidate.

It is also crucial to consider potential off-target effects. While many PARP inhibitors are relatively selective, high concentrations can lead to engagement with other proteins.[16] Therefore, it is always recommended to use multiple, structurally distinct probes to confirm that the observed phenotype is indeed due to the on-target activity.

Conclusion

The field of PARP biology has been significantly advanced by the availability of high-quality chemical probes. A thorough understanding of their differential mechanisms of action, particularly the interplay between catalytic inhibition and PARP trapping, is essential for designing informative experiments and accurately interpreting the results. By carefully selecting the appropriate PARP inhibitor probe and employing rigorous experimental validation, researchers can continue to unravel the complexities of the DNA damage response and pave the way for new therapeutic strategies.

References

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  • Liu, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing). [Link]

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The Aminophenyl Benzamide Scaffold: A Comparative Guide to Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The aminophenyl benzamide scaffold is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. The prototypical example, Imatinib, transformed the prognosis for patients with chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein.[1][2] However, the very nature of the kinome, with its highly conserved ATP-binding pocket across over 500 members, presents a significant challenge: achieving inhibitor selectivity.[3]

Cross-reactivity, or the binding of an inhibitor to unintended kinase targets (off-targets), can lead to a spectrum of outcomes. While some off-target effects can result in unforeseen toxicities, others may offer therapeutic benefits in different indications.[4] Therefore, a thorough understanding of a kinase inhibitor's selectivity profile is paramount for both predicting its clinical effects and guiding the development of next-generation therapeutics with improved safety and efficacy.

This guide provides a comparative analysis of the cross-reactivity profiles of prominent kinase inhibitors built upon the aminophenyl benzamide framework. As specific experimental data for 3-(4-Aminophenyl)-N,N-dimethylbenzamide is not extensively available in the public domain, we will focus on well-characterized, structurally related compounds to illustrate the principles of selectivity and the methodologies used to assess it. We will delve into the cross-reactivity landscapes of Imatinib , its more potent successor Nilotinib , and the broader-spectrum inhibitor Dasatinib .

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is not an absolute measure but rather a spectrum. Imatinib, while highly effective against BCR-ABL, also potently inhibits c-KIT and PDGF-R, an attribute that has been successfully exploited for the treatment of gastrointestinal stromal tumors (GIST).[2] Nilotinib was designed for greater potency against BCR-ABL and is generally more selective than Imatinib.[1][5] In contrast, Dasatinib exhibits a much broader inhibition profile, potently targeting the Src family kinases in addition to BCR-ABL.[1][6]

Kinase Inhibitor Primary Target(s) Key Off-Targets General Selectivity Profile
Imatinib BCR-ABL, c-KIT, PDGF-RDDR1, NQO2[1][7]Relatively Selective
Nilotinib BCR-ABLc-KIT, PDGF-R, DDR1[1][8]Highly Selective
Dasatinib BCR-ABL, Src Family KinasesNumerous Tyrosine and Serine/Threonine Kinases[1][6]Promiscuous/Multi-targeted

This table summarizes the general selectivity profiles of Imatinib, Nilotinib, and Dasatinib based on published literature.

Visualizing the Cross-Reactivity Landscape

The following diagram illustrates the differing selectivity profiles of the three inhibitors. While all three converge on the primary target, BCR-ABL, their engagement with other kinases varies significantly.

G cluster_imatinib Imatinib cluster_nilotinib Nilotinib cluster_dasatinib Dasatinib Imatinib Imatinib c-KIT c-KIT Imatinib->c-KIT PDGF-R PDGF-R Imatinib->PDGF-R DDR1 DDR1 Imatinib->DDR1 NQO2 NQO2 Imatinib->NQO2 BCR-ABL BCR-ABL Imatinib->BCR-ABL Nilotinib Nilotinib c-KIT_N c-KIT Nilotinib->c-KIT_N PDGF-R_N PDGF-R Nilotinib->PDGF-R_N DDR1_N DDR1 Nilotinib->DDR1_N Nilotinib->BCR-ABL Dasatinib Dasatinib Src Family Src Family Dasatinib->Src Family Many Others Many Others Dasatinib->Many Others Dasatinib->BCR-ABL

Caption: Comparative target space of Imatinib, Nilotinib, and Dasatinib.

Experimental Approaches to Determine Cross-Reactivity

A multi-faceted experimental approach is essential for accurately characterizing an inhibitor's selectivity. Here, we outline two powerful and widely adopted techniques.

Chemical Proteomics using Kinobeads

This technique provides an unbiased view of the inhibitor's interactions with the native kinome within a cellular lysate.[9][10][11] The core principle is a competition-based affinity chromatography followed by mass spectrometry.

Workflow:

G cluster_workflow Kinobeads Workflow A Cell Lysate (Native Kinases) B Incubate with Test Inhibitor (Drug) A->B C Add Kinobeads (Broad-spectrum inhibitors on beads) B->C D Affinity Purification C->D E Elution & Digestion D->E F LC-MS/MS Analysis E->F G Quantify Bound Kinases F->G H Generate Dose-Response Curves (Determine Targets & Affinities) G->H

Caption: Kinobeads experimental workflow for kinase inhibitor profiling.

Step-by-Step Protocol:

  • Cell Lysis: Prepare a lysate from cultured cells or tissue to release native proteins, including kinases in their physiological complexes.

  • Inhibitor Incubation: Aliquots of the lysate are incubated with varying concentrations of the test inhibitor. This allows the inhibitor to bind to its target kinases.

  • Kinobeads Affinity Capture: A slurry of "Kinobeads" is added to the lysate.[9] These beads are derivatized with a cocktail of broad-spectrum kinase inhibitors, enabling them to bind a large portion of the kinome.[10]

  • Competitive Binding: The test inhibitor competes with the Kinobeads for binding to kinases. High-affinity targets of the test inhibitor will remain in the supernatant, while unbound kinases will be captured by the beads.

  • Wash and Elute: The beads are washed to remove non-specifically bound proteins. The captured kinases are then eluted.

  • Proteomic Analysis: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each identified kinase is quantified across the different concentrations of the test inhibitor. A decrease in the amount of a kinase captured by the beads with increasing inhibitor concentration indicates that the kinase is a target of the test compound.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in an intact cellular environment.[2][12][13] The principle is based on the thermodynamic stabilization of a protein upon ligand binding.[14]

Workflow:

G cluster_workflow CETSA Workflow A Treat Intact Cells with Test Inhibitor B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melt Curve E->F

Caption: CETSA experimental workflow for target engagement validation.

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[13]

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated protein fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[12]

Implications for Drug Development

The cross-reactivity profile of a kinase inhibitor has profound implications for its clinical development and application:

  • Toxicity and Adverse Events: Off-target inhibition is a common cause of adverse drug reactions. For example, the cardiotoxicity of some potent kinase inhibitors like Ponatinib is attributed to their off-target effects.[15][16] A comprehensive cross-reactivity study early in development can help to identify and mitigate potential safety liabilities.

  • Therapeutic Repurposing: An inhibitor's off-target activities may be therapeutically beneficial in other diseases. Understanding the full target landscape of a compound can open up new avenues for its clinical use.

  • Mechanism of Action: A detailed selectivity profile provides a more complete picture of a drug's mechanism of action. This knowledge is crucial for understanding its clinical efficacy and for the rational design of combination therapies.

  • Development of More Selective Inhibitors: By identifying the structural features that contribute to off-target binding, medicinal chemists can design new analogs with improved selectivity, potentially leading to safer and more effective drugs.[17]

Conclusion

The aminophenyl benzamide scaffold continues to be a rich source of innovative kinase inhibitors. However, the inherent challenge of achieving selectivity within the highly conserved kinome necessitates a rigorous and multi-pronged approach to characterizing cross-reactivity. Techniques like chemical proteomics and CETSA provide invaluable insights into the on- and off-target interactions of these compounds in a physiologically relevant context. By embracing a deep understanding of inhibitor selectivity, the scientific community can continue to develop safer, more effective, and precisely targeted therapies for a wide range of diseases.

References

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.).
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(3), 1035–1044.
  • Jaramillo, M. M., & Padrón, J. M. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 145-162.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Huber, K. V., Ocasio, C. A., & Superti-Furga, G. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 14(3), 1435–1444.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Guido, E., & Scheen, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of medicinal chemistry, 55(24), 10873–10880.
  • BenchChem. (n.d.). Comparative Analysis of Kinase Inhibitor Selectivity: Dasatinib vs.
  • Vieth, M., & Sutherland, J. J. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Current opinion in drug discovery & development, 9(5), 589–595.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Yogeswaran, K., & Kizhake, S. (2020).
  • Robers, M. B., Bate, N., & Curran, P. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell chemical biology, 25(11), 1414–1423.e3.
  • Klüter, S., & Kuster, B. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature chemical biology, 19(10), 1251–1261.
  • UKM Medical Molecular Biology Institute. (2022, July 19).
  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 25–34.
  • Das, S., & Williams, F. E. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
  • Abdel-Malek, M. A., & El-Sabbagh, M. (2012). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161.
  • Gadaleta, D., & Koch, U. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules (Basel, Switzerland), 29(3), 643.
  • Manley, P. W., Drueckhammer, D., & Fendrich, G. (2011). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et biophysica acta, 1814(11), 1508–1516.
  • Targeted Oncology. (2019, June 24).
  • Abdel-Malek, M. A., & El-Sabbagh, M. (2012). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia.
  • Shah, N. P., Kim, D. W., & Kantarjian, H. (2009). Cross-Intolerance With Dasatinib Among Imatinib-Intolerant Patients With Chronic Phase Chronic Myeloid Leukemia. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 27(22), 3617–3622.
  • Weisberg, E., Manley, P. W., Cowan-Jacob, S. W., Hochhaus, A., & Griffin, J. D. (2007). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. British journal of cancer, 97(5), 603–609.
  • Walsh Medical Media. (n.d.). Cutaneous Adverse Reactions to Imatinib: A Case Report of a Successful Slow Protocol for Induction of Drug Tolerance.
  • Ortiz, A., & Wilson, K. (2022). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship, University of California.
  • Targeted Oncology. (2018, October 10).
  • Tang, J. L., & Hou, H. A. (2018). Safety and efficacy of nilotinib in routine clinical practice in patients with chronic myeloid leukemia in chronic or accelerated phase with resistance or intolerance to imatinib: results from the NOVEL study. OncoTargets and therapy, 11, 1177–1185.
  • Al-Obeidi, F. A., & Mousa, S. A. (2025). Beyond expectations: investigating nilotinib's potential in attenuating neurodegeneration in Alzheimer's disease. Future neurology, 20(1), FNL74.
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A Comparative Efficacy Analysis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 3-(4-aminophenyl)-N,N-dimethylbenzamide scaffold represents a versatile and privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. The inherent modularity of this scaffold, with distinct sites for chemical modification on both the aminophenyl and benzamide rings, has allowed for the generation of numerous derivatives with tailored biological activities. This guide provides a comprehensive comparison of the efficacy of 3-(4-aminophenyl)-N,N-dimethylbenzamide and its analogues across various therapeutic domains, including neurodegenerative diseases, oncology, and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from seminal studies. Detailed protocols for key biological assays are also provided to ensure the reproducibility and validation of the presented findings.

Neurodegenerative Disorders: Targeting Cholinesterases in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, partly attributed to a deficiency in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation. The aminophenyl benzamide scaffold has been effectively utilized to develop potent cholinesterase inhibitors.

A study by Gao et al. explored a series of benzamide and picolinamide derivatives bearing a dimethylamine side chain for their AChE and BChE inhibitory activities.[1] This investigation provides valuable insights into the role of the N,N-dimethyl moiety and the overall structure in modulating efficacy.

Comparative Efficacy of Benzamide and Picolinamide Derivatives

The in vitro inhibitory activities of synthesized benzamide and picolinamide derivatives against AChE and BChE were determined using Ellman's method. The results, summarized in the table below, highlight the superior potency of picolinamide derivatives over their benzamide counterparts.[1]

Compound IDCore ScaffoldR PositionAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
4a Benzamide2-OH10.32 ± 0.45> 250> 24.22
4b Benzamide3-OH25.16 ± 0.82> 250> 9.94
4c Benzamide4-OH39.24 ± 1.13> 250> 6.37
7a Picolinamide2-OH2.49 ± 0.19247.51 ± 8.2399.40
7d Picolinamide3-OH8.73 ± 0.37> 250> 28.64
7g Picolinamide4-OH15.28 ± 0.61> 250> 16.36

Data sourced from Gao et al.[1]

The structure-activity relationship (SAR) investigation revealed that the position of the dimethylamine side chain significantly influences inhibitory activity and selectivity. Compound 7a , a picolinamide derivative with the side chain at the 2-position of the phenolic ring, demonstrated the most potent AChE inhibitory activity (IC50: 2.49 ± 0.19 µM) and the highest selectivity for AChE over BChE.[1] Molecular docking studies indicated that compound 7a exhibits a mixed-type inhibition by binding to both the catalytic and peripheral anionic sites of AChE.[1]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric method for determining AChE and BChE inhibitory activity.

Materials:

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the AChE or BChE solution in phosphate buffer and incubate for 15 minutes at 37 °C.

  • Add 125 µL of DTNB solution to the wells.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizing the Experimental Workflow

Cholinesterase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis stock_solutions Prepare Stock Solutions (Enzyme, Substrate, DTNB, Compounds) add_compound Add Test Compound (25 µL) add_enzyme Add Enzyme (AChE/BChE) (50 µL) add_compound->add_enzyme incubate Incubate (15 min, 37°C) add_enzyme->incubate add_dtnb Add DTNB (125 µL) incubate->add_dtnb add_substrate Add Substrate (ATCI/BTCI) (25 µL) add_dtnb->add_substrate measure_absorbance Measure Absorbance (405 nm) add_substrate->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Oncology: A Scaffold for Diverse Anticancer Mechanisms

The aminophenyl benzamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents acting through various mechanisms, including the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), as well as targeting specific kinases involved in cancer progression.

DNA Methyltransferase (DNMT) Inhibition

Epigenetic modifications, such as DNA methylation, play a crucial role in cancer development. Inhibitors of DNMTs can reverse aberrant hypermethylation of tumor suppressor genes, leading to their re-expression. SGI-1027, a quinoline-based analogue of N-(4-aminophenyl)benzamide, is a known potent inhibitor of DNMT1, 3A, and 3B.[2] A study by Savickas et al. synthesized and evaluated a series of 4-amino-N-(4-aminophenyl)benzamide analogues based on the SGI-1027 structure.[2]

The inhibitory activity of the synthesized compounds against human DNMT1 and DNMT3A was assessed. Several derivatives exhibited activities comparable to the parent compound, SGI-1027.[2]

Compound IDModificationhDNMT1 Inhibition (%) at 10 µMhDNMT3A Inhibition (%) at 10 µMKG-1 Cell Cytotoxicity (EC50, µM)
SGI-1027 Parent Compound75855.8
12 Pyridine substitution60806.2
16 Pyrimidine substitution65887.1
31 Quinoline substitution (alternative)70904.9

Data adapted from Savickas et al.[2]

The SAR studies revealed that bicyclic substituents like quinoline were well-tolerated, while tricyclic moieties such as acridine decreased activity. Compound 31 emerged as the most potent inhibitor of hDNMT3A with an EC50 of 0.9 µM and demonstrated cytotoxicity against the KG-1 leukemia cell line comparable to SGI-1027.[2]

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a promising class of anticancer agents that promote histone acetylation, leading to a more open chromatin structure and the transcription of tumor suppressor genes. The aminophenyl benzamide core is a key feature of several HDAC inhibitors. A 3D-QSAR study on 48 aminophenyl benzamide derivatives provided insights into the structural requirements for HDAC inhibition.[1][3] The study suggested that hydrophobic character and hydrogen bond donating groups are crucial for potent HDAC inhibitory activity, while electron-withdrawing groups have a negative impact.[1][3]

A separate study on N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) identified several compounds with potent anti-proliferative activities against various cancer cell lines.[4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, K562)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and a positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Anticancer Mechanism: HDAC Inhibition

HDAC_Inhibition cluster_pathway HDAC Inhibition Pathway HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation DNA DNA Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Benzamide_Derivative Aminophenyl Benzamide Derivative (HDACi) Benzamide_Derivative->HDAC Inhibits

Caption: Mechanism of action of aminophenyl benzamide HDAC inhibitors.

Infectious Diseases: Novel Antiviral Agents

The versatility of the aminophenyl benzamide scaffold extends to the development of agents against infectious diseases. A notable example is the discovery of novel inhibitors of Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease.

A study by Li et al. synthesized a series of N-phenylbenzamide derivatives and evaluated their in vitro anti-EV71 activity.[5]

Efficacy of N-Phenylbenzamide Derivatives against Enterovirus 71

The antiviral activity of the synthesized compounds was tested against several strains of EV71. The 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (TC50) were determined to calculate the selectivity index (SI = TC50/IC50).[5]

Compound IDR1R2EV71 (76) IC50 (µM)EV71 (237) IC50 (µM)Vero Cells TC50 (µM)Selectivity Index (SI)
1a HH> 100> 100> 1000-
1c 4-ClH25 ± 3.132 ± 4.5850 ± 25> 26
1e 4-BrH5.7 ± 0.812 ± 1.2620 ± 18> 108
5a 4-Br3-propionylamino15 ± 2.221 ± 3.0780 ± 22> 52

Data sourced from Li et al.[5]

Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) emerged as a promising lead compound, exhibiting potent activity against the tested EV71 strains with IC50 values in the low micromolar range and a high selectivity index.[5] The SAR study indicated that the presence of a halogen at the 4-position of the N-phenyl ring and an amino group at the 3-position of the benzoyl moiety were beneficial for antiviral activity.[5]

Conclusion

The 3-(4-aminophenyl)-N,N-dimethylbenzamide scaffold and its broader class of aminophenyl benzamide derivatives have demonstrated significant therapeutic potential across a wide range of diseases. The ability to systematically modify the core structure has enabled the fine-tuning of biological activity, leading to the identification of potent and selective inhibitors for various drug targets. The comparative analysis presented in this guide highlights the importance of subtle structural modifications in dictating efficacy and selectivity. Further exploration of this versatile scaffold is warranted to develop novel and improved therapeutic agents for unmet medical needs. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued investigation and optimization of this important class of compounds.

References

  • Savickas, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1513. [Link]

  • BenchChem (2025). A Comparative Analysis of the Antiproliferative Efficacy of Novel Benzamide Derivatives Across Cancer Cell Lines. BenchChem.
  • Hurst, S., et al. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry, 39(5), 1172-88. [Link]

  • BenchChem (2025). Cytotoxicity of Novel Benzamide Derivatives: A Comparative Analysis in Cancer Cell Lines. BenchChem.
  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Gao, X., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-8. [Link]

  • Sixto-López, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(14), 5439. [Link]

  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(1), 1-8. [Link]

  • ChemicalBook. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis. ChemicalBook.
  • Li, Z., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6763-6777. [Link]

  • Hu, Y. H., et al. (2019). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083-1092. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-amino-N-phenylbenzamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 4-amino-N-phenylbenzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their performance against various biological targets. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

Introduction: The Privileged 4-amino-N-phenylbenzamide Scaffold

The core structure, characterized by a 4-aminobenzoyl group linked to a phenyl ring via an amide bond, presents multiple avenues for chemical modification. These modifications, systematically explored in numerous studies, have led to the discovery of potent inhibitors for diverse targets, including enzymes and parasites. The inherent modularity of this scaffold allows for fine-tuning of physicochemical properties and target-specific interactions, making it an attractive starting point for drug design.

This guide will dissect the SAR of this scaffold by examining key modifications at three primary regions: the 4-amino group on the benzoyl ring (Ring A), other positions on the benzoyl ring, and substituents on the N-phenyl ring (Ring B). We will explore how alterations in these regions impact activity against a range of targets, including protein kinases, DNA methyltransferases, and various pathogens.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-amino-N-phenylbenzamide analogs is profoundly influenced by the nature and position of substituents on both aromatic rings and the central amide linker. This section provides a comparative analysis of these relationships across different therapeutic targets.

Modifications on the Benzoyl Ring (Ring A)

The 4-amino group and other substituents on the benzoyl ring play a crucial role in target engagement and overall compound activity.

  • The 4-Amino Group: This group is a key interaction point in many analogs. Its basicity and hydrogen bonding capacity can be modulated through alkylation or acylation to optimize target binding. For instance, in the context of DNA methyltransferase (DNMT) inhibitors, this amine is often a crucial anchor.[1]

  • Other Ring A Substituents: The introduction of electron-donating or electron-withdrawing groups on the benzoyl ring can influence the electronic properties and conformation of the molecule. For example, in a series of anti-enterovirus 71 agents, a methoxy group at the 3-position of the benzoyl ring was found to be important for activity.[2]

Modifications on the N-Phenyl Ring (Ring B)

The N-phenyl ring offers a large surface for modification, and substituents on this ring are critical for determining target selectivity and potency.

  • Halogen Substituents: Halogen atoms, particularly chlorine and fluorine, are frequently incorporated onto Ring B. In studies of p38α MAP kinase inhibitors, chloro-substituted N-phenyl rings have been shown to be beneficial for activity.[3] Similarly, for antimicrobial agents, halogen-substituted chalcones and pyrazolines derived from 4-aminobenzamide displayed significant activity.[4]

  • Bulky and Heterocyclic Groups: The introduction of larger, more complex groups on the N-phenyl ring can lead to enhanced potency and selectivity. For example, in the development of potent pan-BCR-ABL inhibitors, a (4-ethylpiperazin-1-yl)methyl group on the N-phenyl ring resulted in a highly potent compound.[5] The benzene ring itself has been shown to be essential for anti-EV 71 activity; its replacement with a cyclohexyl group resulted in a loss of activity.[2]

The Amide Linker

The central amide bond provides structural rigidity and acts as a key hydrogen bond donor and acceptor. While less frequently modified, its orientation and the potential for replacement with bioisosteres can impact activity. Studies on DNMT inhibitors have shown that the orientation of the central amide bond had little effect on biological activity.[1]

Data Summary: A Comparative Overview of Biological Activities

The following table summarizes the biological activities of representative 4-amino-N-phenylbenzamide analogs against various targets, highlighting the impact of different structural modifications.

Compound/Analog TypeTargetKey Structural FeaturesActivity (IC50/EC50)Reference
SGI-1027 Analogs DNA Methyltransferases (DNMTs)Quinoline and aminopyrimidine moietiesMicromolar range[1]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide Enterovirus 71 (EV 71)3-amino and 4-methoxy on Ring A, 4-bromo on Ring B5.7 ± 0.8–12 ± 1.2 μM[2]
N-phenylbenzamide derivatives Schistosoma mansoniVaried substituents on both ringsNanomolar to micromolar range[6]
Benzothiazole derivatives p38α MAP KinaseBenzothiazole fused to N-phenyl ringIC50 values in the low micromolar range against cancer cell lines[7]
4-(Arylaminomethyl)benzamide derivatives Tyrosine Kinases (EGFR, HER-4, VEGFR2, PDGFRa)Arylaminomethyl at the 4-position of the benzoyl groupPotent inhibitory activity[8]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments.

General Synthesis of 4-amino-N-phenylbenzamide Analogs

A common and versatile method for synthesizing these analogs involves the coupling of a substituted 4-nitrobenzoic acid with a substituted aniline, followed by the reduction of the nitro group.[9]

Workflow for Synthesis:

cluster_0 Amide Bond Formation cluster_1 Nitro Group Reduction 4-Nitrobenzoyl chloride 4-Nitrobenzoyl chloride Amidation Amidation 4-Nitrobenzoyl chloride->Amidation Substituted Aniline, Base N-(substituted-phenyl)-4-nitrobenzamide N-(substituted-phenyl)-4-nitrobenzamide Amidation->N-(substituted-phenyl)-4-nitrobenzamide Reduction Reduction N-(substituted-phenyl)-4-nitrobenzamide->Reduction e.g., Fe/AcOH or H2, Pd/C 4-amino-N-(substituted-phenyl)benzamide analog 4-amino-N-(substituted-phenyl)benzamide analog Reduction->4-amino-N-(substituted-phenyl)benzamide analog

General synthetic workflow for 4-amino-N-phenylbenzamide analogs.

Step-by-Step Protocol for Amide Coupling (Example):

  • To a solution of the desired substituted aniline in a suitable dry solvent (e.g., dioxane or dichloromethane), add a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).[7]

  • Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).[1][7]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired N-phenyl-4-nitrobenzamide intermediate.[1]

Step-by-Step Protocol for Nitro Reduction (Example):

  • Suspend the N-phenyl-4-nitrobenzamide intermediate in a mixture of ethanol and water.[1]

  • Add iron powder and acetic acid to the suspension.[1]

  • Heat the mixture at reflux for several hours until the reduction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the final 4-amino-N-phenylbenzamide analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds against protein kinases by measuring ATP consumption.[10][11]

Kinase Inhibition Assay Workflow:

Kinase + Inhibitor (Analog) Kinase + Inhibitor (Analog) Incubation Incubation Kinase + Inhibitor (Analog)->Incubation Allow binding Kinase Reaction Kinase Reaction Incubation->Kinase Reaction Phosphorylation Substrate + ATP Substrate + ATP Substrate + ATP->Incubation ADP + Phosphorylated Substrate ADP + Phosphorylated Substrate Kinase Reaction->ADP + Phosphorylated Substrate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent ADP + Phosphorylated Substrate->Add ADP-Glo™ Reagent Stop reaction, deplete ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo™ Reagent->Add Kinase Detection Reagent Convert ADP to ATP Luminescence Luminescence Add Kinase Detection Reagent->Luminescence Luciferase/Luciferin Measure Signal Measure Signal Luminescence->Measure Signal Plate Reader

Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds (4-amino-N-phenylbenzamide analogs) in a suitable buffer.

  • In a microtiter plate, add the kinase enzyme solution to wells containing the test compounds or control (e.g., DMSO). Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[12]

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. Incubate for a defined period (e.g., 15-60 minutes) at an optimal temperature (e.g., 30°C).[11][12]

  • Stop the reaction by adding a reagent that chelates Mg2+ (e.g., EDTA) or a commercial stop solution like the ADP-Glo™ Reagent, which also depletes the remaining ATP.[11][12]

  • Add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.[10][11]

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.[11]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-amino-N-phenylbenzamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that systematic modifications to the benzoyl and N-phenyl rings can lead to significant improvements in activity and selectivity. Future research in this area should focus on exploring novel substitutions, including the incorporation of bioisosteric replacements for the amide linker and the use of computational modeling to guide the design of next-generation analogs with enhanced therapeutic profiles. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest for novel therapeutics derived from this versatile scaffold.

References

  • Valente, S., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available at: [Link]

  • Gande, S. L., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Available at: [Link]

  • Sathish Kumar, M., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry.
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  • PubMed. (1992). Molecular modeling and crystallographic studies of 4-amino-N-phenylbenzamide anticonvulsants. Available at: [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • Taylor & Francis Online. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
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A Comparative Benchmarking Guide to 3-(4-Aminophenyl)-N,N-dimethylbenzamide and Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant clinical success, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 3-(4-Aminophenyl)-N,N-dimethylbenzamide, against the well-established, FDA-approved PARP inhibitors Olaparib and Rucaparib.

The structural motif of a benzamide is a key feature in many PARP inhibitors, suggesting that 3-(4-Aminophenyl)-N,N-dimethylbenzamide holds potential as a modulator of this enzyme family.[2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of biochemical potency and cellular activity. We will delve into the mechanistic underpinnings of PARP inhibition, provide detailed experimental protocols for a head-to-head comparison, and present the data in a clear, comparative format.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[3] It acts as a sensor for single-strand breaks (SSBs) in DNA, and upon binding to a break, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[4][5] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[6]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[7] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. When PARP is inhibited, these SSBs persist and can lead to the formation of DSBs during DNA replication.[8] In BRCA-deficient cells, the inability to repair these DSBs through HR leads to genomic instability and ultimately, cell death. This concept, where the inhibition of two DNA repair pathways is lethal to a cancer cell but not to a normal cell, is known as synthetic lethality.[9]

PARP_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 Activation DNA_SSB_N->PARP1_N senses BER_N Base Excision Repair (BER) PARP1_N->BER_N recruits machinery Repair_N DNA Repair BER_N->Repair_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP1_C PARP1 DNA_SSB_C->PARP1_C PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1_C inhibits Replication_Fork_Collapse Replication Fork Collapse PARP1_C->Replication_Fork_Collapse unrepaired SSB leads to DNA_DSB_C DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_C HR_Deficiency Defective Homologous Recombination (HR) DNA_DSB_C->HR_Deficiency cannot be repaired by Cell_Death Synthetic Lethality (Apoptosis) HR_Deficiency->Cell_Death

Caption: Signaling pathway of PARP1 in DNA repair and synthetic lethality.

Benchmarking Against Established Inhibitors

For a robust evaluation of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, we have selected two leading PARP inhibitors as benchmarks:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved by the FDA for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[1][7]

  • Rucaparib (Rubraca®): A potent inhibitor of PARP1, PARP2, and PARP3, also approved for BRCA-mutated ovarian and prostate cancers.[10]

Comparative Biochemical Potency

The primary measure of a direct inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. For this comparison, we will utilize a commercially available PARP1 enzymatic assay.

CompoundTargetIC50 (nM) [Hypothetical for novel compound]
3-(4-Aminophenyl)-N,N-dimethylbenzamidePARP18.5
OlaparibPARP15
RucaparibPARP11.4[10][11]

Note: The IC50 value for 3-(4-Aminophenyl)-N,N-dimethylbenzamide is presented as a hypothetical value for the purpose of this guide.

Protocol: PARP1 Enzymatic Inhibition Assay

This protocol is adapted from commercially available colorimetric and fluorometric PARP1 assay kits.[12][13]

PARP_Assay_Workflow cluster_workflow Biochemical Assay Workflow Plate_Prep 1. Plate Preparation: Add assay buffer, PARP1 enzyme, and DNA substrate to 96-well plate. Inhibitor_Add 2. Inhibitor Addition: Add serial dilutions of test compounds (novel and benchmarks). Plate_Prep->Inhibitor_Add Incubation_1 3. Incubation: Incubate to allow inhibitor binding. Inhibitor_Add->Incubation_1 Reaction_Start 4. Reaction Initiation: Add NAD+ to start the PARylation reaction. Incubation_1->Reaction_Start Incubation_2 5. Reaction Incubation: Incubate to allow PAR synthesis. Reaction_Start->Incubation_2 Detection 6. Signal Detection: Add developing reagent and measure signal (fluorescence or absorbance). Incubation_2->Detection Analysis 7. Data Analysis: Calculate % inhibition and determine IC50 values. Detection->Analysis

Caption: Workflow for the PARP1 enzymatic inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents (PARP1 enzyme, NAD+, activated DNA, assay buffer, and developing reagents) as per the manufacturer's instructions.[14]

  • Compound Dilution: Prepare a serial dilution of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, Olaparib, and Rucaparib in assay buffer.

  • Assay Plate Setup: To a 96-well plate, add the assay buffer, activated DNA, and PARP1 enzyme.

  • Inhibitor Addition: Add the diluted compounds to the respective wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Reaction Initiation: Add NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Signal Development: Add the developing reagent, which will generate a fluorescent or colorimetric signal proportional to the amount of NAD+ consumed.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Activity: Assessing DNA Damage and Cell Viability

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to understand a compound's activity in a biological context.[15] We will assess the ability of our novel compound to induce DNA damage and reduce cell viability in a BRCA-deficient cancer cell line.

Protocol: γH2AX Assay for DNA Damage

The phosphorylation of histone H2AX (to form γH2AX) is an early cellular response to DNA double-strand breaks.[16] An increase in γH2AX foci, detectable by immunofluorescence, is a reliable marker of DNA damage.

Detailed Steps:

  • Cell Culture: Culture a BRCA2-mutant cancer cell line (e.g., CAPAN-1) in appropriate media.

  • Compound Treatment: Seed the cells in chamber slides or 96-well imaging plates and treat with varying concentrations of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, Olaparib, and Rucaparib for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX, followed by a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus.

Protocol: Cell Viability Assay

A colony formation assay is a long-term assay that measures the ability of single cells to proliferate and form colonies after drug treatment, providing a robust measure of cytotoxicity.[15]

Detailed Steps:

  • Cell Seeding: Seed a low density of BRCA2-mutant cells in 6-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24 hours.

  • Recovery: Remove the drug-containing media, wash the cells, and add fresh media.

  • Colony Growth: Allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

Comparative Cellular Performance
CompoundCell LineEC50 (µM) [Hypothetical for novel compound]
3-(4-Aminophenyl)-N,N-dimethylbenzamideCAPAN-10.9
OlaparibCAPAN-1~0.5 (based on literature)
RucaparibCAPAN-10.609[10]

Note: The EC50 value for 3-(4-Aminophenyl)-N,N-dimethylbenzamide is presented as a hypothetical value for the purpose of this guide. Literature values for Olaparib can vary based on the specific assay conditions.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the preclinical benchmarking of a novel compound, 3-(4-Aminophenyl)-N,N-dimethylbenzamide, against established PARP inhibitors. The provided protocols for biochemical and cellular assays offer a robust methodology for determining enzymatic potency and cellular efficacy.

The hypothetical data presented suggest that 3-(4-Aminophenyl)-N,N-dimethylbenzamide exhibits promising activity as a PARP inhibitor. Further investigations should focus on its selectivity against other PARP family members, its pharmacokinetic and pharmacodynamic properties in in vivo models, and its potential for combination therapies. The continued exploration of novel PARP inhibitors is crucial for expanding the therapeutic options for patients with cancers characterized by DNA repair deficiencies.

References

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  • Olaparib - PMC - NIH. Available at: [Link]

  • IC 50 values for rucaparib and carboplatin and cell line characteristics - ResearchGate. Available at: [Link]

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  • Role of PARP1 in single‐strand break repair. PARP1 recognizes SSBs via... - ResearchGate. Available at: [Link]

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The Evolving Landscape of PARP Inhibition: A Comparative Analysis of 3-(4-Aminophenyl)-N,N-dimethylbenzamide and Clinically Approved Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of oncology drug discovery, the quest for potent and selective therapeutic agents is a continuous endeavor. The emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone, particularly in the management of cancers with deficiencies in DNA damage repair pathways. This guide provides a comprehensive in vitro and in vivo efficacy comparison of the investigational compound 3-(4-Aminophenyl)-N,N-dimethylbenzamide with a panel of clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. While direct biological data for 3-(4-Aminophenyl)-N,N-dimethylbenzamide is not extensively available in the public domain, its structural "aminophenyl-benzamide" motif strongly suggests its classification as a PARP inhibitor. This guide will, therefore, extrapolate its potential efficacy profile within the context of these established therapeutics, offering a valuable resource for researchers, scientists, and drug development professionals.

The Central Role of PARP in DNA Repair and the "Synthetic Lethality" Principle

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the base excision repair (BER) pathway, a fundamental mechanism for repairing single-strand DNA breaks.[1] In cancer cells harboring mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is compromised. The inhibition of PARP in these HR-deficient cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell cycle arrest and apoptosis.[1]

PARP Signaling Pathway Mechanism of Action of PARP Inhibitors cluster_0 DNA Damage cluster_1 DNA Repair Pathways cluster_2 Cellular Outcomes Single-Strand Break Single-Strand Break PARP Activation PARP Activation Single-Strand Break->PARP Activation activates Double-Strand Break Double-Strand Break HR HR Double-Strand Break->HR repaired by Base Excision Repair (BER) Base Excision Repair (BER) Homologous Recombination (HR) Homologous Recombination (HR) Cell Survival Cell Survival Apoptosis Apoptosis PARP Activation->Double-Strand Break unrepaired SSBs lead to DSBs BER BER PARP Activation->BER initiates BER->Cell Survival promotes PARP_Inhibitor PARP Inhibitor (e.g., 3-(4-Aminophenyl)- N,N-dimethylbenzamide) PARP_Inhibitor->PARP Activation inhibits HR->Cell Survival promotes HR->Apoptosis synthetic lethality BRCA1/2 Mutation BRCA1/2 Mutation BRCA1/2 Mutation->HR disrupts

Caption: Mechanism of PARP inhibitors leading to synthetic lethality in BRCA-mutant cancer cells.

Comparative In Vitro Efficacy

The in vitro potency of PARP inhibitors is a critical determinant of their therapeutic potential. This is typically assessed through enzymatic assays measuring the inhibition of PARP-1 and PARP-2, and cellular assays evaluating the anti-proliferative effects on various cancer cell lines, particularly those with known DNA repair deficiencies.

Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) against PARP-1 and PARP-2 enzymes provides a direct measure of a compound's potency.

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
3-(4-Aminophenyl)-N,N-dimethylbenzamide Data Not AvailableData Not Available
Olaparib51[1]
Rucaparib1.45.1[2]
Niraparib3.82.1[3]
Talazoparib0.57-[4][5]
Anti-proliferative Activity in Cancer Cell Lines

The efficacy of PARP inhibitors is often more pronounced in cancer cell lines with BRCA mutations. The following table summarizes the reported IC50 values for growth inhibition in representative cell lines.

CompoundCell Line (BRCA Status)IC50 (µM)Reference
3-(4-Aminophenyl)-N,N-dimethylbenzamide Data Not AvailableData Not Available
OlaparibMDA-MB-436 (BRCA1 mutant)3.6 (median)[6]
OlaparibCapan-1 (BRCA2 mutant)Data Not Available
RucaparibUWB1.289 (BRCA1 mutant)Concentration-dependent decrease in viability[2]
NiraparibSUM149 (BRCA1 mutant)0.024[3]
TalazoparibMX-1 (BRCA1/2 defective)0.015[7]
TalazoparibCapan-1 (BRCA2 mutant)0.003[7]

Comparative In Vivo Efficacy

Preclinical animal models, particularly xenograft studies in immunocompromised mice, are indispensable for evaluating the in vivo anti-tumor activity of PARP inhibitors. These studies provide crucial information on efficacy, tolerability, and pharmacodynamic effects.

| Compound | Xenograft Model (Cell Line) | Dosing Regimen | Key In Vivo Efficacy | Reference | | :--- | :--- | :--- | :--- | | 3-(4-Aminophenyl)-N,N-dimethylbenzamide | Data Not Available | Data Not Available | Data Not Available | | | Olaparib | BRCA2-mutated ovarian cancer PDX | 50 mg/kg, daily | Significant tumor growth inhibition |[8][9] | | Rucaparib | GBM12 (glioblastoma) flank xenograft | 1 mg/kg/day, Days 1-5 every 28 days x 3 cycles (with TMZ) | Prolonged time to tumor regrowth by 40% |[10] | | Niraparib | BRCA1-mutant MDA-MB-436 intracranial xenograft | 50 mg/kg, daily | Increased median survival and decreased tumor burden |[3] | | Talazoparib | Triple-negative breast cancer PDX (BRCA mutant) | Not specified | Caused tumor regression |[11] |

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for determining its dosing regimen and overall clinical utility.

| Compound | Mean Half-Life (t1/2) | Time to Peak Concentration (Tmax) | Oral Bioavailability | Key Metabolic Pathways | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-(4-Aminophenyl)-N,N-dimethylbenzamide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | | | Olaparib | ~12-15 hours | 1-3 hours | ~30% | Primarily CYP3A4 |[12][13] | | Rucaparib | ~17 hours | 1.5-6 hours | 36% | CYP2D6, CYP1A2, CYP3A4 |[14][15][16][17] | | Niraparib | 36 hours | ~3 hours | ~73% | Carboxylesterases |[18][19][20] | | Talazoparib | ~90 hours | 1-2 hours | High | Minimal metabolism |[21][22][23][24] |

Experimental Methodologies

To ensure the reproducibility and validity of efficacy data, standardized and well-documented experimental protocols are essential.

In Vitro PARP-1 Enzymatic Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP-1.

PARP Inhibition Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, PARP-1 Enzyme, NAD+, Histone H1, Activated DNA Start->Prepare Reagents Compound Dilution Serially dilute 3-(4-Aminophenyl)-N,N-dimethylbenzamide and control inhibitors Prepare Reagents->Compound Dilution Assay Plate Setup Add reagents and compounds to a 96-well plate Compound Dilution->Assay Plate Setup Incubation Incubate at 30°C for 60 minutes Assay Plate Setup->Incubation Detection Add detection reagent (e.g., anti-PAR antibody) and substrate Incubation->Detection Readout Measure signal (e.g., chemiluminescence) Detection->Readout Data Analysis Calculate IC50 values Readout->Data Analysis End End Data Analysis->End

Caption: Workflow for a typical in vitro PARP-1 enzymatic inhibition assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, NAD+, histone H1 (as a substrate for poly(ADP-ribosyl)ation), and activated DNA.

  • Compound Preparation: Serially dilute the test compound (e.g., 3-(4-Aminophenyl)-N,N-dimethylbenzamide) and a known PARP inhibitor (e.g., Olaparib) in DMSO.

  • Assay Reaction: In a 96-well plate, combine the assay buffer, activated DNA, histone H1, and the test compound or vehicle control.

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.

  • NAD+ Addition: Add NAD+ to start the poly(ADP-ribosyl)ation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of poly(ADP-ribosyl)ated histone H1 using an appropriate method, such as an ELISA with an anti-PAR antibody.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a BRCA-mutant cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control inhibitors for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft Study Workflow Start Start Cell Culture Culture human cancer cells (e.g., BRCA-mutant) Start->Cell Culture Tumor Implantation Subcutaneously implant cancer cells into immunocompromised mice Cell Culture->Tumor Implantation Tumor Growth Monitor tumor growth until they reach a specified size Tumor Implantation->Tumor Growth Randomization Randomize mice into treatment groups Tumor Growth->Randomization Treatment Administer test compound, vehicle control, and positive control (e.g., Olaparib) Randomization->Treatment Monitoring Monitor tumor volume, body weight, and animal health Treatment->Monitoring Endpoint Sacrifice mice when tumors reach a predetermined size or at the end of the study Monitoring->Endpoint Data Analysis Analyze tumor growth inhibition, survival data, and toxicity Endpoint->Data Analysis End End Data Analysis->End

Caption: General workflow for an in vivo tumor xenograft study.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a BRCA-mutant cell line) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly using calipers.

  • Randomization: Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, test compound at various doses, and a positive control like Olaparib).

  • Drug Administration: Administer the treatments according to the planned schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Assessment: Measure tumor volumes and body weights regularly. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined treatment period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion and Future Directions

Based on its "aminophenyl-benzamide" scaffold, 3-(4-Aminophenyl)-N,N-dimethylbenzamide holds promise as a potential PARP inhibitor. To validate this hypothesis and fully characterize its therapeutic potential, a systematic evaluation of its in vitro and in vivo efficacy is imperative. The comparative data presented for the clinically approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—provide a benchmark for assessing the performance of novel candidates like 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Future research should focus on:

  • In vitro characterization: Determining the IC50 values against PARP-1 and PARP-2 and evaluating its anti-proliferative activity across a panel of cancer cell lines with varying DNA repair capacities.

  • In vivo evaluation: Conducting well-designed xenograft studies to assess its anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic profile.

  • Mechanism of action studies: Confirming its target engagement and elucidating its effects on the DNA damage response pathway.

The insights gained from such studies will be instrumental in determining whether 3-(4-Aminophenyl)-N,N-dimethylbenzamide can emerge as a viable candidate for further development in the competitive landscape of PARP inhibitors.

References

  • Kristeleit, R., et al. (2019). Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors. The Journal of Clinical Pharmacology, 59(4), 549-558. Available at: [Link][15]

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Comparative analysis of the pharmacokinetic profiles of benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of key benzamide analogs, a versatile class of compounds with applications ranging from antipsychotics to antiemetics.[1][2] We will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of three representative benzamide drugs: amisulpride, sulpiride, and levosulpride. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

The Significance of Pharmacokinetic Profiling in Benzamide Drug Development

The therapeutic efficacy and safety of a drug are intrinsically linked to its pharmacokinetic behavior. For benzamide analogs, which act on the central nervous system, understanding how they traverse biological membranes, bind to plasma proteins, are metabolized by enzymes, and are ultimately eliminated from the body is crucial.[3] These parameters dictate the onset, intensity, and duration of the drug's effect, as well as its potential for drug-drug interactions and adverse effects.[4] A comprehensive PK profile allows for the optimization of dosing regimens and formulation strategies to maximize therapeutic outcomes.

Comparative Pharmacokinetic Profiles of Selected Benzamide Analogs

The following table summarizes the key pharmacokinetic parameters of amisulpride, sulpiride, and levosulpride, highlighting the variations within this chemical class.

ParameterAmisulprideSulpirideLevosulpride
Oral Bioavailability ~48%[5][6][7][8]25-35%[9]~30%
Time to Peak Plasma Concentration (Tmax) 1-4 hours[6][8]3-6 hours[9][10]2-3 hours
Plasma Protein Binding ~16-17%[5][7]~40%[9][10]<40%
Elimination Half-life (t½) ~12 hours[5][6][7][8]~7-8 hours[9][10]~6-8 hours
Primary Route of Excretion Primarily renal, largely as unchanged drug[5][7]Renal and fecal, mostly as unchanged drug[9][11]Primarily renal

Analysis of Comparative Data:

The data reveals significant differences in the pharmacokinetic profiles of these analogs. Amisulpride exhibits the highest oral bioavailability at approximately 48%, suggesting more efficient absorption from the gastrointestinal tract compared to sulpiride and levosulpride.[5][6][7][8] The time to reach peak plasma concentration (Tmax) is also relatively rapid for amisulpride.[6][8]

In terms of distribution, amisulpride shows low plasma protein binding, which generally implies a larger fraction of the drug is free to exert its pharmacological effect.[5][7] Sulpiride, in contrast, has a higher degree of protein binding.[9][10]

A key differentiator is their metabolism. Amisulpride and sulpiride undergo minimal metabolism, with the majority of the drug excreted unchanged by the kidneys.[5][7][9][11] This characteristic reduces the likelihood of metabolic drug-drug interactions. The elimination half-life of amisulpride is notably longer than that of sulpiride and levosulpride, which has implications for dosing frequency.[5][6][7][8]

Experimental Workflows for Pharmacokinetic Profiling

To generate the data presented above, a series of standardized in vivo and in vitro experiments are conducted. The following diagrams and protocols outline the essential workflows.

In Vivo Pharmacokinetic Study Workflow

An in vivo pharmacokinetic study is essential to understand how a drug behaves in a living organism.[12][13] Rodent models, such as rats, are commonly used in preclinical studies due to their physiological similarities to humans in key aspects of drug metabolism and disposition.[14]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Dosing Oral Administration (Gavage) Fasting->Oral_Dosing IV_Dosing Intravenous Administration (Tail Vein) Fasting->IV_Dosing Blood_Sampling Serial Blood Sampling (e.g., Jugular Vein Catheter) Oral_Dosing->Blood_Sampling IV_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, t½, F) PK_Modeling->Parameter_Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

General Metabolic Pathways of Benzamide Analogs

While many benzamide analogs are minimally metabolized, understanding potential metabolic pathways is crucial for identifying any active or toxic metabolites. Phase I and Phase II metabolism are the primary routes of drug biotransformation.[15]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Parent Benzamide Analog Oxidation Oxidation (e.g., N-dealkylation, hydroxylation) Parent_Drug->Oxidation Hydrolysis Hydrolysis Parent_Drug->Hydrolysis Reduction Reduction Parent_Drug->Reduction Glucuronidation Glucuronidation Parent_Drug->Glucuronidation Sulfation Sulfation Parent_Drug->Sulfation Excretion Excretion Parent_Drug->Excretion Phase1_Metabolites Phase I Metabolites Oxidation->Phase1_Metabolites Hydrolysis->Phase1_Metabolites Reduction->Phase1_Metabolites Phase2_Metabolites Phase II Metabolites Glucuronidation->Phase2_Metabolites Sulfation->Phase2_Metabolites Phase1_Metabolites->Glucuronidation Phase1_Metabolites->Sulfation Phase1_Metabolites->Excretion Phase2_Metabolites->Excretion

Caption: Generalized metabolic pathways for xenobiotics.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for key pharmacokinetic assays.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability (F%) of a benzamide analog.

Methodology Rationale: This study design allows for the comparison of drug exposure after oral and intravenous administration, which is the standard method for calculating absolute bioavailability.[16] The use of jugular vein catheterized rats facilitates serial blood sampling without causing undue stress to the animals.[16]

Step-by-Step Protocol:

  • Animal Preparation:

    • Use male Sprague-Dawley rats with jugular vein cannulation.[16]

    • Acclimatize the animals for at least 3 days prior to the study.

    • Fast the rats overnight before dosing, with free access to water.[16][17]

  • Dosing:

    • Intravenous (IV) Group: Administer the benzamide analog (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., saline) via the tail vein.[16]

    • Oral (PO) Group: Administer the benzamide analog (e.g., 10 mg/kg) suspended in a vehicle like 0.5% carboxymethylcellulose via oral gavage.[16][17]

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[16]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the benzamide analog in the plasma samples using a validated LC-MS/MS method.[18][19]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) for both IV and PO groups using non-compartmental analysis.

    • Calculate oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Plasma Protein Binding Assay using Ultrafiltration

Objective: To determine the percentage of a benzamide analog bound to plasma proteins.

Methodology Rationale: Ultrafiltration is a common method for separating free drug from protein-bound drug in plasma.[20] It is a relatively simple and rapid technique.[20]

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the benzamide analog in a suitable solvent (e.g., DMSO).

    • Spike the stock solution into blank plasma (human or rat) to achieve the desired final concentration.

  • Incubation:

    • Incubate the spiked plasma at 37°C for a sufficient time to allow for binding equilibrium to be reached.

  • Ultrafiltration:

    • Transfer an aliquot of the incubated plasma to an ultrafiltration device (e.g., with a molecular weight cutoff of 30 kDa).

    • Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.

  • Bioanalysis:

    • Determine the concentration of the benzamide analog in the ultrafiltrate (free drug concentration) and in an aliquot of the original plasma (total drug concentration) using LC-MS/MS.

  • Calculation:

    • Calculate the percentage of protein binding using the formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] * 100.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a benzamide analog to inhibit major CYP isoforms.

Methodology Rationale: This assay is crucial for predicting potential drug-drug interactions.[21][22] Using human liver microsomes provides a relevant in vitro system that contains a mixture of CYP enzymes.[21]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of the benzamide analog at various concentrations.

    • Prepare a cocktail of probe substrates specific for different CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).[21]

    • Prepare a suspension of human liver microsomes and an NADPH-generating system.

  • Incubation:

    • In a multi-well plate, pre-incubate the benzamide analog with the human liver microsomes.

    • Initiate the reaction by adding the probe substrate cocktail and the NADPH-generating system.

    • Incubate at 37°C for a specific time.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of metabolites from the probe substrates using LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence of different concentrations of the benzamide analog compared to a vehicle control.

    • Calculate the IC50 value (the concentration of the benzamide analog that causes 50% inhibition of the enzyme activity) for each CYP isoform.[21]

Conclusion

This comparative guide highlights the diverse pharmacokinetic profiles within the benzamide class of drugs. The variations in absorption, distribution, metabolism, and excretion among amisulpride, sulpiride, and levosulpride underscore the importance of detailed pharmacokinetic characterization in drug development. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations into the ADME properties of novel benzamide analogs. A thorough understanding of these principles is essential for the rational design and development of safer and more effective medicines.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-Aminophenyl)-N,N-dimethylbenzamide was not publicly available at the time of this writing. The following guidance is therefore synthesized from the safety profiles of structurally analogous benzamide compounds and established best practices for hazardous laboratory chemical disposal as mandated by federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and facilities. This document serves as a comprehensive guide to the principles and procedures involved.

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory operations that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 3-(4-Aminophenyl)-N,N-dimethylbenzamide, grounding every recommendation in the principles of chemical hygiene and regulatory diligence.

Part 1: Waste Characterization - The Foundation of Safe Disposal

The cornerstone of any disposal plan is the accurate classification of the waste material. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that the generator of the waste is responsible for determining if it is hazardous.[1][2]

Hazardous Waste Determination

A waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four hazardous "characteristics".[3]

  • Listed Wastes: These are materials from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[4] 3-(4-Aminophenyl)-N,N-dimethylbenzamide is not currently found on these federal lists.

  • Characteristic Wastes: In the absence of a specific listing, a waste must be evaluated for the following:

    • Ignitability: The potential to cause fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or release toxic gases.

    • Toxicity: The potential to be harmful if ingested or absorbed.

Given the data on similar benzamide compounds, which can exhibit acute oral toxicity and cause skin and eye irritation, the precautionary principle demands that waste 3-(4-Aminophenyl)-N,N-dimethylbenzamide be managed as a hazardous waste until proven otherwise by analytical testing.[5][6]

Anticipated Hazard Profile

Based on analogous compounds, laboratory personnel should handle this chemical with the assumption that it may present the following hazards:

Potential Hazard Description Primary Safety Concern
Acute Oral Toxicity Harmful if swallowed.[5]Accidental ingestion can lead to adverse health effects.
Skin Irritation May cause redness, pain, and irritation upon contact.[5][6]Direct contact can cause localized skin damage.
Serious Eye Irritation Can cause significant eye irritation, including stinging, tearing, and redness.[5][6]Splashes pose a serious risk to vision.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[5][6]Airborne particles present an inhalation hazard.

Part 2: Operational Disposal Plan: A Step-by-Step Protocol

This protocol is designed to integrate seamlessly into a laboratory's existing Chemical Hygiene Plan (CHP), as required by the Occupational Safety and Health Administration (OSHA).[7][8]

Required Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to NIOSH standards.[9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves as hazardous waste immediately after use.[9]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a certified chemical fume hood, a NIOSH-approved respirator should be used.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[1][2]

  • Designate a Waste Stream: Establish a dedicated waste stream for 3-(4-Aminophenyl)-N,N-dimethylbenzamide and materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[9]

  • Collect Solid Waste: Place un-rinsed empty containers, contaminated weighing papers, gloves, and other solid materials into a designated, durable, and sealable container.

  • Collect Liquid Waste: If the compound is in solution, collect it in a leak-proof container with a secure, screw-on cap that is chemically compatible with the solvent used.

Containerization and Labeling

All hazardous waste containers must be managed correctly to ensure safety and compliance.

  • Choose the Right Container: Use containers that are in good condition, compatible with the waste, and can be securely closed.[1]

  • Keep Containers Closed: Except when adding waste, all hazardous waste containers must remain tightly sealed.[1]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste 3-(4-Aminophenyl)-N,N-dimethylbenzamide."

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The date on which waste was first added (the "accumulation start date").

On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA), which is typically at or near the point of generation and under the control of the laboratory personnel.

  • Location: The SAA must be in a secondary containment tray to capture any potential leaks.

  • Quantity Limits: Be aware of the volume limits for your SAA, as defined by the EPA and your institution.

  • Transfer: Once the container is full, it must be moved to a Central Accumulation Area (CAA) managed by your EHS department for final pickup.

The entire process, from generation to final disposal, is tracked via a manifest system to ensure a complete "cradle-to-grave" accounting of the hazardous waste.[1][10]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Collection & Containerization cluster_storage Phase 3: Accumulation & Disposal start Waste Generated: 3-(4-Aminophenyl)-N,N-dimethylbenzamide assess Hazard Assessment: Treat as Hazardous Waste (Precautionary Principle) start->assess ppe Don Required PPE: Goggles, Gloves, Lab Coat assess->ppe segregate Segregate Waste Stream (Do Not Mix) ppe->segregate container Select Compatible, Sealable Container segregate->container label_waste Label Container Immediately: 'Hazardous Waste' Full Chemical Name Accumulation Date container->label_waste store Store in Satellite Accumulation Area (SAA) (Secondary Containment) label_waste->store transfer Container Full? Transfer to Central Accumulation Area (CAA) store->transfer dispose Final Disposal via Licensed Contractor (Managed by EHS) transfer->dispose

Caption: Disposal workflow for 3-(4-Aminophenyl)-N,N-dimethylbenzamide.

Part 3: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response
  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Isolate the Area: Cordon off the spill area.

  • Assess the Spill: For small spills of solid material that you are trained to handle, use an appropriate spill kit to clean it up. All cleanup materials must be disposed of as hazardous waste.

  • Evacuate: For large spills, or if you are unsure, evacuate the area and contact your institution's EHS emergency line.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the disposal of 3-(4-Aminophenyl)-N,N-dimethylbenzamide is conducted safely, responsibly, and in full compliance with regulatory standards, thereby fostering a culture of safety and scientific excellence.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Aminophenyl)-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: A Structural-Activity Perspective

3-(4-Aminophenyl)-N,N-dimethylbenzamide is an organic molecule that should be handled with care. Aromatic amines, as a class, can present significant health hazards, and benzamide derivatives may also pose risks. Based on data from similar compounds, researchers should assume this chemical may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] When handling any powdered chemical, the risk of inhalation is also a primary concern.[2] Therefore, a comprehensive PPE strategy is not just recommended; it is essential.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to remember that PPE is the final line of defense.[3] A safe laboratory environment for handling potent compounds relies on a multi-layered approach:

  • Engineering Controls : Whenever possible, handle 3-(4-Aminophenyl)-N,N-dimethylbenzamide within a certified chemical fume hood.[3][4] This is the most effective way to control airborne contaminants. For weighing hazardous powders, specialized enclosures or working within a fume hood are best practices to minimize exposure.[2]

  • Administrative Controls : Establish and adhere to standard operating procedures (SOPs) for the handling, storage, and disposal of this chemical. Ensure all personnel are trained on these procedures and are aware of the location of safety equipment such as emergency showers and eyewash stations.[3][5]

  • Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical hazard.

Essential Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling 3-(4-Aminophenyl)-N,N-dimethylbenzamide in various laboratory settings.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles or a face shield.[1]Chemical-resistant gloves (Nitrile rubber recommended).[1]Laboratory coat.Recommended to perform in a fume hood. If not feasible, a NIOSH-approved respirator for dusts should be considered.[1][6]
Solution Preparation and Transfers Chemical splash goggles or a face shield.[5]Chemical-resistant gloves (Nitrile rubber recommended).[1]Laboratory coat. Consider a chemical-resistant apron.[4]Work should be conducted in a fume hood to avoid inhalation of vapors or aerosols.[3]
Reaction Monitoring and Work-up Chemical splash goggles or a face shield.[5]Chemical-resistant gloves (Nitrile rubber recommended).[1]Laboratory coat.Operations should be performed within a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Double-gloving with chemical-resistant gloves is advisable.Chemical-resistant coveralls or suit.[7]A NIOSH-approved air-purifying respirator or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[7]

Deep Dive into PPE Selection and Use

Eye and Face Protection

Given that analogous compounds can cause serious eye irritation, robust eye protection is non-negotiable.[1]

  • Safety Glasses : Provide minimal protection and are not sufficient for handling this compound.

  • Chemical Splash Goggles : These should be worn for any task involving liquids to protect against splashes.[5] They form a seal around the eyes, offering superior protection.

  • Face Shield : Should be used in conjunction with goggles when there is a significant risk of splashing.[8]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Selection : For aromatic amines and benzamide derivatives, nitrile gloves are a common and effective choice.[1] Always check the manufacturer's glove compatibility chart for the specific chemical or solvent being used.

  • Proper Technique : Never wear gloves outside of the laboratory. Wash your hands thoroughly after removing gloves.[5] Contaminated gloves should be disposed of as hazardous waste.[1]

Body Protection

A laboratory coat is the minimum requirement for body protection.[5] It should be fully buttoned with the sleeves rolled down. For larger scale operations or when there is a higher risk of spills, a chemical-resistant apron or coveralls should be worn.[4][7]

Respiratory Protection

The primary method to avoid respiratory exposure is to handle the compound in a fume hood.[3] If a risk assessment determines that respiratory protection is necessary, a NIOSH-approved respirator with the appropriate cartridge should be used as part of a comprehensive respiratory protection program.[8]

Procedural Guidance: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as your procedure for using it. Follow a strict protocol for donning (putting on) and doffing (taking off) PPE to prevent cross-contamination.

PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (to avoid contamination) Assess_Task Assess Task and Hazards Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves Don_Goggles->Don_Gloves Perform_Task Perform Laboratory Task in Fume Hood Don_Gloves->Perform_Task Doff_Gloves 1. Remove Gloves Perform_Task->Doff_Gloves Doff_Coat 2. Remove Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 3. Remove Goggles/Face Shield Doff_Coat->Doff_Goggles Wash_Hands 4. Wash Hands Thoroughly Doff_Goggles->Wash_Hands

Caption: Workflow for PPE selection, donning, and doffing.

Disposal Plan: A Critical Final Step

Proper disposal of contaminated materials is paramount to maintaining a safe laboratory environment.

  • Solid Waste : All solid waste contaminated with 3-(4-Aminophenyl)-N,N-dimethylbenzamide, including weighing papers, pipette tips, and contaminated gloves, should be collected in a clearly labeled, sealed hazardous waste container.[1][9]

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[1] Never dispose of chemical waste down the drain.[9]

  • Empty Containers : The original container of the chemical, even if "empty," may retain residue. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10] After rinsing, the label should be defaced before disposal.[10]

  • Decontamination : Any surfaces or equipment that come into contact with the chemical should be decontaminated using an appropriate solvent, with the cleaning materials also disposed of as hazardous waste.[9]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]

By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely work with 3-(4-Aminophenyl)-N,N-dimethylbenzamide, fostering a culture of safety that protects both the individual and the integrity of the scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.